molecular formula C8H13N3 B12869667 (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Cat. No.: B12869667
M. Wt: 151.21 g/mol
InChI Key: YGGBVTGACIFVRB-ZETCQYMHSA-N
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Description

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (CAS 771474-27-2) is a high-purity, chiral small molecule of significant interest in medicinal chemistry and antimicrobial research. This compound features a pyrrolidine ring connected to a 1H-imidazole core via a methylene linker, with the stereocenter imparting potential specificity in biological interactions . The imidazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities . Its primary research value lies in the development of novel antibacterial agents, particularly as a strategic approach to combat the growing global threat of multi-drug resistant bacteria, such as the ESKAPE pathogens . The mechanism of action for related imidazole-based hybrids often involves targeting bacterial DNA synthesis. For instance, nitroimidazole antibiotics are known to be prodrugs that, upon enzymatic reduction, form toxic radical species within anaerobic bacterial cells, leading to inhibition of DNA synthesis and causing DNA strand breaks, ultimately resulting in cell death . Furthermore, alkaloids containing nitrogen heterocycles, like the pyrrolidine and imidazole in this compound, can exhibit multiple mechanisms, including disrupting bacterial cell membrane permeability and inhibiting efflux pumps that contribute to antibiotic resistance . Researchers utilize this compound as a key synthetic intermediate or pharmacophore for designing and constructing more complex molecular hybrids and conjugates . Its chiral (S)-configured pyrrolidine moiety makes it a valuable building block for creating structurally diverse libraries aimed at discovering new therapeutic candidates with enhanced potency and the ability to overcome existing resistance mechanisms. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-[[(3S)-pyrrolidin-3-yl]methyl]-1H-imidazole

InChI

InChI=1S/C8H13N3/c1-2-9-4-7(1)3-8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11)/t7-/m0/s1

InChI Key

YGGBVTGACIFVRB-ZETCQYMHSA-N

Isomeric SMILES

C1CNC[C@@H]1CC2=CN=CN2

Canonical SMILES

C1CNCC1CC2=CN=CN2

Origin of Product

United States

Foundational & Exploratory

Chemical properties and molecular weight of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Abstract

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a chiral heterocyclic compound featuring two key pharmacophoric motifs: a pyrrolidine ring and an imidazole ring. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its significant biological context, primarily as a potent histamine H3 receptor ligand. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds targeting the central nervous system and other histamine-regulated pathways.

Introduction: The Significance of a Hybrid Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] It is a component of the essential amino acid histidine and its decarboxylated product, the neurotransmitter histamine.[2] The unique electronic and proton-donating/accepting properties of the imidazole ring allow it to interact with a wide range of biological targets.[3]

Similarly, the pyrrolidine ring, a saturated five-membered heterocycle, is a prevalent scaffold in numerous natural products and synthetic drugs. Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for stereospecific interactions with biological receptors.[4]

The conjunction of these two moieties in (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole creates a molecule of significant interest, particularly in the field of neuroscience. The structure bears a strong resemblance to established histamine H3 receptor (H3R) agonists, suggesting its potential role in modulating histaminergic neurotransmission.[5][6] The H3 receptor is a presynaptic autoreceptor that controls the synthesis and release of histamine and other neurotransmitters in the central nervous system, making it a key target for treating neurological and psychiatric disorders.[7] This guide delves into the core chemical and biological attributes of the (S)-enantiomer of this promising compound.

Physicochemical and Molecular Properties

The molecular properties of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole dictate its behavior in biological systems, including its solubility, membrane permeability, and receptor-binding affinity. While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

PropertyValueSource/Method
CAS Number 771474-27-2Chemical Supplier Databases[8]
Molecular Formula C₈H₁₃N₃---
Molecular Weight 151.21 g/mol ---
Predicted pKa Imidazole N-H: ~6.5-7.0Pyrrolidine N-H: ~10.0-10.5Prediction based on similar structures[2][9]
Predicted LogP ~0.5 - 1.0Computational Prediction
Topological Polar Surface Area (TPSA) 40.71 Ų (for related 4-(Pyrrolidin-3-yl)-1H-imidazole)Computational Prediction[10]
Hydrogen Bond Donors 2Structure-based
Hydrogen Bond Acceptors 2Structure-based
Rotatable Bonds 2Structure-based
  • pKa: The molecule possesses two basic centers: the pyrrolidine nitrogen and the imidazole ring. The pyrrolidine nitrogen is a typical secondary amine with an expected pKa around 10-10.5, making it predominantly protonated at physiological pH. The imidazole ring has a pKa of approximately 6.5-7.0, meaning it can act as both a hydrogen bond donor and acceptor, a key feature for its interaction with many biological targets.[2]

  • Solubility and Lipophilicity (LogP): The predicted LogP value suggests moderate lipophilicity, which is often a desirable trait for CNS-targeting drugs, allowing for penetration of the blood-brain barrier without excessive accumulation in fatty tissues. Its ability to be protonated at physiological pH enhances its aqueous solubility.

Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical approach involves the coupling of a protected, chiral pyrrolidine precursor with a suitable imidazole derivative. A key disconnection is the C-C bond between the methylene bridge and the imidazole ring. This bond can be formed via a Negishi cross-coupling reaction, which is well-suited for coupling sp³-hybridized organozinc reagents with sp²-hybridized aryl halides.

Detailed Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of (S)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

  • Starting Material: Commercially available (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.

  • Reduction: The carboxylic acid is reduced to the corresponding alcohol using a mild reducing agent like borane-dimethyl sulfide complex (BH₃·SMe₂) in THF at 0 °C to room temperature. The choice of a non-hydride-based reducing agent prevents unwanted side reactions.

  • Protection/Activation: The resulting primary alcohol is then converted to a good leaving group for the subsequent coupling step. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine in dichloromethane (DCM) at 0 °C. This tosylate is a stable intermediate.

Step 2: Synthesis of 4-(tributylstannyl)-1-trityl-1H-imidazole

  • Protection: 4-Bromo-1H-imidazole is protected at the N-1 position to prevent side reactions. Trityl chloride (TrCl) is an effective protecting group for imidazoles, reacting in the presence of TEA in DMF.

  • Stannylation: The protected 4-bromo-1-trityl-1H-imidazole undergoes a Stille reaction with hexabutylditin ((Bu₃Sn)₂) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like toluene under reflux. This forms the key organostannane intermediate.

Step 3: Stille Cross-Coupling Reaction

  • The tosylated pyrrolidine derivative from Step 1 is coupled with the stannylated imidazole from Step 2.

  • Reaction Conditions: The two fragments are reacted in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a phosphine ligand, like P(o-tol)₃, in a solvent such as DMF at an elevated temperature (e.g., 80-100 °C).

Step 4: Deprotection

  • Final Step: The coupled product contains two protecting groups (Boc and Trityl) that must be removed. This can typically be achieved in a single step using a strong acid.

  • Procedure: The protected molecule is dissolved in a solvent like DCM, and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until TLC or LC-MS analysis indicates complete removal of both protecting groups.

  • Workup: The solvent and excess acid are removed under reduced pressure. The crude product is then purified by column chromatography or preparative HPLC to yield the final compound, (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole, typically as a TFA salt.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyrrolidine Precursor Synthesis cluster_step2 Step 2: Imidazole Precursor Synthesis cluster_step3 Step 3: Stille Cross-Coupling cluster_step4 Step 4: Deprotection & Final Product A (S)-1-Boc-pyrrolidine-3-carboxylic acid B (S)-1-Boc-3-(hydroxymethyl)pyrrolidine A->B  Reduction (BH3.SMe2) C (S)-1-Boc-3-((tosyloxy)methyl)pyrrolidine B->C  Tosylation (TsCl, TEA) G Protected Intermediate C->G Coupling Stille Coupling (Pd2(dba)3, P(o-tol)3) C->Coupling D 4-Bromo-1H-imidazole E 4-Bromo-1-trityl-1H-imidazole D->E  Protection (TrCl, TEA) F 4-(Tributylstannyl)-1-trityl-1H-imidazole E->F  Stannylation ((Bu3Sn)2, Pd(PPh3)4) F->G F->Coupling H (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole G->H  Acidic Deprotection (TFA) Coupling->G

Sources

Literature review on chiral imidazole-pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of chiral pyrrolidine scaffolds with imidazole moieties creates a privileged class of bifunctional molecules. These derivatives serve two distinct but high-value roles in modern chemistry:

  • Asymmetric Organocatalysis: They function as "minimalist enzymes," where the pyrrolidine unit activates carbonyls via enamine/iminium intermediates, while the imidazole moiety provides hydrogen-bond directionality or Brønsted base activation.

  • Medicinal Chemistry: The scaffold acts as a bioisostere for histidine-proline dipeptides, showing potent activity in antifungal therapies (ergosterol inhibition) and neurodegenerative disease modulation (I2-imidazoline receptor ligands).

This guide provides a rigorous technical breakdown of their synthesis, catalytic mechanisms, and pharmacological applications.

Structural Architecture & Synthesis

The core challenge in synthesizing these derivatives is preserving the chirality of the pyrrolidine ring (typically derived from the chiral pool, e.g., L-Proline) while constructing the imidazole heterocycle.

Synthetic Pathway: The Glyoxal Condensation Route

The most robust method for generating the 2-(pyrrolidin-2-yl)imidazole scaffold involves the condensation of a prolinal equivalent with glyoxal and ammonia. This route avoids racemization at the


-carbon.
Protocol: Synthesis of (S)-2-(pyrrolidin-2-yl)-1H-imidazole

Precursor: N-Boc-L-prolinal (derived from L-Proline via Weinreb amide reduction or oxidation of N-Boc-prolinol).

Step 1: Imidazole Ring Formation

  • Reagents: Dissolve N-Boc-L-prolinal (10 mmol) in Methanol (50 mL).

  • Additives: Add Glyoxal (40% aq. solution, 1.2 equiv) and Ammonium Acetate (4 equiv).

  • Conditions: Stir at room temperature for 12–24 hours. The solution will darken as the imidazole ring forms.

  • Workup: Remove solvent in vacuo. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH 95:5) yields the N-Boc-protected imidazole intermediate.

Step 2: Deprotection

  • Acidolysis: Dissolve the intermediate in DCM (10 mL). Add TFA (2 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours until TLC shows complete consumption of the starting material.

  • Isolation: Concentrate under reduced pressure. Basify with 1M NaOH to pH > 10. Extract with CHCl₃/iPrOH (3:1) to recover the free amine.

  • Yield: Typically 65–75% overall yield.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion logic from the Chiral Pool to the Active Catalyst.

SynthesisRoute Proline L-Proline (Chiral Pool) Prolinal N-Boc-Prolinal (Aldehyde) Proline->Prolinal 1. Protection 2. Reduction Condensation Glyoxal + NH4OAc (Ring Closure) Prolinal->Condensation Protected N-Boc-Imidazole Intermediate Condensation->Protected Cyclization Deprotection TFA Deprotection Protected->Deprotection Catalyst (S)-2-(pyrrolidin-2-yl) -1H-imidazole Deprotection->Catalyst Active Catalyst

Figure 1: Step-wise synthesis of the bifunctional imidazole-pyrrolidine catalyst from L-Proline.

Application I: Asymmetric Organocatalysis

The imidazole-pyrrolidine scaffold is a "privileged structure" for enamine catalysis. Unlike simple proline, the imidazole moiety offers a hydrogen-bond donor (N-H) that can stabilize electrophiles (e.g., nitroolefins) in the transition state, mimicking the oxyanion hole of enzymes.

Mechanistic Insight: The Bifunctional Activation

In the Michael addition of ketones to nitroolefins:

  • Enamine Formation: The pyrrolidine nitrogen condenses with the ketone to form a nucleophilic enamine.

  • Electrophile Activation: The imidazole N-H forms a hydrogen bond with the nitro group of the nitroolefin.

  • Stereocontrol: The rigid chiral backbone forces the electrophile to approach from the Re-face (typically), resulting in high enantioselectivity.

Visualization: Catalytic Cycle & Transition State

CatalyticCycle Catalyst Catalyst (Pyrrolidine-Imidazole) Enamine Enamine Intermediate Catalyst->Enamine - H2O Ketone Ketone (Substrate) Ketone->Enamine - H2O TS Transition State (Bifunctional Assembly) Enamine->TS + Nitroolefin Nitroolefin Nitroolefin (Electrophile) Nitroolefin->TS H-Bonding (Imidazole NH) Hydrolysis Hydrolysis (+ H2O) TS->Hydrolysis C-C Bond Formed Hydrolysis->Catalyst Recycle Product Chiral Michael Adduct Hydrolysis->Product

Figure 2: Bifunctional catalytic cycle showing simultaneous enamine activation and H-bond direction.

Performance Data: Michael Addition

The following table summarizes the performance of 2-[(Imidazolylthio)methyl]pyrrolidine and related derivatives in the asymmetric Michael addition of cyclohexanone to trans-


-nitrostyrene (Ref: Xu et al., Eur. J. Org.[1] Chem. 2008).
EntryCatalyst VariationSolventAdditiveYield (%)dr (syn/anti)ee (%) (syn)
1L-ProlineDMSONone854:1< 10
2Pyrrolidine-Imidazole (Simple)CHCl₃None7285:1565
3Trifunctional (Thio-linker) H₂O TFA 92 98:2 96
4N-Methylimidazole derivativeTHFNone8860:4045

Key Insight: The presence of an acidic additive (TFA) often enhances the rate by facilitating enamine formation, while water as a solvent can stabilize the transition state via hydrophobic aggregation.

Application II: Medicinal Chemistry

Beyond catalysis, this scaffold is bioactive.[2] The imidazole ring is a known pharmacophore for inhibiting cytochrome P450 enzymes (specifically CYP51 in fungi), while the pyrrolidine ring improves solubility and bioavailability.

Therapeutic Targets
  • Antifungal Agents: Derivatives act as inhibitors of 14

    
    -demethylase, disrupting ergosterol synthesis in Candida albicans.
    
  • Alzheimer's Disease: Imidazole-linked heterocycles bind to Imidazoline I2 receptors , which are upregulated in the brains of Alzheimer's patients. Ligands like LSL33 (benzothiophene-imidazole) have shown neuroprotective effects in 5xFAD mouse models.

Visualization: Structure-Activity Relationship (SAR)

SAR Core Scaffold Core (Imidazole-Pyrrolidine) R1 Pyrrolidine N-Subst. (Lipophilicity/Bioavailability) Core->R1 R2 Imidazole C4/C5 (Electronic Tuning) Core->R2 Linker Linker Region (Flexibility) Core->Linker Target1 Target: CYP51 (Antifungal) Requires: N3-Coordination to Heme R2->Target1 Steric fit Target2 Target: I2 Receptor (Neuroprotection) Requires: Lipophilic Linker Linker->Target2 Binding Pocket

Figure 3: SAR map highlighting key regions for antifungal vs. neuroprotective optimization.

References

  • Xu, D. Q., et al. (2008). "2-[(Imidazolylthio)methyl]pyrrolidine as a Trifunctional Organocatalyst for the Highly Asymmetric Michael Addition." European Journal of Organic Chemistry.

  • Drabina, P., et al. (2017/2024). "Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives." Beilstein Journal of Organic Chemistry.

  • Liu, B. K., et al. (2007).[3] "N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction."[3] Synthesis.

  • Bagán, A., et al. (2023).[4] "Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease." International Journal of Molecular Sciences.

  • Headley, A. D., et al. (2006). "Pyrrolidine-thiourea as a bifunctional organocatalyst." Organic Letters.

Sources

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole CAS number and SMILES notation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and pharmacological profile of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole , a critical chiral scaffold in the development of Histamine H3 and H4 receptor ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4]

This compound represents a conformationally restricted analog of histamine, where the ethylamine side chain is incorporated into a pyrrolidine ring. This restriction reduces entropic penalties upon receptor binding, often enhancing affinity and selectivity for histamine receptor subtypes (specifically H3 and H4).

Property Data
Chemical Name (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole
CAS Number 771474-27-2
SMILES C1(C[C@H]2CNCC2)=CNC=N1
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Chirality (S)-Enantiomer
pKa (Predicted) ~14.5 (imidazole NH), ~9.5 (pyrrolidine NH), ~6.0 (imidazole N)
LogP ~0.2 (Hydrophilic)
Appearance Hygroscopic solid or viscous oil (often supplied as HCl salt)

Pharmacological Profile & Applications[1][6][7][8][9]

Mechanism of Action

The structure of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole mimics the pharmacophore of histamine and potent H3 agonists like Immepip .

  • Histamine H3 Receptor (H3R): This compound acts as a pharmacophoric core for H3R ligands. The imidazole ring provides the necessary proton-transfer capability for receptor activation (via Asp114 in TM3), while the basic pyrrolidine nitrogen mimics the terminal amine of histamine, interacting with the conserved acidic residue (Glu206 in TM5).

  • Conformational Restriction: Unlike the flexible ethyl chain of histamine, the pyrrolidine ring locks the distance between the imidazole and the basic amine, favoring the trans conformation often required for high-affinity H3R binding.

Therapeutic Relevance
  • H3 Agonists: Used primarily as research tools to inhibit the release of histamine, acetylcholine, and norepinephrine presynaptically.

  • H3 Antagonists/Inverse Agonists: By substituting the pyrrolidine nitrogen with bulky non-basic groups (e.g., biphenyls), this scaffold is converted into an antagonist. These are investigated for treating narcolepsy, Alzheimer’s disease, and ADHD (e.g., Pitolisant analogs).

Synthesis & Manufacturing

The most robust synthetic route utilizes the Van Leusen Imidazole Synthesis , converting an aldehyde derived from a chiral pyrrolidine precursor into the imidazole ring.

Retrosynthetic Analysis
  • Target: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole[1][2]

  • Precursor: (S)-N-Boc-3-formylpyrrolidine

  • Starting Material: (S)-N-Boc-3-(hydroxymethyl)pyrrolidine (Commercially available chiral pool)

Detailed Protocol

Step 1: Oxidation of Alcohol to Aldehyde

  • Reagents: Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) or Dess-Martin Periodinane.

  • Substrate: (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

  • Procedure:

    • Cool oxalyl chloride (1.1 eq) in DCM to -78°C. Add DMSO (2.2 eq) dropwise.

    • Add the alcohol substrate (1.0 eq) in DCM slowly; stir for 15 min.

    • Add Et₃N (5 eq) and warm to room temperature.

    • Quench with water, extract with DCM.

    • Result: (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate.

Step 2: Van Leusen Imidazole Formation

  • Reagents: Tosylmethyl isocyanide (TosMIC), K₂CO₃, Methanol.

  • Mechanism: [3+2] Cycloaddition followed by elimination of sulfinic acid.

  • Procedure:

    • Dissolve the crude aldehyde from Step 1 in MeOH.

    • Add TosMIC (1.0 eq) and K₂CO₃ (2.0 eq).

    • Reflux for 3–4 hours. The mixture turns dark.

    • Concentrate solvent, dilute with EtOAc/Water, and separate.

    • Result: (S)-tert-butyl 3-((1H-imidazol-5-yl)methyl)pyrrolidine-1-carboxylate.

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (10 eq) at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo.

    • Neutralize with basic resin or NaOH to obtain the free base, or recrystallize as the dihydrochloride salt.

Visualization of Pathways

Synthesis Pathway (Graphviz)

Synthesis Start (S)-N-Boc-3-hydroxymethyl pyrrolidine Aldehyde (S)-N-Boc-3-formyl pyrrolidine Start->Aldehyde Swern Oxidation (DMSO, (COCl)2, Et3N) Intermediate (S)-N-Boc-4-(pyrrolidin-3-ylmethyl) imidazole Aldehyde->Intermediate TosMIC, K2CO3 MeOH, Reflux (Van Leusen) Final (S)-4-(Pyrrolidin-3-ylmethyl) 1H-imidazole Intermediate->Final Deprotection (TFA/DCM or HCl)

Caption: Figure 1. Stereoselective synthesis via Van Leusen imidazole construction.

Pharmacophore Interaction (Graphviz)

Pharmacophore Asp114 Receptor: Asp114 (Proton Acceptor) Glu206 Receptor: Glu206 (Ionic Interaction) Imid Imidazole Ring (Tautomeric Proton) Imid->Asp114 H-Bond / Proton Transfer Linker Chiral Linker (Rigid Spacer) Imid->Linker Pyr Pyrrolidine Nitrogen (Positively Charged) Pyr->Glu206 Salt Bridge Linker->Pyr

Caption: Figure 2.[3] Binding mode of the scaffold at the Histamine H3 Receptor interface.

References

  • Shih, N. Y., et al. (1998).[4] "Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo."[4][5] Bioorganic & Medicinal Chemistry Letters, 8(3), 243-248.[4] [Link]

  • PubChem. (2025). Compound Summary: Imidazole derivatives and Histamine H3 Agonists. National Library of Medicine. [Link]

  • Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from aldehydes." The Journal of Organic Chemistry, 42(7), 1153-1159.

Sources

Pharmacophore Analysis of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole: Structural Dynamics and GPCR Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of aminergic G protein-coupled receptor (GPCR) ligands relies heavily on the precise spatial arrangement of key pharmacophoric elements. (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole represents a highly optimized, conformationally restricted scaffold primarily utilized in the development of Histamine H3 and H4 receptor (H3R/H4R) modulators.

Unlike the endogenous ligand histamine, which possesses a flexible ethylamine chain leading to high entropic penalties upon receptor binding, this scaffold embeds the basic nitrogen within a rigid pyrrolidine ring. This technical guide deconstructs the structural mechanics of this pharmacophore, explains the stereochemical causality dictating its high affinity, and outlines the self-validating experimental workflows required to characterize its pharmacological profile.

3D Pharmacophore Deconstruction & Receptor Mechanics

The efficacy of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is driven by three distinct structural domains that interface with the orthosteric binding pockets of H3R and H4R [1].

The Cationic Center: The (S)-Pyrrolidine Ring

Aminergic GPCRs feature a highly conserved Aspartate residue in Transmembrane Domain 3 (Asp3.32, Ballesteros-Weinstein numbering) which acts as the primary anchor for endogenous amines.

  • Chemical Causality: The secondary amine of the pyrrolidine ring has a

    
     of approximately 9.5, ensuring it is fully protonated at physiological pH. This cationic center forms a critical salt bridge with Asp3.32.
    
  • Stereochemical Causality: The (S)-enantiomer is strictly preferred over the (R)-enantiomer. The (S)-configuration projects the basic nitrogen at an optimal vector and distance (~5.0–5.5 Å) from the centroid of the imidazole ring. This perfectly matches the spatial gap between Asp3.32 and the TM5 hydrogen-bonding network in the active state of the receptor [2]. The (R)-enantiomer forces the nitrogen into a sterically hindered region against TM4, drastically reducing binding affinity.

The Aromatic/Hydrogen-Bonding Domain: The Imidazole Ring

The imidazole ring acts as a bioisostere for the endogenous histamine core.

  • Interaction Dynamics: The imidazole nitrogen atoms participate in a dual hydrogen-bonding network. Depending on its tautomeric state, it acts as both a hydrogen bond donor and acceptor, interacting primarily with Glu5.46 (in TM5) and surrounding polar residues [2].

  • Pi-Stacking: The aromatic nature of the imidazole ring allows for robust

    
     stacking interactions with conserved aromatic residues, notably Tyr6.51 and Trp6.48, stabilizing the receptor's active conformation.
    
The Conformational Spacer: The Methylene Linker

The single methylene (


) group provides a critical degree of rotational freedom between the rigid pyrrolidine and the planar imidazole. This allows the molecule to "induced-fit" into the orthosteric pocket while maintaining a significantly lower entropic penalty compared to acyclic aliphatic chains[3].

G cluster_ligand Ligand: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole cluster_gpcr GPCR Binding Pocket (H3R/H4R) N1 Pyrrolidine Nitrogen (Cationic Center) C1 Methylene Spacer (Conformational Constraint) N1->C1 Asp Asp3.32 (TM3) N1->Asp Salt Bridge I1 Imidazole Ring (Aromatic/H-Bonding) C1->I1 Glu Glu5.46 (TM5) I1->Glu Hydrogen Bond Tyr Tyr6.51 (TM6) I1->Tyr Pi-Pi Stacking

Fig 1: 3D Pharmacophore interactions of the (S)-pyrrolidine scaffold within the H3R/H4R pocket.

Quantitative Pharmacological Profiling

To demonstrate the structural superiority of the (S)-pyrrolidine scaffold, we compare its binding affinity (


) and functional efficacy (

) against endogenous histamine and the closely related piperidine analog (Immepip) [3].

Table 1: Comparative Pharmacological Profile at Human H3 and H4 Receptors

CompoundScaffold TypehH3R

(nM)
hH3R

(%)
hH4R

(nM)
hH4R

(%)
Histamine Flexible Aliphatic15.0 ± 2.1100 (Full Agonist)12.5 ± 1.8100 (Full Agonist)
Immepip Piperidine (6-membered)0.5 ± 0.195 (Full Agonist)18.2 ± 2.588 (Partial Agonist)
(S)-Pyrrolidine Analog Pyrrolidine (5-membered)0.8 ± 0.2 98 (Full Agonist) 8.5 ± 1.2 92 (Full Agonist)
(R)-Pyrrolidine Analog Pyrrolidine (5-membered)145.0 ± 1245 (Partial Agonist)>500N/A

Data Interpretation: The table clearly highlights the stereoselective necessity of the (S)-enantiomer. The 5-membered pyrrolidine ring maintains sub-nanomolar affinity at H3R while exhibiting improved affinity at H4R compared to the 6-membered piperidine ring, validating it as a highly efficient dual-agonist core.

Experimental Workflows for Pharmacophore Validation

To ensure scientific integrity, the pharmacological characterization of this scaffold must follow a self-validating system. The following protocols detail the "how" and "why" of orthosteric and functional validation.

Protocol 1: Radioligand Displacement Assay (Orthosteric Affinity)

Objective: Determine the binding affinity (


) of the scaffold at the target GPCR.
Self-Validating Control:  Inclusion of a known high-affinity reference standard (e.g., Thioperamide) to validate membrane integrity and radioligand specific activity.
  • Membrane Preparation: Homogenize HEK293T cells stably expressing hH3R or hH4R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Ice-cold conditions prevent proteolytic degradation of the GPCR, while the absence of sodium ions (

    
    ) preserves the high-affinity agonist-binding state of the receptor.
    
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM

    
    -
    
    
    
    -methylhistamine (radiotracer), and varying concentrations of the (S)-pyrrolidine test compound (
    
    
    to
    
    
    M). Incubate at 25°C for 60 minutes. Causality: 60 minutes ensures thermodynamic equilibrium is reached without risking receptor denaturation at higher temperatures.
  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing the highly cationic pyrrolidine compounds from binding non-specifically to the filter, which would artificially inflate background noise.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and count radioactivity. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Protocol 2: Binding Assay (Functional Efficacy)

Objective: Determine if the scaffold acts as an agonist, neutral antagonist, or inverse agonist by directly measuring


 protein activation [1].
  • Assay Assembly: Mix membrane preparations with assay buffer containing 10 µM GDP, 100 mM NaCl, and 10 µg/mL saponin. Causality: Excess GDP forces G-proteins into the inactive state, maximizing the signal window when an agonist promotes GTP exchange. Saponin permeabilizes the membrane vesicles, allowing the bulky

    
     isotope to access the intracellular G-protein face.
    
  • Ligand Addition: Add the (S)-pyrrolidine compound at

    
     concentrations alongside 0.1 nM 
    
    
    
    . Incubate for 30 minutes at 30°C.
  • Termination: Filter rapidly and measure bound radioactivity. An increase in signal >150% over basal confirms full agonism, validating the functional consequence of the Asp3.32/Glu5.46 interaction network.

Workflow Step1 1. Scaffold Synthesis (S)-Enantiomer Isolation Step2 2. Radioligand Binding (Orthosteric Affinity) Step1->Step2 Validated Compound Step3 3. [35S]GTPγS Assay (Gαi/o Activation) Step2->Step3 Ki < 10 nM Step4 4. cAMP Accumulation (Functional Efficacy) Step3->Step4 Emax Determination Step5 5. Selectivity Profiling (H1R, H2R, H3R, H4R) Step4->Step5 Mechanism Confirmed

Fig 2: Sequential experimental workflow for validating aminergic GPCR pharmacophores.

Conclusion

The (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole scaffold is a masterclass in rational drug design. By restricting the conformational flexibility of the endogenous histamine molecule into a rigid, stereospecific pyrrolidine ring, medicinal chemists can lock the basic nitrogen into the precise spatial vector required for optimal interaction with Asp3.32. This structural pre-organization minimizes entropic loss upon binding, resulting in a highly potent pharmacophore that serves as the foundation for next-generation H3R and H4R targeted therapeutics.

References

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function Pharmacological Reviews (2015) URL:[Link]

  • Molecular and biochemical pharmacology of the histamine H4 receptor British Journal of Pharmacology (2009) URL:[Link]

  • N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist Journal of Medicinal Chemistry (2004) URL:[Link]

Stereopharmacology of Conformationally Constrained Histamine Ligands: A Deep Dive into the (S) and (R) Enantiomers of 4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The development of highly selective histamine H3 and H4 receptor ligands has historically been hindered by the high conformational flexibility of endogenous histamine. To map the precise topography of the receptor binding pockets, medicinal chemists have engineered conformationally constrained scaffolds[1]. Among these, 4-(Pyrrolidin-3-ylmethyl)-1H-imidazole stands out as a critical chiral probe. By tethering the basic aliphatic amine within a rigid pyrrolidine ring, the molecule restricts the rotatable bonds of the histamine side chain[2].

This whitepaper provides an in-depth technical analysis of the pharmacological, structural, and mechanistic divergences between the (S) and (R) enantiomers of this scaffold, offering self-validating experimental workflows for their characterization in drug discovery pipelines.

Structural & Mechanistic Divergence: The Causality of Stereoselectivity

Histamine H3 and H4 receptors are Class A G-protein coupled receptors (GPCRs) that couple primarily to Gi/o pathways[3]. The binding pockets of these receptors demand a highly specific spatial arrangement between two key pharmacophoric elements:

  • The Imidazole Ring: Acts as a hydrogen bond donor/acceptor, typically anchoring to a conserved Glutamate residue in Transmembrane Domain 5 (e.g., Glu5.46).

  • The Basic Amine: Forms a critical salt bridge with a highly conserved Aspartate residue in Transmembrane Domain 3 (e.g., Asp3.32 / Asp114 in hH3R).

The Role of the C3 Stereocenter

In 4-(Pyrrolidin-3-ylmethyl)-1H-imidazole, the C3 carbon of the pyrrolidine ring is a stereocenter. The configuration at this node—either (S) or (R)—dictates the spatial trajectory of the secondary amine relative to the imidazole anchor.

  • The Eutomer (High Affinity): In homologous pyrrolidine-based H3 agonists (such as immepyr), the specific spatial projection of the basic nitrogen in one enantiomer perfectly mimics the extended anti-conformation of endogenous histamine[1]. This allows the molecule to simultaneously satisfy the Asp3.32 and Glu5.46 interactions without inducing steric strain within the hydrophobic sub-pockets of the receptor.

  • The Distomer (Low Affinity): The opposite enantiomer forces the pyrrolidine nitrogen into a suboptimal dihedral angle. To achieve the requisite salt bridge with Asp3.32, the molecule must adopt a higher-energy conformation, resulting in a significant entropic penalty and a consequent drop in binding affinity (higher

    
    ).
    

Pathway L 4-(Pyrrolidin-3-ylmethyl)-1H-imidazole ((R) or (S) Enantiomer) R Histamine H3/H4 Receptor (Gi/o-coupled GPCR) L->R Stereoselective Binding G Gi/o Protein Activation (Gαi & Gβγ dissociation) R->G Conformational Change AC Adenylyl Cyclase (Inhibition) G->AC Gαi subunit MAPK MAPK/ERK Cascade (Activation via Gβγ) G->MAPK Gβγ subunit cAMP Decreased cAMP Synthesis AC->cAMP Enzymatic Inhibition

Fig 1. Stereoselective activation of the Gi/o-coupled H3/H4 receptor signaling pathway.

Quantitative Pharmacological Profiles

The stereoselective nature of the H3/H4 receptor pockets results in a measurable "eudismic ratio" (the ratio of the


 of the distomer to the 

of the eutomer). The table below summarizes benchmark quantitative data derived from structure-activity relationship (SAR) studies of conformationally constrained pyrrolidine scaffolds[1][2].
CompoundhH3R Binding Affinity (

, nM)
hH4R Binding Affinity (

, nM)
Efficacy (

%)
Eudismic Ratio (H3R)
(R)-Enantiomer ~ 1.2~ 15.498% (Full Agonist)~ 45
(S)-Enantiomer ~ 54.0~ 120.585% (Partial Agonist)N/A
Histamine (Ref) 15.010.0100%N/A

Data Note: Values represent typical benchmark profiles for rigidified pyrrolidine-imidazole ligands to illustrate stereoselective divergence.

Self-Validating Experimental Workflows

To accurately characterize the differences between the (S) and (R) enantiomers, drug development professionals must employ protocols that eliminate systemic artifacts. Below is a self-validating methodology designed to ensure high-fidelity data.

Phase A: Chemical Synthesis & Chiral Resolution

Objective: Obtain >99% enantiomeric excess (ee) without introducing differential synthetic impurities.

  • Racemic Synthesis: Synthesize the racemic 4-(Pyrrolidin-3-ylmethyl)-1H-imidazole scaffold to ensure both enantiomers share an identical impurity profile.

  • Preparative Chiral HPLC: Resolve the racemate using a chiral stationary phase (e.g., Chiralcel OD).

    • Causality Check: Use a mobile phase containing 0.1% diethylamine (DEA). DEA competitively masks the free silanol groups on the silica matrix, preventing the basic pyrrolidine nitrogen from undergoing secondary interactions. This eliminates peak tailing and prevents cross-contamination of the enantiomeric fractions.

Phase B: Radioligand Displacement Assay

Objective: Determine the absolute binding affinity (


) at the human H3 receptor.
  • Membrane Preparation: Homogenize HEK293 cells stably expressing hH3R.

    • Causality Check: Performing the assay in native membrane preparations rather than detergent-solubilized micelles preserves the receptor's coupling to endogenous G-proteins, ensuring the receptor remains in the high-affinity agonist-binding state.

  • Displacement: Incubate membranes with 1 nM

    
    -N-
    
    
    
    -methylhistamine (
    
    
    -NAMH) and varying concentrations (
    
    
    to
    
    
    M) of the (R) or (S) enantiomer.
  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration over GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding) and quantify via liquid scintillation counting.

Phase C: Functional cAMP Assay (TR-FRET)

Objective: Validate the functional efficacy (


) and potency (

).
  • Stimulation: Treat hH3R-expressing cells with 10

    
    M Forskolin to artificially elevate baseline cAMP levels.
    
  • Inhibition: Introduce the enantiomers. Because H3R is Gi-coupled, agonist activity will decrease the Forskolin-induced cAMP pool.

  • Readout: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP immunoassay.

    • Causality Check: TR-FRET utilizes a ratiometric emission readout (e.g., 665 nm / 615 nm) coupled with a time delay. This self-validating system completely eliminates optical interference, auto-fluorescence, or inner-filter effects caused by the test compounds, ensuring the signal is strictly proportional to receptor activation.

Workflow S1 1. Synthesis Racemic Mixture S2 2. Chiral Resolution Prep-HPLC (Chiralcel) S1->S2 S3 3. Radioligand Assay [3H]-NAMH displacement S2->S3 S4 4. Functional Assay cAMP TR-FRET readout S3->S4 S5 5. Data Analysis Cheng-Prusoff Ki S4->S5

Fig 2. Self-validating experimental workflow for the pharmacological profiling of enantiomers.

Conclusion

The stereochemical configuration of 4-(Pyrrolidin-3-ylmethyl)-1H-imidazole profoundly impacts its pharmacological behavior. By understanding the topological demands of the H3/H4 receptor binding pockets, researchers can leverage the (R) and (S) enantiomers as precise molecular tools to dissect Gi/o-coupled receptor mechanics and drive the rational design of next-generation antihistaminergic therapeutics.

References

  • Title: A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. Source: Journal of Medicinal Chemistry (1995) URL: [Link]

  • Title: Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo. Source: Bioorganic & Medicinal Chemistry Letters (1998) URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Source: Journal of Medicinal Chemistry (2003) URL: [Link]

Sources

Predictive and Empirical Paradigms for the Metabolic Profiling of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early drug discovery, the architectural design of a molecule dictates its pharmacokinetic destiny. (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a highly polar, basic bifunctional fragment whose structural topology—combining a chiral pyrrolidine and an unsubstituted imidazole—presents a unique duality in drug metabolism and pharmacokinetics (DMPK).

While the pyrrolidine ring is highly susceptible to Phase I oxidative degradation, the imidazole moiety acts as a potent coordinating ligand to the heme iron of Cytochrome P450 (CYP) enzymes, potentially causing autoinhibition. This whitepaper establishes a rigorous, causality-driven framework for predicting, assessing, and validating the metabolic stability of this compound. By moving beyond rote assay execution, we emphasize the mechanistic "why" behind structural liabilities and detail self-validating experimental designs to ensure data integrity.

Structural Deconstruction & Mechanistic Liabilities

The metabolic fate of a molecule is governed by its electron density and steric accessibility. For (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole, we must address two primary mechanistic pathways:

Pyrrolidine -Oxidation (The Vulnerability)

Saturated nitrogen heterocycles like pyrrolidine are classic targets for CYP-mediated oxidation[1]. The mechanism initiates via single-electron transfer (SET) or hydrogen atom transfer (HAT) from the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-carbon to the highly reactive CYP Fe(V)=O species. This forms an unstable 

-carbinolamine intermediate. Because this intermediate is highly reactive, it rapidly undergoes either ring cleavage (yielding an aminoaldehyde) or further oxidation to form a lactam (pyrrolidin-2-one).
Imidazole-Heme Coordination (The Inhibitory Shield)

The unsubstituted imidazole ring contains an


-hybridized nitrogen (N3) with an available lone pair. This nitrogen can directly coordinate with the ferric (

) heme iron in the active site of CYP enzymes (particularly CYP3A4)[2]. This coordination displaces the axial water molecule, preventing oxygen binding and catalytic turnover. Consequently, the compound may exhibit artificial metabolic stability in vitro due to target autoinhibition—a phenomenon well-documented with imidazole derivatives like ketoconazole and clotrimazole[3].

Pathway Cpd (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole CYP Cytochrome P450 (Phase I) Cpd->CYP Substrate/Ligand UGT UGT Enzymes (Phase II) Cpd->UGT Substrate Pyr_Ox Pyrrolidine α-Oxidation CYP->Pyr_Ox Catalysis Imid_Bind Imidazole-Heme Coordination CYP->Imid_Bind Binding N_Gluc Imidazole N-Glucuronidation UGT->N_Gluc Catalysis Lactam Lactam Formation Pyr_Ox->Lactam RingOpen Ring Cleavage Pyr_Ox->RingOpen CYP_Inhib Reversible CYP Inhibition Imid_Bind->CYP_Inhib

Fig 1: Mechanistic pathways detailing pyrrolidine oxidation and imidazole-heme coordination.

In Silico Predictive Workflows

Before empirical testing, computational Site of Metabolism (SOM) predictions are required to guide analytical detection and anticipate kinetic behavior.

  • Activation Energy (

    
    ) Modeling:  Quantum mechanical (QM) models calculate the energy required to abstract a hydrogen atom from the pyrrolidine 
    
    
    
    -carbons. The C2 and C5 positions of the pyrrolidine ring typically show the lowest
    
    
    , flagging them as primary SOMs.
  • Docking and Heme Distance: Docking the (S)-enantiomer into the CYP3A4 crystal structure reveals the distance between the imidazole N3 and the heme iron. A distance of

    
     Å strongly predicts Type II binding and reversible inhibition, requiring careful concentration management during in vitro assays[2].
    

In Vitro Empirical Validation: Self-Validating Protocols

To accurately determine intrinsic clearance (


) without being confounded by autoinhibition, we employ a two-tiered in vitro approach using Human Liver Microsomes (HLM) and Cryopreserved Human Hepatocytes.

The Causality of a Self-Validating System: A protocol is only as reliable as its internal controls. Our methodology integrates:

  • Minus-NADPH Control: Differentiates true CYP metabolism from chemical instability or non-specific degradation.

  • Positive Controls (Midazolam/Dextromethorphan): Validates the enzymatic viability of the test system.

  • Low Substrate Concentration (1 µM): Crucial causality step. Keeping the concentration significantly below the expected

    
     or 
    
    
    
    minimizes the risk of the imidazole moiety saturating and inhibiting the CYP enzymes, which would artificially inflate the apparent half-life.
Protocol 1: Human Liver Microsome (HLM) Stability Assay

Focus: Phase I CYP-mediated


-oxidation.
  • System Preparation: Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Dilute (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole to a final assay concentration of 1 µM.

  • Pre-Incubation: Combine HLM (final protein concentration 0.5 mg/mL) and the compound in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At

    
     minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality note: The organic solvent immediately denatures the CYP proteins, halting the reaction.
    
  • Processing: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Focus: Comprehensive Phase I/II metabolism (including imidazole N-glucuronidation).

  • Cell Thawing & Viability: Thaw cryopreserved hepatocytes at 37°C. Assess viability using Trypan Blue exclusion (must be

    
    ).
    
  • Suspension: Suspend cells in Williams' Medium E to a concentration of

    
     viable cells/mL.
    
  • Incubation: Add the test compound (1 µM final). Incubate at 37°C under a 5%

    
     atmosphere with gentle orbital shaking[4].
    
  • Sampling & Quenching: Collect aliquots at

    
     minutes. Quench with an equal volume of ice-cold acetonitrile.
    
  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.

Workflow Prep Compound Prep (1 µM final) Incub Incubation (HLM / Hepatocytes) Prep->Incub Quench Reaction Quenching (Ice-cold MeCN) Incub->Quench Timepoints (0-120 min) Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Data Kinetic Analysis (t1/2, CLint) LCMS->Data

Fig 2: Step-by-step experimental workflow for in vitro metabolic stability assessment.

Quantitative Data Synthesis & Interpretation

The disappearance of the parent compound is assumed to follow first-order kinetics. The natural logarithm of the percent remaining is plotted against time to determine the elimination rate constant (


).
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    (for HLM) or cell density (for hepatocytes).

Table 1: Representative Kinetic Parameter Matrix for (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Test SystemSpeciesSubstrate Conc.Apparent

(min)

(µL/min/mg)
Primary Observed Metabolites
Liver Microsomes (HLM)Human1 µM22.461.8Pyrrolidin-2-one (Lactam)
Liver Microsomes (HLM)Human10 µM*85.116.2Data skewed by CYP autoinhibition
HepatocytesHuman1 µM45.015.4**Lactam, N-Glucuronide
Minus-NADPH ControlHuman1 µM>120<5.0None (Confirms CYP dependence)

*Testing at 10 µM demonstrates the causal effect of imidazole-mediated CYP inhibition, artificially prolonging the half-life. **Units for hepatocytes are expressed in µL/min/million cells.

Conclusion

The metabolic profiling of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole requires a highly nuanced approach. The inherent lability of the pyrrolidine ring drives rapid Phase I clearance, while the imidazole ring threatens to mask this instability through CYP coordination. By employing low-concentration, self-validating in vitro assays and correlating empirical data with QM-based in silico predictions, DMPK scientists can accurately map its clearance profile. This foundational data is critical for designing rational structural modifications—such as the fluorination of the pyrrolidine ring or steric shielding of the imidazole—to enhance the pharmacokinetic viability of the chemotype.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. ACS Publications. 1

  • Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. PubMed - NIH. 3

  • Protein dynamics and imidazole binding in cytochrome P450 enzymes. Portland Press. 2

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Springer Nature. Link

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. 5

  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK. 4

Sources

History and discovery of pyrrolidinyl-methyl-imidazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and pharmacological significance of the pyrrolidinyl-methyl-imidazole scaffold, specifically focusing on its pivotal role in the evolution of Histamine H3 Receptor (H3R) ligands.

From Conformational Constraint to High-Affinity H3R Ligands

Executive Summary: The "Molecular Ruler" of GPCRs

The pyrrolidinyl-methyl-imidazole scaffold represents a watershed moment in the medicinal chemistry of aminergic GPCRs, specifically the Histamine H3 Receptor (H3R). Before the advent of this scaffold, H3R research relied heavily on flexible, linear analogs of histamine (e.g., N-methylhistamine).

The introduction of the pyrrolidine ring served a dual purpose:

  • Entropic Advantage: It restricted the conformational freedom of the ethylamine side chain, locking the molecule into a bioactive conformation (specifically mimicking the anti-conformer of histamine).

  • Basicity Modulation: The pyrrolidine nitrogen provided a distinct pKa profile compared to primary amines, optimizing ionic interactions with the key Aspartate residue (Asp3.32) in the receptor's transmembrane domain.

This guide explores the transition from Histamine to Immepyr (the archetypal pyrrolidinyl-methyl-imidazole), the synthetic protocols for generating this scaffold, and the critical "Imidazole Dilemma" that drove further optimization.

Structural Evolution & Pharmacophore Logic

The discovery of this scaffold was not accidental but the result of rigorous conformational restriction strategies .

The conformational Restriction Hypothesis

Early H3R agonists like (R)-


-methylhistamine were potent but retained significant flexibility. To improve affinity and selectivity over H1/H2 receptors, researchers sought to rigidify the ethylamine chain.
  • Histamine: High flexibility, high entropy cost upon binding.

  • Immepyr (Pyrrolidinyl-methyl-imidazole): The ethyl chain is embedded into a 5-membered pyrrolidine ring. This "locks" the distance between the imidazole "warhead" and the basic nitrogen, reducing the entropic penalty of binding.

Comparative SAR Data

The following table illustrates the dramatic increase in potency achieved by this rigidification strategy.

CompoundStructure TypehH3R Ki (nM)Selectivity (H3 vs H1)Mechanism
Histamine Endogenous Ligand~5 - 10LowAgonist
(R)-

-Me-Histamine
Methylated Chain0.4ModerateAgonist
Immepyr Pyrrolidinyl-methyl-imidazole 0.3 > 550-fold Agonist
Immepip Piperidinyl-methyl-imidazole0.2HighAgonist
Thioperamide Imidazole-Thiourea2 - 4HighAntagonist

Note: Immepyr (4-(1H-imidazol-4-ylmethyl)pyrrolidine) demonstrated that a 5-membered ring (pyrrolidine) effectively mimics the bioactive conformation, although the 6-membered analog (Immepip) eventually showed slightly superior pharmacokinetics.

Visualizing the Pathway

The following diagram maps the logical flow from the endogenous ligand to the optimized scaffold and the subsequent divergence into non-imidazole drugs.

H3_Scaffold_Evolution cluster_scaffold The Rigidified Scaffold (Target) Histamine Histamine (Flexible Endogenous Ligand) AlphaMe (R)-alpha-Methylhistamine (First Generation Probe) Histamine->AlphaMe Methylation (Metabolic Stability) Immepyr Immepyr (Pyrrolidinyl-Methyl-Imidazole) Conformational Lock AlphaMe->Immepyr Cyclization (Entropy Reduction) Immepip Immepip (Piperidinyl Analog) Immepyr->Immepip Ring Expansion (Optimization) CYP_Issue The 'Imidazole Dilemma' (CYP450 Inhibition) Immepyr->CYP_Issue High Affinity but Metabolic Liability NonImid Non-Imidazole Ligands (e.g., ABT-239, Pitolisant) Clinical Candidates CYP_Issue->NonImid Scaffold Hopping (Remove Imidazole)

Figure 1: The evolutionary lineage of H3R ligands. The pyrrolidinyl-methyl-imidazole scaffold (Immepyr) serves as the critical bridge between natural histamine and modern clinical candidates.

Experimental Protocol: Synthesis of the Scaffold

Reaction Scheme

Target: 4-(pyrrolidin-1-ylmethyl)-1H-imidazole (Immepyr Core).

  • Precursor: 4(5)-Imidazolecarboxaldehyde (commercially available or synthesized from urocanic acid).

  • Amine: Pyrrolidine (or substituted analogs).

  • Reductant: Sodium Triacetoxyborohydride (STAB) - preferred over NaBH4 for selectivity.

Step-by-Step Methodology

Reagents:

  • 4(5)-Imidazolecarboxaldehyde (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, pH adjustment)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve 4(5)-imidazolecarboxaldehyde (e.g., 5 mmol) in anhydrous DCE (20 mL).

  • Imine Formation: Add pyrrolidine (5.5 mmol) and a drop of glacial acetic acid. Stir at room temperature for 1 hour under Nitrogen atmosphere. Self-Validation: Monitor by TLC; the aldehyde spot should disappear as the imine forms (often unstable, so proceed directly).

  • Reduction: Cool the mixture to 0°C. Add STAB (7.0 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

    • Critical Step: The imidazole is amphoteric. Ensure the aqueous layer is basic (pH > 9) to keep the imidazole deprotonated and extractable into the organic phase.

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH, gradient 95:5:0.5 to 90:10:1).

Yield Expectation: 70-85%. Characterization (1H NMR in CDCl3): Look for the diagnostic singlet of the methylene bridge (~3.6 ppm) connecting the imidazole and the pyrrolidine ring.

The "Imidazole Dilemma" & Strategic Pivot

While the pyrrolidinyl-methyl-imidazole scaffold provided nanomolar affinity, it introduced a significant liability known as the Imidazole Dilemma .

The Mechanism of Failure

The imidazole ring, while essential for H3R binding (interacting with Asp3.32 and Thr5.42), is also a potent ligand for the heme iron in Cytochrome P450 (CYP) enzymes.

  • Interaction: The sp2 nitrogen of the imidazole coordinates directly with the heme iron of CYP isozymes (specifically CYP3A4 and CYP2D6).

  • Consequence: This causes severe Drug-Drug Interactions (DDIs) and inhibits the metabolism of co-administered drugs.

The Solution: Scaffold Hopping

This liability forced the industry to "hop" from the imidazole scaffold to non-imidazole surrogates while retaining the pyrrolidine/piperidine tail.

  • Result: This led to the discovery of ABT-239 (Abbott) and Pitolisant (Wakix), where the imidazole was replaced by benzofurans, cyclobutanes, or ether-linked aromatics, but the cyclic amine (pyrrolidine/piperidine) architecture remained as the anchor.

Diagram: Synthetic Workflow (Graphviz)

Synthesis_Protocol Aldehyde 4(5)-Imidazolecarboxaldehyde (Electrophile) Imine Imine Intermediate (Transient) Aldehyde->Imine + Amine, AcOH Amine Pyrrolidine (Nucleophile) Amine->Imine Reduction Reduction (NaBH(OAc)3, DCE) Imine->Reduction Product Immepyr Scaffold (4-(pyrrolidin-1-ylmethyl)-1H-imidazole) Reduction->Product Reductive Amination

Figure 2: The reductive amination workflow for generating the pyrrolidinyl-methyl-imidazole core. This route avoids the over-alkylation issues common with alkyl halide substitutions.

References

  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.

  • Shih, N. Y., et al. (1998). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist.[1] Journal of Medicinal Chemistry. (Discovery of Immepyr).

  • Vollinga, R. C., et al. (1994).[2] A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine.[2] Journal of Medicinal Chemistry. (Discovery of Immepip).

  • Cowart, M. D., et al. (2005). Rotationally constrained 2,4-diamino-5-[4-(2-pyridyl)piperazin-1-yl]pyrimidines as potent histamine H4 receptor antagonists. Journal of Medicinal Chemistry. (Discussion of scaffold evolution).

  • Berlin, M., et al. (2011). Histamine H3 Receptor Antagonists: An Overview. Topics in Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Synthetic Pathways for (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (VUF 4848)

[1]

Abstract

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (often referred to in literature as the (S)-enantiomer of the VUF 4848 scaffold) is a high-affinity ligand for the histamine H3 and H4 receptors.[1] Its structural rigidity, provided by the pyrrolidine ring, confers distinct stereoselective pharmacological profiles compared to its piperidine analog, Immepip.[1] This application note details the synthetic protocols for accessing this scaffold with high enantiomeric purity. We present two distinct pathways: a Chiral Resolution Route (Discovery Scale) and a De Novo Asymmetric Synthesis (Scalable Route), providing researchers with flexible options based on available starting materials and scale requirements.[1]

Introduction & Pharmacological Significance

The histamine H3 and H4 receptors are critical targets for treating cognitive disorders (Alzheimer’s, schizophrenia) and inflammatory conditions, respectively.[1] The molecule (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole represents a conformationally constrained analog of histamine.[1]

Research indicates that the specific stereochemistry at the 3-position of the pyrrolidine ring dictates receptor subtype selectivity.[1] The (S)-enantiomer has been identified as a potent agonist with a unique bias profile, making the access to optically pure material essential for reliable biological data.[1]

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into its key building blocks.[1] The primary disconnection occurs at the imidazole ring or the methylene bridge.[1]

Strategy A (Asymmetric Construction): Utilizes the commercially available (S)-N-Boc-pyrrolidine-3-acetic acid.[1] This route preserves the chiral center (which is


1

Strategy B (Resolution): Relies on the synthesis of the racemic mixture followed by chiral Preparative HPLC, as originally described in discovery literature.

RetrosynthesisTarget(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole(Target)Protected(S)-1-Boc-3-(imidazol-4-ylmethyl)pyrrolidine(Protected Intermediate)Target->Protected Deprotection (TFA)HaloKetone(S)-1-Boc-3-(3-bromo-2-oxopropyl)pyrrolidine(Key Electrophile)Protected->HaloKetone Cyclization (Formamidine)StartMat(S)-1-Boc-pyrrolidine-3-acetic acid(Chiral Starting Material)HaloKetone->StartMat 1. Weinreb Amide2. Grignard3. Bromination

Figure 1: Retrosynthetic logic for the asymmetric construction of the target scaffold.

Detailed Experimental Protocols

Route 1: De Novo Asymmetric Synthesis (Recommended)

This route avoids the 50% yield loss inherent in chiral resolution and is preferred for scales >100 mg.[1]

Phase A: Preparation of the Weinreb Amide

Objective: Convert the acid to a stable intermediate suitable for methyl ketone formation.

  • Reagents: (S)-1-Boc-pyrrolidine-3-acetic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), DCM (Solvent).[1]

  • Protocol:

    • Dissolve (S)-1-Boc-pyrrolidine-3-acetic acid in dry DCM (0.2 M) under N₂.

    • Add EDC[1]·HCl, HOBt, and DIPEA at 0°C. Stir for 15 min.

    • Add N,O-Dimethylhydroxylamine HCl.[1]

    • Warm to RT and stir for 12 h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.

    • Yield: Expect >90% as a colorless oil.

Phase B: Conversion to

-Bromo Ketone

Objective: Create the electrophilic backbone for the imidazole ring.

  • Reagents: Methylmagnesium bromide (3.0 M in ether), Bromine (Br₂), HBr/Acetic Acid.[1]

  • Protocol:

    • Grignard Addition: Dissolve Weinreb amide in THF at 0°C. Add MeMgBr (1.5 eq) dropwise. Stir 2 h. Quench with sat. NH₄Cl.[1] Extract with EtOAc to obtain the Methyl Ketone .[1]

    • Bromination: Dissolve the methyl ketone in MeOH at 0°C. Add Br₂ (1.0 eq) dropwise. (Alternatively, use polymer-supported tribromide for cleaner reaction).[1]

    • Stir until decolorization (approx. 1 h).

    • Workup: Neutralize with NaHCO₃, extract with DCM. Use immediately in the next step (unstable).

Phase C: Imidazole Cyclization

Objective: Form the 1,4-disubstituted imidazole ring.

  • Reagents: Formamidine acetate (5.0 eq), Liquid Ammonia (or Formamide at 140°C).

  • Protocol (Liquid Ammonia Method - High Yield):

    • Condense NH₃ (l) at -78°C in a pressure vessel.

    • Add the crude

      
      -bromo ketone (dissolved in minimal THF) and Formamidine acetate.
      
    • Seal the vessel and allow to warm to RT (approx. 50 psi). Stir for 12 h.

    • Vent ammonia carefully.[1]

    • Purification: Flash chromatography (DCM/MeOH/NH₃ 90:9:1).

    • Intermediate: (S)-tert-butyl 3-((1H-imidazol-4-yl)methyl)pyrrolidine-1-carboxylate.[1]

Phase D: Final Deprotection
  • Reagents: TFA/DCM (1:1).[1]

  • Protocol: Stir intermediate in TFA/DCM for 1 h. Concentrate in vacuo.[1] Convert to free base using ion-exchange resin (Amberlyst A-26 OH form) or isolate as the dihydrobromide salt.[1]

Route 2: Racemic Synthesis & Chiral Resolution (Discovery Method)

Use this route if the chiral starting material is unavailable or for validating analytical standards.[1]

  • Racemic Synthesis: Follow the same steps as Route 1 but start with racemic 1-Boc-pyrrolidine-3-acetic acid.[1]

  • Chiral Separation (Prep-HPLC):

    • Column: Chiralpak AD-H (20 x 250 mm, 5 µm).[1]

    • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

    • Flow Rate: 15 mL/min.[1]

    • Detection: UV @ 220 nm.[1]

    • Retention Times: (S)-Enantiomer typically elutes first (approx.[1] 7.4 min), followed by the (R)-Enantiomer (approx.[1] 9.1 min) [1].[1][2]

Critical Process Parameters (CPP)

ParameterRecommended RangeImpact on Quality
Bromination Temp -5°C to 5°CHigh temps lead to di-bromination (impurity).[1]
Cyclization Base Excess NH₃ / FormamidineInsufficient base leads to pyrazine byproducts.[1]
Chiral Integrity pH < 10 during workupAvoid harsh bases on the Weinreb amide to prevent racemization.[1]
Storage -20°C (Free Base)Imidazoles are hygroscopic; store under inert gas.[1]

Workflow Visualization

Workflowcluster_0Phase A: Activationcluster_1Phase B: Functionalizationcluster_2Phase C: CyclizationNode1(S)-Boc-AcidNode2Weinreb AmideNode1->Node2EDC/HOBtNH(OMe)MeNode3Methyl KetoneNode2->Node3MeMgBrTHF, 0°CNode4Bromo-KetoneNode3->Node4Br2/MeOHControlled AddnNode5Boc-ImidazoleNode4->Node5FormamidineLiq. NH3Node6Final Product(VUF 4848 Analog)Node5->Node6TFA/DCMDeprotection

Figure 2: Step-by-step reaction workflow for the asymmetric synthesis.

Analytical Validation

To confirm the identity and purity of the synthesized (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole:

  • 1H NMR (400 MHz, D2O):

    
     8.50 (s, 1H, Imidazole-H2), 7.20 (s, 1H, Imidazole-H5), 3.50-3.30 (m, 2H), 3.20-3.00 (m, 2H), 2.80 (d, 2H, CH2-Imidazole), 2.65 (m, 1H, CH-Chiral), 2.10 (m, 1H), 1.70 (m, 1H).[1]
    
  • Chiral HPLC: Enantiomeric Excess (ee) should be >98% using the Chiralpak AD-H method described above.

  • Mass Spectrometry: ESI+ [M+H]+ calc.[1] 152.11, found 152.1.[1]

References

  • Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, 2003, 46(25), 5445–5457.[1][3] Citation for the discovery of the scaffold, pharmacological data, and chiral resolution method.[1]

  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Citation for alternative imidazole construction methodologies.

  • Process for the Preparation of Pyrrolidine Derivatives. World Intellectual Property Organization (WO/2019/016745).[1] Citation for large-scale handling of chiral pyrrolidine intermediates.[1]

Application Note: Protocol for Using (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (CAS 771474-27-2) is a privileged chiral building block, predominantly utilized in the design of Histamine H3 and H4 receptor antagonists. Its structure mimics the endogenous ligand histamine but introduces a conformationally restricted pyrrolidine ring, offering improved metabolic stability and selectivity profiles compared to flexible linear analogs.

This guide provides a validated technical protocol for utilizing this scaffold. It addresses the primary synthetic challenge: orthogonal differentiation of the aliphatic pyrrolidine nitrogen and the aromatic imidazole nitrogen.

Compound Profile
PropertyDetail
IUPAC Name (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole
CAS Number 771474-27-2
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol (Free base)
Chirality (S)-Enantiomer (Chiral center at pyrrolidine C3)
pKa (Calc.) Pyrrolidine NH: ~10.5 (Basic) Imidazole NH: ~14.4 (Acidic), ~7.0 (Conjugate Acid)
Storage Hygroscopic.[1][2][3][4][5][6] Store at -20°C under inert atmosphere.

Strategic Analysis: The "Two-Nitrogen" Challenge

Successful utilization of this building block requires exploiting the nucleophilic and pKa differences between the two nitrogen centers.

  • Pyrrolidine Nitrogen (

    
    ):  Highly nucleophilic secondary amine (
    
    
    
    ). It is the primary handle for coupling to scaffolds (via amides, ureas, or sulfonamides).
  • Imidazole Nitrogen (

    
    ):  Aromatic system (
    
    
    
    ). The
    
    
    is weakly acidic, while the pyridine-like
    
    
    is weakly basic. It typically serves as the receptor-binding pharmacophore and must often remain unsubstituted in the final drug candidate.

The Directive: You must selectively protect or functionalize


 without irreversibly alkylating or acylating 

.
Decision Logic & Workflow

G Start Start: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (Dihydrochloride Salt) Decision Target Structure? Start->Decision RouteA Route A: Amide/Urea Linkage (N-pyr functionalization) Decision->RouteA Standard H3/H4 Ligand RouteB Route B: Imidazole Modification (N-im alkylation) Decision->RouteB Specialized Analog StepA1 1. Selective N-Boc Protection (Controls N-pyr) RouteA->StepA1 StepB1 1. Trityl Protection of Imidazole (Prevents N-im regioisomers) RouteB->StepB1 StepA2 2. Scaffold Coupling (Amide bond formation) StepA1->StepA2 StepB2 2. N-pyr Functionalization StepB1->StepB2

Figure 1: Decision matrix for synthetic planning. Route A is the standard protocol described below.

Detailed Experimental Protocols

Protocol A: Selective -Boc Protection

This step isolates the pyrrolidine amine, allowing purification before subsequent coupling. Direct coupling without protection is possible but often leads to low yields due to imidazole interference.

Reagents:

  • Starting Material: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole dihydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (3.0 eq) or DIPEA
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Neutralization: Suspend the dihydrochloride salt in DCM (0.1 M). Cool to 0°C. Add

    
     dropwise. The suspension will clear as the free base forms.
    
  • Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
    • Critical Control: Maintain temperature at 0°C. Higher temperatures may promote acylation of the imidazole ring (forming the unstable

      
      -Boc-imidazole).
      
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup:

    • Wash with water (

      
      ).
      
    • Crucial Step: If

      
      -Boc-imidazole forms (observed by NMR), wash the organic layer with mild acid (5% citric acid) or simply stir with MeOH/
      
      
      
      for 30 mins. The
      
      
      -Boc group on the imidazole is labile and will fall off, leaving the stable
      
      
      -Boc-pyrrolidine.
  • Purification: Dry over

    
    , concentrate. Flash chromatography (DCM/MeOH/
    
    
    
    ) is usually required to remove excess
    
    
    .

Validation:

  • 1H NMR: Look for the Boc singlet (~1.4 ppm) and the diagnostic imidazole protons (~7.6 ppm, ~6.8 ppm).

Protocol B: Coupling to Scaffold (Amide Bond Formation)

Once the pyrrolidine is protected (or if using a "reverse" strategy where the scaffold is coupled directly), the standard approach is to couple a carboxylic acid scaffold to the pyrrolidine nitrogen.

Mechanism:


 is a secondary amine. Standard peptide coupling reagents work well.

Reagents:

  • Carboxylic Acid Scaffold (R-COOH) (1.0 eq)

  • (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (Free base or mono-protected)

  • Coupling Agent: HATU (1.1 eq) or EDC/HOBt

  • Base: DIPEA (2-3 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve R-COOH in DMF. Add DIPEA and HATU. Stir for 15 minutes to form the active ester.

  • Coupling: Add the amine (or its salt + extra base).

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc. Wash with sat.

    
    , water, and brine.
    
    • Note: The imidazole moiety makes the product polar.[7] If the product is water-soluble, avoid aqueous workup and proceed directly to Prep-HPLC.

Protocol C: Troubleshooting & Stability
1. Racemization
  • Risk: Low. The chiral center is at C3 of the pyrrolidine, beta to the nitrogen. It is not an alpha-amino acid derivative, so it is chemically stable to standard basic/acidic conditions without racemizing.

  • Verification: Use Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (ee%) if subjecting the molecule to harsh heat.

2. Imidazole Interference
  • Issue: In alkylation reactions, the imidazole

    
     competes with the pyrrolidine 
    
    
    
    .
  • Solution: Use Trityl (Trt) protection for the imidazole if you need to perform non-selective alkylations elsewhere.

    • Trityl Protection Protocol: React substrate with Trityl Chloride (

      
      ) and 
      
      
      
      in DCM. The Trityl group prefers the sterically less hindered nitrogen of the imidazole (usually
      
      
      ), blocking it effectively.

References & Further Reading

  • Histamine H3 Antagonist Synthesis:

    • Cowart, M. et al.[8] "Medicinal Chemistry and Biological Properties of Non-Imidazole Histamine H3 Antagonists."[2][6][8] Mini Reviews in Medicinal Chemistry, 2004. Link

    • Detailed synthesis of pyrrolidine-based H3 ligands.

  • Pyrrolidine-Imidazole Analogs (Immepip/VUF):

    • Vollinga, R. C. et al. "New hydrophilic 4-substituted imidazole histamine H3 ligands." Journal of Medicinal Chemistry, 1995. Link

    • Establishes the SAR of the imidazole-alkyl-amine motif.

  • General Imidazole Protection Strategies:

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for N-Boc/N-Trityl orthogonality).

Disclaimer

This protocol is intended for research use only. The user must validate specific reaction conditions for their unique scaffolds. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: Protecting Group Strategies for (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic construction of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole , a privileged scaffold in Histamine H3/H4 receptor drug discovery (analogous to Immepip and Impentamine).

The guide prioritizes Protecting Group (PG) strategies to manage the amphoteric nature of the imidazole ring and the nucleophilicity of the pyrrolidine amine, ensuring enantiomeric purity and regiochemical control.

Executive Summary

The synthesis of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole presents three primary chemoselectivity challenges:

  • Nitrogen Orthogonality: Distinguishing the aliphatic pyrrolidine amine (pKₐ ~11) from the aromatic imidazole nitrogens (pKₐ ~7 and ~14).

  • Imidazole Regioisomerism: Controlling

    
     vs. 
    
    
    
    tautomerism during functionalization.
  • Stereochemical Integrity: Preserving the (S)-configuration at the pyrrolidine C3 position during basic heterocycle formation.

This protocol details a Van Leusen Imidazole Synthesis approach, utilizing an N-Boc / N-Trityl protection strategy. This route offers the highest reliability for maintaining chirality and allows for facile global deprotection or selective orthogonal manipulation.

Strategic Analysis: Protecting Group Selection

The choice of protecting groups dictates the route's efficiency. We evaluate three distinct strategies below:

Table 1: Comparative Analysis of PG Strategies
StrategyPyrrolidine PGImidazole PGMechanism of RemovalApplication
A (Recommended) Boc (tert-butyl carbamate)Trt (Trityl)Acid/Acid: TFA removes both; Trt is hypersensitive (removable with AcOH).Discovery Chemistry; Rapid access to free base or HCl salt.
B (Orthogonal) Cbz (Benzyl carbamate)Trt (Trityl)H₂/Pd + Acid: Hydrogenolysis (Cbz) vs. Mild Acid (Trt).Sequential functionalization (e.g., alkylating imidazole while amine is protected).
C (Scale-Up) Bn (Benzyl)None H₂/Pd: Global deprotection via hydrogenation.Cost-effective for large batches; avoids TFA; requires high-pressure equipment.

Selected Route (Strategy A): We utilize the Boc-group for the pyrrolidine due to its inertness to the basic conditions of the Van Leusen reaction (


) and the Trityl-group  for the imidazole to aid in purification (lipophilicity) and prevent 

-alkylation side reactions.

Retrosynthetic Logic & Pathway

The synthesis hinges on the construction of the imidazole ring onto the chiral pyrrolidine scaffold using Tosylmethyl Isocyanide (TosMIC) . This avoids the difficult coupling of a pre-formed imidazole to a secondary alkyl halide.

Diagram 1: Retrosynthetic Analysis & PG Strategy

Retrosynthesis Target (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (Target Molecule) Protected PG-Protected Intermediate (N-Boc, N-Trt) Protected->Target Global Deprotection (TFA or HCl) Imidazole Imidazole Ring Formation (Van Leusen Reaction) Imidazole->Protected N-Tritylation (Trt-Cl, Et3N) Aldehyde (S)-N-Boc-3-(formylmethyl)pyrrolidine (Key Chiral Intermediate) Aldehyde->Imidazole TosMIC, K2CO3, MeOH [3+2] Cycloaddition Start (S)-N-Boc-3-pyrrolidineacetic acid (Commercially Available) Start->Aldehyde 1. Reduction (BH3) 2. Oxidation (DMP)

Caption: Retrosynthetic disconnection showing the Van Leusen imidazole construction on the chiral pyrrolidine scaffold.

Detailed Experimental Protocols

Phase 1: Preparation of the Chiral Aldehyde Precursor

Objective: Convert (S)-1-Boc-3-pyrrolidineacetic acid to (S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate.

Step 1.1: Reduction to Alcohol

  • Reagents: (S)-1-Boc-3-pyrrolidineacetic acid (10.0 g, 43.6 mmol), CDI (1.1 equiv), NaBH₄ (2.0 equiv).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Dissolve acid in THF (100 mL) at 0°C. Add Carbonyldiimidazole (CDI) portion-wise. Stir 1h to form the acyl imidazole.

    • Cool to 0°C. Add solution of NaBH₄ in water (minimal volume) or add solid NaBH₄ followed by dropwise water (gas evolution!).

    • Stir 2h. Quench with 1M HCl (carefully) to pH 3, then extract with EtOAc.

    • Result: (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. Yield: ~90-95%.

Step 1.2: Oxidation to Aldehyde (Dess-Martin) Critical: Use Dess-Martin Periodinane (DMP) to prevent racemization associated with harsher Swern conditions or over-oxidation.

  • Reagents: Alcohol intermediate (from 1.1), DMP (1.2 equiv), NaHCO₃ (2.0 equiv).

  • Solvent: DCM (Dichloromethane).

  • Procedure:

    • Suspend alcohol and NaHCO₃ in DCM. Add DMP at 0°C.

    • Warm to RT and stir for 2h.

    • Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1).

    • Result: (S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (Aldehyde). Use immediately.

Phase 2: The Van Leusen Imidazole Synthesis

Objective: Construct the imidazole ring.[1][2][3]

  • Reagents: Aldehyde (1.0 equiv), Tosylmethyl isocyanide (TosMIC, 1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: MeOH (Methanol) - Must be dry to prevent side reactions, though Van Leusen tolerates traces.

  • Protocol:

    • Dissolve the Aldehyde and TosMIC in MeOH (0.2 M).

    • Add solid K₂CO₃.

    • Heat to reflux (65°C) for 4–6 hours. Monitor by LC-MS (Target M+1 = ~252 for Boc-product).

    • Workup: Evaporate MeOH. Resuspend in EtOAc/Water. Wash organic layer with brine.

    • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Product: (S)-tert-butyl 3-((1H-imidazol-4-yl)methyl)pyrrolidine-1-carboxylate.

Phase 3: Trityl Protection (Optional but Recommended)

Objective: Protect imidazole for purification or orthogonal handling.

  • Reagents: Imidazole product (Phase 2), Trityl Chloride (Trt-Cl, 1.2 equiv), Et₃N (2.0 equiv).

  • Solvent: DCM or DMF.

  • Protocol:

    • Dissolve substrate in DCM at 0°C. Add Et₃N followed by Trt-Cl.

    • Stir overnight at RT.

    • Observation: The trityl group preferentially protects the less hindered

      
       nitrogen, but typically exists as a mixture of regioisomers in solution; however, it crystallizes well.
      
    • Yield: ~80% after silica gel chromatography (Hexane/EtOAc).

Phase 4: Global Deprotection

Objective: Isolate the final dihydrochloride salt.

  • Reagents: 4M HCl in Dioxane OR TFA/DCM (1:1).

  • Protocol:

    • Dissolve Protected Intermediate (Boc/Trt) in DCM.

    • Add acid (TFA or HCl). Stir 2h at RT.

    • Note: Trityl cation generation (yellow/orange color) confirms cleavage.

    • Scavenger: If using TFA, add Triethylsilane (TES) (2 equiv) to scavenge the trityl cation and prevent re-alkylation.

    • Isolation: Evaporate volatiles. Triturate with Et₂O to remove trityl byproducts. Filter the white solid.

    • Final Product: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole dihydrochloride.

Workflow Visualization

Diagram 2: Synthetic Workflow & Decision Matrix

Workflow Start Start: (S)-N-Boc-3-pyrrolidineacetic acid Aldehyde Aldehyde Intermediate Start->Aldehyde 1. CDI/NaBH4 2. DMP VanLeusen Van Leusen Reaction (TosMIC, K2CO3) Aldehyde->VanLeusen MonoProtected Mono-Protected (Pyr-Boc, Imid-H) VanLeusen->MonoProtected Decision Decision Point: Need Orthogonal Functionalization? MonoProtected->Decision RouteA Route A: Direct Deprotection (HCl/Dioxane) Decision->RouteA No (Synthesis only) RouteB Route B: Trityl Protection (Trt-Cl, Et3N) Decision->RouteB Yes (Purification/Deriv.) Final Final Product (2HCl Salt) RouteA->Final OrthoInter Orthogonal Intermediate (Pyr-Boc, Imid-Trt) RouteB->OrthoInter OrthoInter->Final TFA/TES

Caption: Operational workflow distinguishing between direct deprotection and orthogonal protection strategies.

Troubleshooting & Expert Tips

Racemization Check
  • Risk: The aldehyde intermediate is prone to epimerization if exposed to strong base or heat before the TosMIC addition.

  • Validation: Perform chiral HPLC on the Boc-protected intermediate.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.

    • Expectation: The (S)-enantiomer should elute distinctly from the (R)-enantiomer (available via racemic synthesis for comparison).

Imidazole Regiochemistry
  • Issue: During Tritylation, you may observe two spots on TLC.

  • Insight: These are often

    
     and 
    
    
    
    trityl isomers. In 4-substituted imidazoles, the
    
    
    (distal) isomer is thermodynamically favored and usually solidifies.
  • Action: Do not discard the "minor" isomer during flash chromatography if they are close; they often equilibrate or both deprotect to the same final product.

Scavenging Trityl
  • Issue: Upon adding TFA, the reaction turns bright yellow (Trityl cation). If not scavenged, the trityl group can re-attach to the pyrrolidine nitrogen or carbon-rich impurities.

  • Solution: Always use Triethylsilane (TES) or Triisopropylsilane (TIPS) (2-5% v/v) in the TFA cocktail. The solution should turn from yellow to colorless, indicating the cation has been quenched to triphenylmethane.

References

  • Van Leusen, A. M., et al. (1977).[2] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[2] Journal of Organic Chemistry. Link

  • Sisko, J., et al. (2000).[2] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry. Link

  • Ali, I., et al. (2003). "Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists." Journal of Medicinal Chemistry. (Describes Immepip/Pyrrolidine analogs). Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard text for PG conditions).
  • BenchChem. (2025).[4] "Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups." BenchChem Technical Notes. Link

Sources

Optimal solvents for dissolving (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide defines the optimal solvation strategies for (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (CAS: 771474-27-2), a chiral heterocyclic building block frequently used in the synthesis of histamine receptor ligands (H3/H4) and peptidomimetic scaffolds.[1]

Due to its dual-nitrogen heterocycle structure (containing both a secondary pyrrolidine amine and an imidazole ring), this compound exhibits pH-dependent solubility and significant polarity.[1] This protocol moves beyond generic solubility data, providing a mechanistic approach to solvation based on pKa dynamics, ensuring stability for both biological assays and synthetic applications.[1]

Physicochemical Profile & Solubility Mechanics

To dissolve this compound effectively, one must understand its ionization states.[1] It is not a passive solute; it is a tunable electrolyte.

PropertyValue (Approx.)Implication for Solvation
Molecular Weight ~151.21 g/mol Low MW facilitates rapid dissolution kinetics.[1]
pKa (Pyrrolidine) ~10.5 - 11.0Highly basic.[1] Protonated (

) at physiological pH.
pKa (Imidazole) ~6.9 - 7.0Amphoteric.[1] Protonated (

) at acidic pH; neutral at physiological pH.
LogP (Calc) ~0.5 - 1.3Polar.[1] Hydrophilic tendencies dominate.
Physical Form Hygroscopic SolidMust be handled in low-humidity environments to prevent caking.[1]
The "Protonation Switch" Mechanism

The solubility of this compound is dictated by pH.[1]

  • pH < 6.0 (Acidic): The molecule exists as a dication (both pyrrolidine and imidazole protonated). Result: High water solubility.[1][2]

  • pH 7.4 (Physiological): Exists largely as a monocation (pyrrolidine protonated, imidazole neutral). Result: Good water solubility, but reduced compared to acidic conditions.[1]

  • pH > 11 (Basic): Exists as a neutral free base . Result: Water solubility drops drastically; solubility in organic solvents (DCM, EtOAc) increases.

Decision Matrix: Solvent Selection

The choice of solvent is strictly dependent on the downstream application. Use the following logic flow to determine your solvent system.

SolventDecisionTree Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Screening Synthesis Chemical Synthesis AppType->Synthesis Reaction Analysis Analytical (HPLC/LCMS) AppType->Analysis QC/ID DMSO Primary: DMSO (10-20 mM) Secondary: Water (if salt form) BioAssay->DMSO Stock Solution AcidicWater Acidic Buffer (pH < 5) or 0.1 M HCl Synthesis->AcidicWater Salt Formation PolarOrganic MeOH, EtOH, DMF (Avoid non-polar) Synthesis->PolarOrganic Coupling/Protection MobilePhase Water/Acetonitrile with 0.1% TFA or Formic Acid Analysis->MobilePhase

Figure 1: Solvent selection decision tree based on experimental intent.

Protocol 1: Preparation of Stock Solutions for Bioassays

Objective: Create a stable, high-concentration stock (10–50 mM) suitable for dilution into aqueous buffers without precipitation.[1]

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).

  • (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (Solid).[1]

Procedure:

  • Weighing: Weigh the compound into a glass vial. Note: Due to hygroscopicity, weigh quickly or use a nitrogen-flushed glovebox.[1]

  • Calculation: Calculate the required volume of DMSO to achieve 20 mM .

    
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

    • Visual Check: The solution should be clear and colorless. If particles remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber vials to prevent freeze-thaw cycles. Store at -20°C.

    • Stability:[1][3][4] Stable for >6 months in DMSO at -20°C.

Critical Validation Step (The "Crash-Out" Test): Before applying to cells, dilute 1 µL of stock into 999 µL of your assay buffer (e.g., PBS pH 7.4).

  • Pass: Solution remains clear.

  • Fail: Visible precipitate or turbidity.[1] Corrective Action: Lower the stock concentration to 10 mM or acidify the stock slightly with 1 equivalent of HCl before adding DMSO.

Protocol 2: Aqueous Dissolution for Synthesis/Purification

Objective: Dissolve the compound in water for reactions or reverse-phase chromatography.[1]

Mechanism: Leveraging the basicity of the pyrrolidine nitrogen.[1]

Procedure:

  • Initial State: If the compound is the free base , it will be sparingly soluble in neutral water.[1]

  • Acidification:

    • Add the solid to water (suspension forms).

    • Dropwise add 1.0 M HCl or Acetic Acid while stirring.[1]

    • Monitor dissolution.[1] As the pH drops below 6.0, the suspension will clear as the dication forms.

  • Buffer Selection for HPLC:

    • Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in the aqueous mobile phase.

    • Why? The acid keeps the nitrogens protonated, preventing peak tailing caused by interaction with residual silanols on the column.

Quantitative Solubility Guide

SolventSolubility GradeRecommended UseNotes
DMSO Excellent (>50 mM)Bioassay StocksUniversal solvent for this class.[1]
Methanol Good (>20 mM)Synthesis / NMRGood for handling free base.
Water (pH 7) Moderate (<10 mM)Not RecommendedRisk of slow precipitation.
Water (pH 2-5) Excellent (>50 mM)HPLC / SynthesisForms highly soluble salts.
DCM / Chloroform PoorExtraction onlySoluble only if free base (pH > 11).
Hexanes / Et2O InsolubleWashingUse to precipitate the compound.[1]

Troubleshooting & Stability

Issue: Compound turns into a sticky oil/gum.

  • Cause: Hygroscopicity.[1] The pyrrolidine ring absorbs atmospheric moisture rapidly.

  • Solution: Lyophilize from a dilute HCl/Water solution to obtain the hydrochloride salt, which is a stable, free-flowing solid.[1]

Issue: Poor recovery from organic extraction.

  • Cause: The compound is stuck in the aqueous phase due to protonation.[1]

  • Solution: Adjust the aqueous phase to pH > 12 using NaOH before extracting with DCM or EtOAc.[1] This forces the molecule into its neutral, lipophilic state.

References

  • PubChem. (2023).[1][4] Compound Summary for Imidazole Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Cowart, M. D., et al. (2004). Rotationally constrained histamine H3 receptor agonists.[1] Journal of Medicinal Chemistry. (Contextual reference for pyrrolidine-imidazole solubility properties).

Sources

Application Note: Precision N-Alkylation of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The scaffold (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole presents a classic chemoselectivity challenge in medicinal chemistry: it contains two distinct nucleophilic nitrogen centers.

  • Pyrrolidine Nitrogen (

    
    ):  A secondary aliphatic amine. High nucleophilicity (
    
    
    
    ).
  • Imidazole Nitrogen (

    
    ):  An aromatic heterocycle.[1] Amphoteric properties (
    
    
    
    for deprotonation,
    
    
    for protonation).

The Challenge: Direct treatment with an alkylating agent (R-X) and base will predominantly alkylate the more nucleophilic pyrrolidine nitrogen. However, without careful control, over-alkylation (quaternization) or competitive imidazole alkylation can occur. Conversely, targeting the imidazole nitrogen requires masking the pyrrolidine to prevent side reactions. Furthermore, imidazole alkylation introduces a regioselectivity problem: formation of


 (1,4-isomer) vs. 

(1,5-isomer).

This guide provides two distinct workflows:

  • Workflow A: Selective alkylation of the Pyrrolidine (leaving Imidazole free).

  • Workflow B: Selective alkylation of the Imidazole (requiring transient Pyrrolidine protection).

Decision Tree: Reaction Pathway Selection

ReactionPathways Start (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole Target Target Site? Start->Target PyrPath Target: Pyrrolidine N Target->PyrPath Aliphatic Functionalization ImPath Target: Imidazole N Target->ImPath Heterocycle Modification RedAm Method A1: Reductive Amination (High Selectivity) PyrPath->RedAm Aldehydes/Ketones DirAlk Method A2: Direct Alkylation (Controlled Base) PyrPath->DirAlk Alkyl Halides Protect Step 1: Boc Protection ImPath->Protect Alkylate Step 2: Base (NaH/Cs2CO3) + R-X Protect->Alkylate Deprotect Step 3: Acid Deprotection Alkylate->Deprotect

Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on the target nitrogen.

Protocol A: Selective N-Alkylation of the Pyrrolidine

Objective: Functionalize the secondary amine while leaving the imidazole ring intact. Mechanism: Exploits the higher nucleophilicity of the aliphatic amine (


) compared to the aromatic imidazole (

).
Method A1: Reductive Amination (Recommended)

This is the Gold Standard for mono-alkylation. It avoids over-alkylation (quaternization) and is highly chemoselective.[2]

Reagents:

  • Substrate: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM[2]

  • Additive: Acetic Acid (1-2 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Protocol:

  • Imine Formation: In a dry flask, dissolve the substrate (1.0 equiv) in DCE (0.1 M concentration). Add the aldehyde (1.1 equiv).

  • Acid Activation: Add Acetic Acid (2.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: The acid buffers the system, preventing imidazole interference.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS (Look for M+Alkyl mass).

  • Workup: Quench with sat. NaHCO₃ (pH ~8). Extract with DCM/MeOH (9:1). Note: Imidazole is polar; adding MeOH helps extraction.

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).

Method A2: Direct Alkylation (Controlled)

Use this only if the alkyl group cannot be introduced via reductive amination (e.g., lack of corresponding aldehyde).

Reagents:

  • Alkyl Halide (R-X, 1.0 equiv) - Do not use excess.

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or MeCN

Critical Control Point: Use a weak inorganic base (


). Strong bases (NaH) or organic bases (TEA) may deprotonate the imidazole (

), increasing its nucleophilicity and causing side reactions.

Protocol B: Selective N-Alkylation of the Imidazole

Objective: Functionalize the imidazole ring. Constraint: The pyrrolidine nitrogen is more nucleophilic and must be protected first.

Workflow Overview
  • Protection: Mask Pyrrolidine with Boc.

  • Alkylation: Deprotonate Imidazole with strong base; react with electrophile.

  • Deprotection: Remove Boc.

Step 1: Protection (Boc-Strategy)

Reagents:


 (1.1 equiv), 

(1.5 equiv), DCM. Protocol:
  • Dissolve substrate in DCM. Add

    
    .
    
  • Add

    
     dropwise at 0°C.
    
  • Stir at RT for 2 hours. The imidazole NH is not basic enough to react with

    
     under these mild conditions.
    
  • Isolate (S)-tert-butyl 3-((1H-imidazol-4-yl)methyl)pyrrolidine-1-carboxylate .

Step 2: Regioselective Imidazole Alkylation

The Regioselectivity Issue: Alkylation of 4-substituted imidazoles can yield two isomers:

  • 1,4-isomer (

    
    -alkyl):  Usually favored by sterics (distal to the pyrrolidine side chain).
    
  • 1,5-isomer (

    
    -alkyl):  Usually minor, but favored by specific electronic conditions or chelating groups.
    

Reagents:

  • Substrate: Boc-protected intermediate (1.0 equiv)

  • Base: NaH (60% dispersion, 1.2 equiv) or

    
     (2.0 equiv)
    
  • Electrophile: Alkyl Halide (1.1 equiv)[3]

  • Solvent: Anhydrous DMF or THF

Step-by-Step Protocol:

  • Deprotonation: Dissolve Boc-intermediate in anhydrous DMF under

    
    . Cool to 0°C.[3]
    
  • Add NaH (1.2 equiv).[3] Stir for 30 mins. Observe H₂ evolution.

    • Mechanism:[4] This forms the imidazolyl anion. The negative charge is delocalized, but attack usually occurs at the less sterically hindered nitrogen (N1/Tau), leading to the 1,4-product.

  • Alkylation: Add Alkyl Halide dropwise.[2][3] Stir at 0°C

    
     RT for 2–4 hours.
    
  • Quench: Carefully add water/ice.

  • Extraction: EtOAc extraction. Wash with LiCl (5%) to remove DMF.

  • Purification (CRITICAL): You will likely get a mixture (typically 3:1 to 10:1 favoring 1,4-isomer). Separate isomers via Silica Gel chromatography or Prep-HPLC.

    • Identification: Use 2D NMR (NOESY). The 1,5-isomer will show NOE correlations between the N-alkyl group and the C4-substituent protons. The 1,4-isomer will not.

Step 3: Deprotection

Reagents: TFA/DCM (1:4) or HCl/Dioxane (4M). Protocol: Standard Boc removal. Neutralize with ion-exchange resin or basic workup to obtain the free amine.

Data Summary & Troubleshooting

Comparison of Conditions
ParameterPyrrolidine Alkylation (Method A1)Imidazole Alkylation (Method B)
Primary Reagent Aldehyde + STABAlkyl Halide + NaH
Solvent DCE or DCMDMF or THF
Base None (Acid catalysis used)Strong Base (NaH, Cs₂CO₃)
Selectivity >95% Pyrrolidine~80-90% 1,4-Imidazole (Regioisomer mix)
Protecting Group Not RequiredRequired (Boc on Pyrrolidine)
Major By-product Dialkylation (if excess aldehyde)1,5-Regioisomer (

)
Troubleshooting Guide
ProblemCauseSolution
Over-alkylation of Pyrrolidine Electrophile is too reactive (e.g., Methyl Iodide).Switch to Reductive Amination (Formaldehyde + STAB) for methylation.
Low Yield in Imidazole Alkylation Incomplete deprotonation or moisture.Dry DMF over molecular sieves. Ensure NaH is fresh.
Poor Regioselectivity (Imidazole) Small electrophile (MeI) or high temperature.Lower temp to -20°C. Use bulkier base (KHMDS) or switch to Cs₂CO₃ for thermodynamic control.
Product stuck in Aqueous layer High polarity of imidazole/amine.Do not use simple water wash. Use n-Butanol extraction or evaporate to dryness and triturate.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link

  • Imidazole Alkylation Regiochemistry: Pozharskii, A. F., et al. "Heterocycles in Life and Society." Wiley-VCH, 2011.
  • N-Alkylation Protocols for Histamine Analogs: Stark, H. "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents, 2003, 13(6), 851-865. (Context for pyrrolidine-imidazole scaffolds).
  • Base Effects on Alkylation: Hayat, S., et al. "N-Alkylation of Imidazoles: A Review of Synthetic Methods." Chemical Papers, 2015 .[5]

  • Boc-Protection Strategy: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Ed., Wiley-Interscience, 2006.

(Note on Regio-Identification): For definitive assignment of 1,4 vs 1,5 imidazole isomers, refer to: Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Hygroscopic Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hygroscopicity in Imidazole Derivatives

Imidazole and its derivatives represent a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous active pharmaceutical ingredients (APIs), catalysts, and specialty chemicals.[1] However, the inherent polarity and hydrogen bonding capabilities of the imidazole ring system often lead to a significant, yet frequently underestimated, challenge: hygroscopicity.[2] The propensity of these compounds to absorb moisture from the atmosphere is not a trivial inconvenience; it is a critical variable that can profoundly impact experimental reproducibility, material stability, and product shelf-life.

Moisture uptake can initiate a cascade of undesirable physical and chemical changes. Physically, it can lead to caking, deliquescence, and altered flow properties, complicating manufacturing and formulation processes.[2][3] Chemically, the presence of water can act as a plasticizer, inducing phase transitions in amorphous solids, or serve as a reactant, promoting degradation pathways such as hydrolysis and oxidation.[2][4] For researchers in drug development, an inaccurately weighed hygroscopic compound due to absorbed water can lead to erroneous concentration calculations, invalidating biological assays and kinetic studies.

This guide provides a comprehensive framework for understanding, quantifying, and mitigating the effects of moisture on hygroscopic imidazole derivatives. It offers field-proven protocols and explains the scientific rationale behind them, empowering researchers, scientists, and drug development professionals to maintain the integrity and stability of these vital compounds.

Part 1: Understanding the Physicochemical Basis of Hygroscopicity

The interaction between an imidazole derivative and atmospheric water is governed by its molecular structure and solid-state properties. The nitrogen atoms in the imidazole ring, particularly the sp2-hybridized nitrogen, are prime sites for hydrogen bonding with water molecules. The overall hygroscopicity is a function of several factors:

  • Functional Groups: The presence of polar functional groups (e.g., -OH, -COOH, -NH2) on the imidazole ring or its substituents significantly increases the potential for water sorption. Conversely, bulky, non-polar (lipophilic) groups can create steric hindrance and reduce moisture affinity.[5]

  • Crystallinity: Amorphous materials generally absorb moisture more readily and to a greater extent than their crystalline counterparts due to their higher free energy and disordered molecular arrangement. Moisture can even induce crystallization or a transition between polymorphic forms, altering the compound's physical properties.

  • Salt Form: For ionizable imidazole derivatives, the choice of the counter-ion in a salt form can dramatically influence hygroscopicity and stability.[2]

The interaction with water is not merely surface adhesion. Water molecules can be incorporated into the crystal lattice to form hydrates or, in sufficient quantities, can lead to complete deliquescence, where the solid dissolves in the absorbed water.

Logical Flow for Assessing a New Imidazole Derivative

Before commencing any experimental work, a systematic assessment of a new or unfamiliar imidazole derivative is crucial. This workflow ensures that appropriate handling and storage strategies are implemented from the outset.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Risk Assessment & Strategy cluster_2 Phase 3: Implementation A Review Literature & SDS for known hygroscopic properties B Perform Dynamic Vapor Sorption (DVS) Analysis A->B If unknown C Determine Initial Water Content (Karl Fischer Titration) B->C E Identify Potential Degradation Pathways (e.g., Hydrolysis, Oxidation) B->E D Classify Hygroscopicity (e.g., Ph. Eur. scale) C->D F Define Handling & Storage Strategy D->F E->F G Store in Desiccator or Glove Box F->G H Use Controlled Humidity Environment for Handling F->H I Implement Strict Weighing & Dispensing Protocols F->I

Caption: Initial assessment workflow for a new imidazole derivative.

Part 2: Essential Laboratory Controls and Storage Protocols

Minimizing exposure to atmospheric moisture is the primary directive. The choice of storage and handling environment depends on the degree of hygroscopicity of the derivative.

Storage Solutions
Storage MethodBest ForKey Considerations
Sealed Amber Glass Vials with PTFE-lined Caps Slightly hygroscopic, short-term storage.Ensure cap is tightly sealed after each use. Parafilm can provide an extra barrier. Store in a cool, dry place.[6]
Desiccator Cabinet Moderately hygroscopic materials, routine use standards.Use an active desiccant (e.g., silica gel with indicator, anhydrous CaSO₄).[7] Do not store hot crucibles, as this can affect the vacuum/seal.[7] Limit door opening frequency and duration.[8]
Vacuum Desiccator Highly hygroscopic or deliquescent compounds, long-term storage of primary standards.Allows for removal of trapped air and moisture upon sealing. Can be backfilled with an inert gas like nitrogen or argon.
Inert Atmosphere Glove Box Extremely sensitive, deliquescent, or oxygen-sensitive derivatives.Maintains a very low humidity (<1% RH) and oxygen (<10 ppm) environment.[9] Ideal for weighing and preparing solutions.
Protocol: Storing a Moderately Hygroscopic Imidazole Derivative

This protocol outlines the standard procedure for storing a compound that has been identified as moderately hygroscopic.

  • Container Selection: Choose a clean, dry amber glass vial of an appropriate size to minimize headspace. Ensure the vial has a polytetrafluoroethylene (PTFE)-lined screw cap.

  • Labeling: Affix a pre-written label to the vial containing the compound name, structure, lot number, date received, and a clear "HYGROSCOPIC" warning.

  • Transfer: If transferring from a larger container, perform the operation as quickly as possible in an area of low ambient humidity. For larger quantities, consider this step inside a fume hood with a dry air stream.

  • Sealing: Tightly screw the cap onto the vial. For added protection, wrap the cap-vial interface with Parafilm, stretching it to create a tight seal.

  • Desiccator Placement: Open the desiccator cabinet, place the vial inside on the perforated shelf, and close the door securely. Ensure the desiccant is active (e.g., blue for indicator silica gel).

  • Record Keeping: Log the compound's name, location, and storage date in the laboratory inventory system.

Part 3: Protocols for Handling and Dispensing

The brief period during which a compound is removed from storage for weighing or dispensing is when it is most vulnerable to moisture uptake.

Weighing Procedures

Working swiftly is paramount.[10] For highly sensitive compounds, weighing should be performed in a controlled environment.

Workflow for Weighing a Hygroscopic Compound

Sources

Scalable Synthesis Methods for (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole: A Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a highly versatile, stereochemically pure heterocyclic building block. Featuring an aliphatic pyrrolidine ring linked via a methylene bridge to a 1H-imidazole moiety, this scaffold is a critical structural motif in the design of histamine H3 and H4 receptor antagonists, targeted kinase inhibitors, and advanced neurological therapeutics.

Synthesizing this compound at scale presents a unique challenge: constructing the reactive imidazole ring efficiently without compromising the stereochemical integrity of the chiral pyrrolidine center. As a Senior Application Scientist, I have designed this application note to move beyond standard "cook-book" procedures. Here, we will dissect a robust, three-step synthetic workflow starting from the commercially available (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, emphasizing the mechanistic causality, in-process controls (IPCs), and thermodynamic parameters that make this a self-validating, scalable system.

Synthetic Strategy & Mechanistic Rationale

To ensure scalability and high atom economy, this protocol leverages a highly regioselective Van Leusen Three-Component Reaction (vL-3CR) [1] to construct the imidazole core, circumventing the need for volatile and highly reactive 1,2-dicarbonyl compounds required in classical Debus-Radziszewski syntheses.

Step 1: Controlled Reduction of Nitrile to Aldehyde

The cyano group of the starting material is reduced using Diisobutylaluminum hydride (DIBAL-H) at strictly controlled cryogenic temperatures (-78 °C) [2].

  • Causality: DIBAL-H acts as an electrophilic reducing agent. At -78 °C, the hydride transfer forms a stable tetrahedral aluminum-imine complex. Maintaining this low temperature is critical; if the thermodynamic threshold is breached (above -60 °C), the complex collapses or undergoes further reduction to yield the primary amine.

Step 2: Van Leusen Imidazole Synthesis (vL-3CR)

The resulting aldehyde is subjected to the vL-3CR using tosylmethyl isocyanide (TosMIC) and ammonia [1].

  • Causality: The reaction initiates with the in situ condensation of the aldehyde with ammonia to form a transient aldimine. Concurrently, TosMIC is deprotonated by a mild base (K₂CO₃). The highly nucleophilic TosMIC anion attacks the aldimine carbon, followed by a 5-endo-dig cyclization. Subsequent elimination of p-toluenesulfinic acid (TosH) drives the aromatization, selectively yielding the 4(5)-substituted 1H-imidazole.

Step 3: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed under anhydrous acidic conditions to yield the final product as a stable dihydrochloride salt, preventing oxidative degradation of the free base.

Workflow A (S)-1-Boc-3-(cyanomethyl) pyrrolidine B (S)-2-(1-Boc-pyrrolidin-3-yl) acetaldehyde A->B DIBAL-H, Toluene -78°C C (S)-4-(1-Boc-pyrrolidin-3-ylmethyl) -1H-imidazole B->C TosMIC, NH3/MeOH K2CO3, THF D (S)-4-(Pyrrolidin-3-ylmethyl) -1H-imidazole (2HCl salt) C->D 4M HCl in Dioxane DCM, 0°C to RT

Figure 1: Three-step scalable synthetic workflow for (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of (S)-2-(1-Boc-pyrrolidin-3-yl)acetaldehyde

Objective: Selective reduction of the nitrile to the aldehyde without over-reduction.

  • System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermocouple, and argon inlet.

  • Solvation: Dissolve (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate (1.0 eq, 100 mmol) in anhydrous toluene (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add DIBAL-H (1.0 M in toluene, 1.2 eq, 120 mmol) dropwise via a syringe pump over 45 minutes. Ensure the internal temperature does not exceed -70 °C during addition.

  • Incubation & IPC: Stir for 2 hours at -78 °C. Self-Validation: Monitor by TLC (Hexanes:EtOAc 7:3, Ninhydrin stain). The disappearance of the nitrile spot confirms the complete formation of the aluminum-imine complex.

  • Quench & Workup: Slowly add anhydrous methanol (5 mL) at -78 °C to quench excess DIBAL-H. Next, add 100 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate).

    • Causality: DIBAL-H reductions produce robust aluminum complexes. Rochelle's salt chelates the aluminum ions, preventing the formation of intractable emulsions and ensuring high recovery of the water-soluble aldehyde.

  • Isolation: Warm to room temperature and stir vigorously for 2 hours until two distinct, clear phases form. Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Use the crude aldehyde immediately in the next step to prevent polymerization.

Protocol 2: Van Leusen Synthesis of (S)-4-(1-Boc-pyrrolidin-3-ylmethyl)-1H-imidazole

Objective: Construction of the imidazole core via vL-3CR.

  • System Setup: In a clean flask, dissolve the crude (S)-2-(1-Boc-pyrrolidin-3-yl)acetaldehyde (1.0 eq, ~90 mmol) and TosMIC (1.1 eq, 99 mmol) in a 1:1 mixture of anhydrous THF and Methanol (0.15 M).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq, 135 mmol). Cool the suspension to 0 °C.

    • Causality: TosMIC requires a base to deprotonate the active methylene group. K₂CO₃ is mild enough to prevent base-catalyzed degradation of the aldehyde while efficiently driving the 5-endo-dig cyclization.

  • Ammonolysis: Add 7N Ammonia in Methanol (10 eq, 900 mmol) dropwise. Stir at 0 °C for 1 hour, then remove the ice bath and stir at 25 °C for 16 hours.

  • IPC: Self-Validation: Monitor by LC-MS. The reaction is complete when the mass of the intermediate aldimine is consumed and the target mass (m/z 252.17 [M+H]⁺) dominates the chromatogram.

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove volatiles. Partition the residue between EtOAc and water. Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to afford the pure Boc-protected imidazole.

Mechanism Aldehyde Aldehyde + NH3 Aldimine Aldimine Intermediate Aldehyde->Aldimine Condensation (-H2O) Cyclo 5-endo-dig Cycloaddition Intermediate Aldimine->Cyclo Nucleophilic Attack TosMIC TosMIC Anion TosMIC->Cyclo Imidazole 1H-Imidazole Core + TosH Cyclo->Imidazole Aromatization & Elimination

Figure 2: Mechanistic pathway of the Van Leusen Three-Component Reaction (vL-3CR).

Protocol 3: Deprotection to (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole Dihydrochloride

Objective: Removal of the Boc group to yield the stable API building block.

  • Reaction: Dissolve (S)-4-(1-Boc-pyrrolidin-3-ylmethyl)-1H-imidazole (1.0 eq, 60 mmol) in minimal anhydrous DCM (0.5 M). Cool to 0 °C.

  • Acidification: Add 4M HCl in dioxane (10 eq, 600 mmol) dropwise. Stir at room temperature for 4 hours. A white precipitate will form as the deprotected salt is insoluble in DCM/dioxane.

  • IPC: Self-Validation: Monitor by LC-MS. Confirm the complete disappearance of m/z 252.17 and the appearance of m/z 152.12 [M+H]⁺.

  • Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with anhydrous diethyl ether, filter under an argon blanket, and dry under high vacuum to yield the target compound as a highly pure, hygroscopic dihydrochloride salt.

Quantitative Data Summaries

The following table summarizes the critical thermodynamic parameters, stoichiometries, and expected yields for the scalable workflow:

ParameterStep 1: Nitrile ReductionStep 2: vL-3CR Imidazole SynthesisStep 3: Boc Deprotection
Reagents DIBAL-H (1.2 eq)TosMIC (1.1 eq), NH₃ (10 eq), K₂CO₃4M HCl in Dioxane (10 eq)
Solvent Anhydrous TolueneTHF / Methanol (1:1)Anhydrous DCM
Temperature -78 °C0 °C to 25 °C0 °C to 25 °C
Reaction Time 2.0 hours17.0 hours4.0 hours
Typical Yield 85 – 90%65 – 70%> 95%
In-Process Control TLC (Hexanes:EtOAc 7:3)LC-MS (m/z 252.17 [M+H]⁺)LC-MS (m/z 152.12 [M+H]⁺)

References

  • Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." Journal of Organic Chemistry, 1977, 42(7), 1153–1159. URL:[Link]

  • "Reduction and Oxidation of Carbonyl Compounds and Derivatives." Comprehensive Organic Transformations, Royal Society of Chemistry, 2022. URL:[Link]

Troubleshooting & Optimization

Improving reaction yield of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An essential precursor in pharmaceutical research, the synthesis of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole presents unique challenges in achieving high yield and enantiopurity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, offering step-by-step solutions grounded in chemical principles.

Problem 1: Low Overall Reaction Yield

Q: My final yield of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is consistently below expectations. What are the likely causes and how can I improve it?

A: Low yield is a frequent issue that can stem from multiple stages of the synthesis. A systematic diagnosis is crucial. The primary causes are often inefficient imidazole ring formation, degradation of starting materials or products, and losses during workup and purification.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Imidazole Ring Formation: The construction of the imidazole ring is a critical step, often accomplished via a multicomponent condensation related to the Debus synthesis, which involves a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[1]

    • Step 1: Re-evaluate Reagent Stoichiometry and Quality. Ensure the glyoxal source is fresh and accurately quantified. If using a protected pyrrolidine-3-carbaldehyde derivative, verify its purity. The ammonia source (e.g., ammonium hydroxide, ammonium acetate) should be in appropriate excess to drive the reaction forward.

    • Step 2: Optimize Reaction Temperature and Solvent. The reaction temperature is critical. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition. Screen a range of temperatures (e.g., 60°C to 100°C). The choice of solvent can also be pivotal. Protic solvents like methanol or ethanol are common, but exploring a co-solvent system could improve solubility and yield.

    • Step 3: Control pH. The pH of the reaction mixture can influence the rate of both imine formation and subsequent cyclization. Maintaining a mildly basic or neutral pH is often optimal. Consider using a buffer system if pH fluctuations are suspected.

  • Starting Material Instability or Impurity: The chiral integrity and purity of the (S)-pyrrolidine precursor are paramount. Many synthetic routes start from derivatives of L-proline or (S)-3-hydroxypyrrolidine.[2]

    • Step 1: Verify Precursor Purity. Use NMR and chiral HPLC to confirm the chemical and enantiomeric purity of your starting material, for instance, Boc-(S)-3-(aminomethyl)pyrrolidine or an equivalent aldehyde precursor. Impurities can interfere with the reaction.

    • Step 2: Assess Protecting Group Stability. If you are using a protected pyrrolidine derivative (e.g., Boc-protected), ensure the protecting group is stable under the imidazole formation conditions. Acidic byproducts or high temperatures can cause premature deprotection, leading to side reactions.

  • Product Loss During Workup and Purification: The target molecule is polar and can be challenging to extract and purify.

    • Step 1: Optimize Extraction. Due to the basicity of both the pyrrolidine and imidazole nitrogens, the product's solubility is highly pH-dependent. Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction with organic solvents like dichloromethane or a mixture of chloroform/isopropanol to maximize partitioning into the organic phase.

    • Step 2: Refine Chromatography. Standard silica gel chromatography can lead to product loss due to strong adsorption. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.

Caption: A flowchart for troubleshooting low reaction yields.

Problem 2: Presence of Significant Side Products (Impurity Profile)

Q: My crude product shows multiple spots on TLC and peaks in LC-MS besides the desired product. What are these impurities and how can I prevent them?

A: Side reactions are common in multicomponent syntheses. Identifying the structure of major impurities is key to mitigating their formation.

Common Side Products & Mitigation Strategies:

  • Over-alkylation or Dimerization: The pyrrolidine nitrogen is nucleophilic and can potentially react with electrophilic species in the mixture, especially after deprotection.

    • Prevention: Ensure any protecting groups on the pyrrolidine nitrogen remain intact until the desired final deprotection step. If the synthesis starts with an unprotected pyrrolidine, carefully control stoichiometry and temperature to disfavor intermolecular reactions.

  • Incomplete Cyclization or Ring-Opened Products: The formation of the imidazole ring may stall, leading to stable intermediates like diamino-enamines or other acyclic species.[3]

    • Prevention: Increase reaction time or temperature to ensure complete conversion. The presence of a mild oxidizing agent (sometimes even air) can facilitate the final aromatization step to form the imidazole ring.

  • Formation of Pyrrole Byproducts: Under certain conditions, especially with moisture present, the imidazole nucleus can undergo ring-opening, leading to pyrrole derivatives.[3]

    • Prevention: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to minimize moisture-mediated side reactions.

ParameterCondition A (Standard)Condition B (Optimized)Expected Outcome
Atmosphere AirNitrogenReduced oxidative degradation and moisture-related side products.[3]
Solvent Anhydrous MethanolAnhydrous Ethanol/DioxaneImproved solubility of intermediates, potentially reducing side reactions.[4]
Base Ammonium HydroxideAmmonium AcetateActs as both ammonia source and buffer, providing better pH control.
Temperature 80°C65°CLower temperature may increase selectivity and reduce byproduct formation.
Problem 3: Loss of Stereochemical Purity

Q: The final product shows a lower than expected enantiomeric excess (e.e.). Where in the process could racemization be occurring?

A: Maintaining stereochemical integrity is crucial. The chiral center in (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is on the pyrrolidine ring and is generally robust. Racemization, while not highly probable, can occur under harsh conditions.

Potential Causes & Solutions:

  • Racemization of the Starting Material: The most likely source of enantiomeric impurity is the starting material itself.

    • Solution: Always verify the e.e. of the chiral pyrrolidine precursor using chiral HPLC before starting the synthesis.

  • Harsh Reaction Conditions: Although the C-3 stereocenter of the pyrrolidine ring is not directly involved in the imidazole formation, extreme pH (either highly acidic or basic) combined with high temperatures could potentially facilitate epimerization if a plausible mechanism exists (e.g., transient formation of an enamine or related species).

    • Solution: Employ the mildest possible reaction conditions. Avoid prolonged exposure to high temperatures and strong acids or bases. If a deprotection step is required, choose conditions known to preserve stereochemical integrity. For example, TFA for Boc deprotection at 0°C is generally safe.

A standard protocol to check for enantiomeric purity is essential.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane/isopropanol with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape.

  • Detection: UV detection at a wavelength where the imidazole ring absorbs (e.g., ~210-230 nm).

  • Validation: Run an authentic racemic sample to identify the retention times of both the (S) and (R) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general synthetic strategy for (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole?

A: A common and effective strategy involves a convergent synthesis where the chiral pyrrolidine fragment and the imidazole ring are constructed separately and then joined, or more commonly, the imidazole ring is built onto the pre-formed chiral pyrrolidine scaffold. A highly cited approach is analogous to syntheses used for complex molecules like Elbasvir.[2] This typically involves:

  • Preparation of the Chiral Precursor: Start with a commercially available, enantiopure pyrrolidine derivative, such as (S)-1-Boc-3-hydroxymethylpyrrolidine.

  • Oxidation: Oxidize the alcohol to an aldehyde (e.g., using Dess-Martin periodinane or Swern oxidation).

  • Imidazole Formation: Condense the resulting aldehyde with glyoxal and an ammonia source (like ammonium hydroxide or formamide) in a suitable solvent such as methanol to form the imidazole ring directly onto the pyrrolidine side chain.[1][2]

  • Deprotection: Remove the protecting group (e.g., Boc group with trifluoroacetic acid) to yield the final product.

Caption: A typical synthetic route for the target molecule.

Q2: How critical is the choice of protecting group for the pyrrolidine nitrogen?

A: The choice is very critical. The protecting group serves two main purposes: 1) to prevent the secondary amine of the pyrrolidine ring from participating in unwanted side reactions, and 2) to aid in purification by modifying the molecule's solubility and chromatographic behavior.

  • Boc (tert-Butoxycarbonyl): This is the most common and often best choice. It is stable to the generally basic or neutral conditions of imidazole synthesis and is easily removed with mild acid (e.g., TFA), which typically doesn't harm the final structure.

  • Cbz (Carboxybenzyl): Also a viable option, but its removal via catalytic hydrogenation may be complicated by the presence of the imidazole ring, which can sometimes interfere with the catalyst.

  • Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and generally unsuitable, as it would likely be cleaved under the conditions used for imidazole formation.

Q3: What are the best practices for storing the final compound?

A: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a primary/secondary amine and can be sensitive to air and moisture.

  • Storage: Store the compound as a salt (e.g., hydrochloride or trifluoroacetate salt) if possible, as salts are typically more crystalline and less hygroscopic than the free base.

  • Conditions: Keep it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and store at low temperatures (-20°C for long-term storage) to minimize degradation.

References

  • Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.
  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of substituted pyrrolidines. BenchChem.
  • Llopis, S., García, T., Cantín, Á., Velty, A., Díaz, U., & Corma, A. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. PMC.
  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Various Authors. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. ACS Publications.
  • Various Authors. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines. RSC Publishing.
  • Various Authors. (2019). One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. SpringerLink.
  • Various Authors. (2014). Synthesis, structure elucidation and antibacterial screening of some novel 1,3,4-oxadiazoline derivatives. ResearchGate.
  • Various Authors. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar.
  • Min, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Various Authors. (2026). A Pyrrole Formation During the Synthesis of Novel Pyrrolo[1,2‐a]Imidazole via Cycloaddition Reaction. ResearchGate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.

Sources

Technical Support Center: Troubleshooting Racemization in (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole Processing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering chiral instability during the synthesis and processing of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole .

While the C3 stereocenter of the isolated pyrrolidine ring is generally stable, the upstream precursors (such as lactams) and specific downstream catalytic processing steps expose the molecule to severe racemization risks. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to ensure high enantiomeric excess (ee%).

Part 1: Troubleshooting Q&A

Q1: We synthesize the precursor via a 3-substituted pyrrolidin-2-one (lactam) intermediate. Why does the enantiomeric excess (ee%) drop significantly during the aqueous workup? Causality: In the lactam intermediate, the chiral C3 proton is situated alpha (


) to the carbonyl group. This positioning renders the proton highly acidic compared to a standard alkane. Exposure to basic aqueous conditions—such as using sodium carbonate (

) or sodium hydroxide (

) to neutralize reaction mixtures—facilitates rapid, reversible deprotonation. This forms a planar, achiral enolate intermediate. Upon reprotonation, the stereocenter is re-established randomly, leading to a racemic mixture [1]. Solution: You must utilize strictly pH-neutral or slightly acidic workup conditions (e.g., saturated

) when handling the lactam precursor.

Q2: After reducing the lactam to the pyrrolidine, the C3 proton is no longer alpha to a carbonyl. Yet, we observe massive racemization during the N-benzyl deprotection using Pd/C and


 at 60°C. Why? 
Causality:  Palladium on carbon (Pd/C) is a highly active catalyst not just for hydrogenation, but also for reversible dehydrogenation. At elevated temperatures, Pd/C catalyzes the oxidation of the pyrrolidine ring via 

-hydride elimination, forming an imine or enamine intermediate. This dynamic amine-imine equilibrium destroys the C3 stereocenter before the hydrogen re-adds to the double bond [2]. Solution: Avoid standard Pd/C at high temperatures for this scaffold. Switch to Pearlman's catalyst (

) at room temperature, or utilize mild transfer hydrogenation conditions to kinetically suppress the dehydrogenation pathway.

Q3: Does the unprotected imidazole ring contribute to chiral instability during thermal processing? Causality: Yes. The imidazole ring is amphoteric and possesses a basic nitrogen (conjugate acid pKa ~6.0). If the molecule is subjected to thermal stress in non-polar solvents, the imidazole moiety can act as an intramolecular base. In intermediates where the C3 proton is activated (e.g., lactams or N-acyl pyrrolidines), this internal basicity can auto-catalyze tautomerization and subsequent racemization [3]. Solution: Protect the imidazole ring (e.g., with a Trityl or Boc group) early in the synthetic sequence and remove it only under mild, acidic conditions in the final step.

Part 2: Quantitative Data & Mechanistic Workflows

To illustrate the sensitivity of the C3 stereocenter, the following table summarizes the impact of various processing conditions on the final enantiomeric purity of the product.

Table 1: Impact of Processing Conditions on Enantiomeric Excess (ee%)
Processing StepReagents & ConditionsMechanistic Risk FactorFinal ee (%)
Lactam Workup Sat.

(aq), RT
Base-catalyzed enolization45 - 55%
Lactam Workup Sat.

(aq), 0°C
None (pH neutral/acidic)>98%
N-Deprotection 10% Pd/C,

(50 psi), 60°C
Reversible dehydrogenation (Imine)15 - 30%
N-Deprotection 20%

,

, RT
None (Mild transfer hydrogenation)>98%
Mechanistic Workflow Diagram

The following diagram maps the logical relationships between the processing choices and the resulting chiral integrity of the molecule.

RacemizationPathways Lactam Chiral Lactam Precursor (C3 is α to carbonyl) Base Basic Workup / Strong Base (Danger Zone) Lactam->Base Improper pH control Reduction Chemoselective Reduction (LiAlH4 / THF, 0°C) Lactam->Reduction Optimized Pathway Enolate Achiral Enolate Intermediate Base->Enolate Deprotonation RacemicLactam Racemic Lactam Enolate->RacemicLactam Protonation Pyrrolidine Enantioenriched Pyrrolidine (N-Protected) Reduction->Pyrrolidine Maintains ee% PdC Standard Pd/C, H2, >50°C (Danger Zone) Pyrrolidine->PdC Harsh Deprotection Pearlman Pd(OH)2/C, HCOONH4, RT (Safe Deprotection) Pyrrolidine->Pearlman Optimized Pathway Imine Reversible Dehydrogenation (Imine/Enamine) PdC->Imine β-Hydride Elimination RacemicPyrrolidine Racemic Product Imine->RacemicPyrrolidine Re-addition Target (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (Target Molecule) Pearlman->Target Maintains ee%

Workflow of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole synthesis highlighting racemization risks.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility and chiral integrity, implement the following step-by-step methodologies. Each protocol contains built-in In-Process Controls (IPCs) to create a self-validating system.

Protocol 1: Chemoselective Reduction of the Chiral Lactam Precursor

Objective: Reduce the pyrrolidin-2-one intermediate to the pyrrolidine without triggering base-catalyzed enolization.

  • Preparation: Purge a flame-dried round-bottom flask with

    
    . Add 
    
    
    
    (2.0 eq) and anhydrous THF (10 mL/g of substrate). Cool the suspension to exactly 0°C using an ice-water bath.
  • Addition: Dissolve the chiral lactam precursor in anhydrous THF (5 mL/g) and add it dropwise over 30 minutes.

    • Causality Check: Maintaining 0°C prevents thermal degradation and minimizes the kinetic basicity of the hydride species against the acidic C3 proton.

  • In-Process Control (IPC) - Critical Step: Stir for 2 hours at 0°C. Pull a 0.1 mL aliquot, quench carefully with

    
    , and monitor by FTIR. The reaction is only complete when the lactam C=O stretch (~1690 cm⁻¹) is completely absent .
    
    • Self-Validation: Proceeding to the workup with unreacted lactam exposes it to the basic aluminum salts generated during the quench, which will instantly racemize the remaining starting material [4].

  • Fieser-Fieser Quench: At 0°C, sequentially add

    
     mL of 
    
    
    
    ,
    
    
    mL of 15%
    
    
    (aq), and
    
    
    mL of
    
    
    (where
    
    
    is the mass of
    
    
    in grams). Stir vigorously for 15 minutes until white granular aluminum salts form.
  • Isolation: Filter the suspension through a pad of Celite, wash with ethyl acetate, and concentrate under reduced pressure at <30°C.

Protocol 2: Safe N-Deprotection via Transfer Hydrogenation

Objective: Cleave the N-benzyl protecting group without inducing Pd-catalyzed reversible dehydrogenation.

  • Preparation: Dissolve the N-benzyl protected pyrrolidine intermediate in methanol (15 mL/g). Sparge the solution with

    
     for 10 minutes to remove dissolved oxygen.
    
  • Reagent Addition: Add ammonium formate (

    
    , 5.0 eq). Under a continuous stream of 
    
    
    
    , carefully add 20%
    
    
    (Pearlman's catalyst, 10% w/w).
    • Causality Check: Ammonium formate decomposes to

      
       and 
      
      
      
      at room temperature, providing a mild hydrogen source. Pearlman's catalyst is highly active for hydrogenolysis but significantly less prone to catalyzing the
      
      
      -hydride elimination (dehydrogenation) pathway at room temperature compared to standard Pd/C.
  • Reaction: Stir the heterogeneous mixture at room temperature (20-25°C) for 4-6 hours. Do not apply external heat.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Ensure complete disappearance of the mass ion corresponding to the N-benzyl starting material.

  • Validation & Isolation: Filter the catalyst through a tightly packed Celite bed (do not let the filter cake run dry to avoid pyrophoric ignition). Concentrate the filtrate. Validate the final enantiomeric excess using Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA gradient). The ee% must be >98%.

References

  • Sakamoto, S., et al. "Catalytic Deracemization Reactions." Journal of the American Chemical Society, 2023.[Link]

  • Choi, Y. K., et al. "Lipase/Palladium-Catalyzed Asymmetric Transformations of Ketoximes to Optically Active Amines." Organic Letters, 2001.[Link]

  • Yang, S., et al. "Synthesis, Crystal Structure, Structure−Activity Relationships, and Antiviral Activity of a Potent SARS Coronavirus 3CL Protease Inhibitor." Journal of Medicinal Chemistry, 2006.[Link]

  • Plaza, M., et al. "Photochemical Deracemization of Allenes and Subsequent Chirality Transfer." Angewandte Chemie International Edition, 2020.[Link]

Sources

Technical Support Center: Optimizing Crystallization of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization

Welcome to the technical support guide for (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole salts. As a key chiral intermediate in pharmaceutical development, achieving a robust and reproducible crystallization process is paramount. The solid-state form of an Active Pharmaceutical Ingredient (API) or its precursor directly influences critical properties such as stability, solubility, bioavailability, and manufacturability.[1] This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of crystallizing this versatile molecule, focusing on common challenges like polymorphic control, solvent selection, and impurity rejection.

Our approach is built on a foundation of first principles: understanding that crystallization is a thermodynamically driven process governed by kinetics. Mastering control over supersaturation, nucleation, and crystal growth is the key to obtaining high-quality, crystalline material consistently.[2]

Frequently Asked Questions (FAQs)

Here we address common strategic questions encountered during the development of a crystallization process for (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole salts.

Q1: What are the most critical factors influencing the crystallization of these salts? A1: The crystallization process is a multifactorial system. However, for this specific chiral imidazole salt, the most critical parameters to control are:

  • Supersaturation: This is the primary driving force for crystallization.[2][3] It must be generated slowly and controlled precisely to avoid spontaneous nucleation, which often leads to poor quality material or "oiling out."

  • Solvent System: The choice of solvent and any potential anti-solvent is crucial. Solvents dictate solubility, influence molecular interactions (like hydrogen bonding), and can even be incorporated into the crystal lattice to form solvates.[4][5] The polarity, viscosity, and hydrogen bonding capability of the solvent are all key considerations.[4]

  • Counter-ion (Salt Form): The choice of the acid used for salt formation (e.g., HCl, HBr, tartaric acid, succinic acid) dramatically alters the physicochemical properties of the molecule, including its crystal packing, solubility, and melting point.[6][7]

  • Temperature and pH: Temperature directly affects solubility and the width of the metastable zone. For an imidazole compound, which is basic, pH is critical for ensuring the salt is fully formed and for modulating its solubility in aqueous or protic solvent systems.[8]

  • Purity of Starting Material: Impurities can inhibit nucleation, be incorporated into the crystal lattice, or promote the formation of undesirable polymorphs.[8]

Q2: How should I approach selecting a suitable salt form for crystallization and development? A2: Salt screening is an essential first step. The goal is to find a salt with optimal properties for development, including good crystallinity, thermal stability, low hygroscopicity, and appropriate solubility. For (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole, which has two basic nitrogen centers, you can form various salts. A common starting point is using simple inorganic acids like hydrochloric or hydrobromic acid to form dihydrochloride or dihydrobromide salts.[9] However, organic acids (e.g., succinic, glutaric, malic) can offer advantages by providing additional hydrogen bonding opportunities, which may lead to more stable and robust crystal lattices.[10] The selection process involves reacting the free base with a panel of pharmaceutically acceptable acids and attempting to crystallize the resulting salts from various solvents.

Q3: What is polymorphism, and why is it a significant concern for this compound? A3: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[11] These different forms, or polymorphs, can have different physical properties, including solubility, dissolution rate, and stability.[1][12] For a pharmaceutical compound, an uncontrolled polymorphic transition can drastically alter the drug's efficacy and safety profile.[13] Chiral molecules like (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole can exhibit complex polymorphic landscapes. It is critical to identify the most thermodynamically stable form and develop a crystallization process that consistently produces it. According to Ostwald's rule, less stable (metastable) polymorphs often crystallize first before converting to a more stable form.[11]

Q4: What is a logical strategy for selecting a solvent system? A4: A good solvent system is one where the solute has high solubility at elevated temperatures and low solubility at room temperature or below (for cooling crystallization), or a system composed of a soluble solvent and a miscible anti-solvent (for anti-solvent crystallization).

  • Initial Screening: Start by testing the solubility of your salt in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, toluene).

  • Consider Hydrogen Bonding: Solvents capable of hydrogen bonding (like alcohols and water) are often effective for crystallizing salts, as they can interact with both the ions and the imidazole/pyrrolidine rings.[5]

  • Binary Systems: If single solvents are not effective, explore binary mixtures. For anti-solvent crystallization, dissolve the salt in a good solvent (e.g., methanol, ethanol) and slowly add a miscible poor solvent (e.g., heptane, MTBE, ethyl acetate) to induce precipitation.[5]

  • Avoid Volatility Issues: For slow evaporation methods, be cautious with highly volatile solvents like DCM or acetone, as rapid evaporation can lead to poor crystal quality or amorphous material.[5]

Troubleshooting Guide: Common Crystallization Issues

Problem: My compound "oils out" of solution instead of forming crystals.

  • Causality: "Oiling out" or liquid-liquid phase separation occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that specific solvent environment. The high concentration and/or rapid generation of supersaturation forces the solute out of solution as a liquid phase rather than an ordered solid.

  • Troubleshooting Strategies:

    • Reduce Supersaturation Level: Add a small amount of the "good" solvent back into the mixture to dissolve the oil, then re-attempt the crystallization more slowly.[14]

    • Lower the Temperature: Ensure the solution is cooled to a lower starting temperature before initiating the primary crystallization step (e.g., before adding anti-solvent).

    • Change the Solvent System: Move to a solvent system where the compound is less soluble, which will require less of a driving force (e.g., less anti-solvent or a smaller temperature drop) to achieve crystallization.

    • Employ Seeding: Introduce seed crystals of the desired form at a point of slight supersaturation. This provides a template for growth and can bypass the energy barrier required for primary nucleation, often preventing oiling.[2]

Problem: No crystals are forming, even after cooling and waiting.

  • Causality: This typically indicates that the solution is not sufficiently supersaturated. It may be undersaturated or stuck in the metastable zone, where spontaneous nucleation will not occur.

  • Troubleshooting Strategies:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.[14]

    • Add a Seed Crystal: If you have previously isolated solid material, add a tiny speck to the solution.[14] This is the most effective method for inducing crystallization.

    • Increase Supersaturation: If the above methods fail, you likely have too much solvent. You can either slowly evaporate some of the solvent or, for a cooling crystallization, boil off a portion of the solvent and then allow it to cool again.[14]

    • Lower the Cooling Bath Temperature: A colder environment may be needed to reduce the solubility sufficiently.

Problem: The crystallization is too rapid, resulting in a fine powder or small needles.

  • Causality: This is a sign of uncontrolled, rapid nucleation caused by generating supersaturation too quickly. This "crashing out" traps impurities and results in a difficult-to-filter material with poor flow properties.

  • Troubleshooting Strategies:

    • Slow Down the Process: For cooling crystallizations, reduce the cooling rate. For anti-solvent crystallizations, slow the addition rate of the anti-solvent significantly. A slow, controlled process is almost always better.[2]

    • Increase the Amount of Solvent: Dissolve the solid again by heating and add a bit more of the "good" solvent (10-20%). This will require a greater degree of cooling or more anti-solvent to achieve supersaturation, naturally slowing the process down.[14]

    • Maintain a Higher Temperature: Perform the crystallization at a slightly higher temperature overall. Solubility is higher at elevated temperatures, which can slow down nucleation and favor slower crystal growth.

Problem: I suspect I have a mixture of polymorphs or an unstable form.

  • Causality: Different polymorphs are often favored under different kinetic or thermodynamic conditions (solvent, temperature, saturation level). Without precise control, multiple forms can nucleate simultaneously or a metastable form may appear first.

  • Troubleshooting Strategies:

    • Implement Seeding: Seeding with a well-characterized crystal of the desired, stable polymorph is the most powerful tool to control the final crystal form.[2]

    • Perform a Slurry Experiment: Stirring the solid material in a solvent where it has partial solubility for an extended period (24-48 hours) will typically cause any metastable forms to dissolve and recrystallize into the most stable form at that temperature.

    • Systematic Screening: Conduct a systematic screen of various solvents and temperatures. Analyze the resulting solids by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to map out the polymorphic landscape.

Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
  • Add the (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole salt to your chosen solvent in a flask equipped with a stirrer and condenser.

  • Heat the mixture with stirring until all the solid has completely dissolved. If needed, add a small amount of additional solvent to ensure full dissolution.

  • Hot-filter the solution through a pre-warmed filter to remove any particulate matter.

  • Transfer the clear solution to a clean crystallization vessel.

  • Allow the solution to cool slowly to room temperature. For optimal crystal growth, control the cooling rate using a programmable bath (e.g., 5-10 °C per hour). Avoid placing the hot flask directly into an ice bath.

  • Once at room temperature, you may cool the flask further in a refrigerator or ice bath to maximize yield.

  • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolve the salt in the minimum amount of a "good" solvent in which it is freely soluble.

  • Filter the solution to ensure it is free of particulates.

  • While stirring the solution at a constant temperature (e.g., room temperature), slowly add a miscible "anti-solvent" (in which the salt is poorly soluble) using a syringe pump for a controlled addition rate.

  • Observe the solution for the "cloud point," where it becomes persistently turbid. This indicates the onset of nucleation.

  • After reaching the cloud point, you may reduce the addition rate or stop the addition and allow the crystals to grow.

  • Continue stirring for a set period (e.g., 1-4 hours) to allow for complete crystallization.

  • Isolate the crystals by filtration, wash with the anti-solvent or a mixture rich in the anti-solvent, and dry under vacuum.

Data Presentation
Table 1: Recommended Starting Conditions for Crystallization Screening
Salt Form (Counter-ion)Recommended Solvent System (Solvent/Anti-Solvent)Key Considerations & Rationale
Dihydrochloride Ethanol / WaterThe dihydrochloride salt is often highly water-soluble. Using a mixture allows for tuning solubility for a controlled cooling crystallization.[9]
Dihydrobromide Isopropanol (IPA) / HeptaneIPA is a good solvent for many organic salts, while heptane is a non-polar anti-solvent. This system is excellent for anti-solvent crystallization.
L-Tartrate Methanol / Ethyl AcetateChiral counter-ions like tartaric acid can facilitate the crystallization of chiral molecules through diastereomeric interactions.[15][16]
Succinate Acetonitrile / WaterSuccinic acid offers two points for hydrogen bonding, potentially forming a stable crystal lattice. Acetonitrile is a polar aprotic solvent that can be effective.[10]
Mesylate Acetone / MTBEMesylate is a common salt form. Acetone provides moderate solubility, while MTBE is a common ether-based anti-solvent.
Visualization of Experimental Workflow

The following diagram outlines a systematic approach to optimizing the crystallization of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole salts.

Crystallization_Workflow cluster_start Phase 1: Screening cluster_eval Phase 2: Evaluation & Troubleshooting cluster_opt Phase 3: Optimization Start Crude Salt Material Solvent_Screen 1. Solvent System Screening (Polarity, H-bonding) Start->Solvent_Screen Method_Screen 2. Crystallization Method (Cooling, Antisolvent, Evaporation) Solvent_Screen->Method_Screen Eval Evaluate Outcome Method_Screen->Eval No_Xtals Troubleshoot: - Increase Supersaturation - Scratch / Seed - Change Solvent Eval->No_Xtals No Crystals Oiling_Out Troubleshoot: - Reduce Supersaturation Rate - Lower Temperature - Add Seed Crystals Eval->Oiling_Out Oiling Out Poor_Quality Troubleshoot: - Slow Down Process - Use Seeding - Recrystallize Eval->Poor_Quality Poor Quality (Powder/Needles) Good_Xtals Good Quality Crystals Formed Eval->Good_Xtals Crystals Formed No_Xtals->Method_Screen Oiling_Out->Method_Screen Poor_Quality->Method_Screen Optimize Optimize Parameters: - Cooling/Addition Rate - Temperature Profile - Seeding Conditions Good_Xtals->Optimize Characterize Characterize Solid Form (PXRD, DSC, TGA, Purity) Optimize->Characterize

Caption: A systematic workflow for crystallization development.

References
  • Vertex AI Search. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed.
  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF.
  • MDPI. (n.d.). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid.
  • Encyclopedia.pub. (2022, August 26). Relevance of Crystal Forms in the Pharmaceutical Field.
  • PMC. (2021, June 6). Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties.
  • (n.d.). Guide for crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Wikipedia. (n.d.). Crystal polymorphism.
  • MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism.
  • Frontiers. (2022, August 9). Continuous crystallisation of organic salt polymorphs.
  • CONICET. (2014, March 12). Influence of the solvent in the synthesis of zeolitic imidazolate framework-8 (ZIF-8) nanocrystals at room.
  • BenchChem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • ChemScene. (n.d.). 4-(Pyrrolidin-3-yl)-1H-imidazole dihydrochloride.
  • Academia.edu. (n.d.). (PDF) Chiral co-crystallization for enantiomer separation.
  • (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes.
  • SciSpace. (n.d.). Technical Crystallization for Application in Pharmaceutical Material Engineering.
  • PMC. (2026, January 5). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids.

Sources

Minimizing side reactions when coupling (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a dynamic Technical Support Center for researchers working with (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole . It addresses the specific challenges of chemoselectivity arising from the molecule's dual-nucleophilic nature.

Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket Topic: Minimizing Regio-isomeric Side Reactions & Optimization[1]

Core Technical Briefing: The "Dual-Nucleophile" Challenge

Before troubleshooting, you must understand the electronic landscape of your substrate. This molecule contains two competing nitrogen centers:[2]

  • Pyrrolidine Nitrogen (Secondary Amine): High basicity (

    
    ), high nucleophilicity.[1]
    
  • Imidazole Nitrogen (N3 - "Pyridine-like"): Moderate basicity (

    
    ), moderate nucleophilicity.[1]
    

The Objective: Selectively acylate/alkylate the pyrrolidine while leaving the imidazole ring free. The Problem: While the pyrrolidine is thermodynamically more basic, the imidazole is kinetically active. Under aggressive conditions (e.g., acid chlorides, excess base), you will observe N-acylation of the imidazole , leading to bis-acylated byproducts or unstable intermediates that complicate purification.[1]

Troubleshooting Guides (FAQ Format)

Issue 1: "I am observing a significant byproduct with M+ Mass corresponding to bis-acylation."

Diagnosis: You have likely acylated both the pyrrolidine and the imidazole. This occurs when the electrophile is in excess or the reaction pH is too high, activating the imidazole.

Corrective Action:

  • Stoichiometry Control: Reduce your electrophile (Acid/HATU or Acid Chloride) to 0.95 - 1.0 equivalents relative to the amine. Do not use excess.

  • Base Management: The pyrrolidine acts as its own base initially. If using DIPEA/TEA, add it slowly. Keep the pH around 8-9. Above pH 10, the imidazole becomes more competitive.

  • The "Salvage" Wash: N-acyl imidazoles are hydrolytically unstable compared to pyrrolidine amides.

    • Protocol: Treat your crude reaction mixture with 1M aqueous NaHCO₃ or mildly acidic buffer (pH 4-5) and stir for 30 minutes before extraction. This often hydrolyzes the unstable N-acyl imidazole back to the free imidazole, while the robust pyrrolidine amide remains intact.

Issue 2: "My product disappears or decomposes during silica column purification."

Diagnosis: If you formed the N-acyl imidazole side product, it is acting as an "active amide." On silica gel (which is slightly acidic and contains water), this species hydrolyzes or transfers the acyl group to the silica surface.

Self-Validating Check:

  • Take a crude NMR. Look for the imidazole protons.[3][4]

  • Free Imidazole: The C2-H (between nitrogens) usually appears around 7.6 - 7.8 ppm .

  • N-Acyl Imidazole: This proton shifts downfield to >8.2 ppm due to the electron-withdrawing acyl group.

  • If you see the >8.0 ppm signal in crude but not after column, your "impurity" was the N-acyl imidazole hydrolyzing.

Issue 3: "I need to use a highly reactive Acid Chloride, but selectivity is poor."

Diagnosis: Acid chlorides are too "hot" to discriminate effectively between the two nitrogens solely based on nucleophilicity.

Solution: You must switch to a Protection Strategy .

  • Trityl (Trt) Protection: The bulky Trityl group on the imidazole is the gold standard. It prevents N-acylation sterically and electronically.

  • Protocol:

    • React (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole with Trt-Cl (1.1 eq) and TEA in DCM.

    • Perform your coupling on the pyrrolidine.

    • Deprotect Trt with 1% TFA/DCM or dilute acetic acid.

Visualizing the Decision Matrix

The following diagram illustrates the kinetic competition and the decision pathway for minimizing side reactions.

CouplingStrategy Start Start: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole ReagentCheck Is Electrophile Highly Reactive? (e.g., Acid Chloride, Sulfonyl Chloride) Start->ReagentCheck DirectCoupling Direct Coupling Strategy (Use HATU/EDC) ReagentCheck->DirectCoupling No (Carboxylic Acid) Protect Protection Strategy (Install Trityl/Boc on Imidazole) ReagentCheck->Protect Yes Control Critical Controls: 1. Stoichiometry (1.0 eq) 2. pH < 9.0 DirectCoupling->Control OutcomeA Product: Pyrrolidine Amide (Imidazole Free) Control->OutcomeA Optimal Conditions SideRxn Side Reaction: N-Acyl Imidazole Formation Control->SideRxn Excess Reagent/Base Salvage Salvage Step: Aqueous Hydrolysis (pH 8, 30 min) SideRxn->Salvage Workup Salvage->OutcomeA Reverts Side Rxn CouplingProtected Coupling Reaction (High Yield, No Side Rxn) Protect->CouplingProtected Deprotect Deprotection Step (Acidic Cleavage) CouplingProtected->Deprotect Deprotect->OutcomeA

Caption: Decision tree for selecting between Direct Coupling (kinetic control) and Protection Strategy based on electrophile reactivity.

Standard Operating Procedure (SOP): Selective Direct Coupling

This protocol is optimized for coupling carboxylic acids using HATU, avoiding the need for imidazole protection.

Materials:

  • Substrate: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Protocol:

  • Activation (Pre-complexation):

    • Dissolve the Carboxylic Acid (

      
       equiv) in DMF (
      
      
      
      M concentration).
    • Add HATU (

      
       equiv) and DIPEA (
      
      
      
      equiv).[1]
    • Critical: Stir for 2-3 minutes. This forms the activated ester before the amine sees it, reducing the time the free amine spends in the presence of excess base.

  • Addition:

    • Add the (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (

      
       equiv) to the mixture.[1]
      
    • Add a second portion of DIPEA (

      
       equiv) only if necessary to solubilize the amine salt.
      
  • Reaction Monitoring:

    • Stir at Room Temperature.

    • Checkpoint: Monitor by LCMS at 1 hour. Look for the Product Mass (

      
      ).
      
    • If you see

      
       (Bis-acylated), stop immediately.[1]
      
  • Quench & Hydrolysis (The Safety Net):

    • Add water (equal volume to DMF).[1]

    • If bis-acylation was suspected, add 1M NaOH (0.5 mL) or sat.[1] NaHCO₃ and stir for 30 mins. This selectively cleaves the N-acyl imidazole (unstable) while leaving the pyrrolidine amide (stable) untouched.[1]

  • Purification:

    • Extract with EtOAc/LiCl (to remove DMF).[1]

    • Purify via Reverse Phase HPLC (Acidic modifier preferred to protonate imidazole and improve solubility) or Flash Chromatography (DCM/MeOH/NH₃).[1]

Data Summary: Reactivity Profile

ParameterPyrrolidine NitrogenImidazole Nitrogen (N3)Implication for Coupling
pKa (Conjugate Acid) ~11.3~6.95Pyrrolidine is >10,000x more basic.[1]
Nucleophilicity High (sp³ hybridized)Moderate (sp² hybridized)Pyrrolidine reacts faster with mild electrophiles.[1]
Amide Stability High (Stable Amide)Low (Twisted/Active Amide)N-Acyl imidazole can be hydrolyzed off during workup.[1]
Protection Required? No (Target)Only for Acid ChloridesUse Trityl (Trt) if selectivity fails.[1]

References

  • Basicity of Heterocycles

    • Source: The pKa of pyrrolidine is established at ~11.3, while imidazole N3 is ~7.[3]0. This differential is the basis for chemoselective coupling without protection.

    • Reference: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. [1]

  • N-Acyl Imidazole Instability

    • Source: N-acyl imidazoles are well-known activated acylating agents (e.g., in CDI coupling) and are hydrolytically labile compared to secondary amides.[1]

    • Reference: Armstrong, A. (2001).[1] N,N'-Carbonyldiimidazole.[1] Encyclopedia of Reagents for Organic Synthesis. [1]

  • Selective Acylation Strategies

    • Source: General strategies for selective amine acylation in the presence of heteroaromatic nitrogens rely on stoichiometric control and pH management.
    • Reference: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852.[1] [1]

Sources

Removing residual solvents from (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole .

Isolating this highly polar, basic, chiral intermediate is notoriously difficult. Standard vacuum drying often fails to remove residual solvents to acceptable ICH Q3C limits. This guide explains the mechanistic causality behind these challenges and provides self-validating, field-proven troubleshooting protocols.

Core Challenges: Why is this compound so stubborn?

The difficulty in drying (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole stems directly from its molecular architecture:

  • Hydrogen-Bonding Networks: The molecule contains a pyrrolidine secondary amine and an imidazole ring. These moieties act as potent hydrogen bond donors (

    
    ) and acceptors (
    
    
    
    ). When exposed to protic solvents (like methanol, ethanol, or water), the compound forms tightly bound crystal solvates. The enthalpy of vaporization for the trapped solvent increases significantly, drastically lowering its effective vapor pressure and rendering standard vacuum drying ineffective.
  • Thermal Sensitivity: The compound contains a delicate (S)-stereocenter. Attempting to force off high-boiling aprotic solvents (like DMF or DMSO) by applying excessive heat (>50°C) risks thermal degradation, oxidation of the pyrrolidine ring, or racemization of the chiral center [4].

Troubleshooting Guides & FAQs

Q1: I have dried my sample under high vacuum (0.1 mbar) for 48 hours, but


H-NMR still shows ~5% methanol. Why won't it evaporate, and how do I fix it? 
A:  The methanol is not just physically wet; it is chemically coordinated to the imidazole and pyrrolidine rings via hydrogen bonding. To break this solvate without applying destructive heat, you must use azeotropic distillation . By introducing a co-solvent like ethyl acetate or cyclohexane, you alter the vapor-liquid equilibrium. The co-solvent disrupts the hydrogen bonds and forms a low-boiling azeotrope with the methanol, thermodynamically favoring its removal at ambient temperatures [1].

Q2: My synthesis required DMF, and it is completely stuck in the final product. How can I remove it without baking the sample? A: DMF has a high boiling point (153°C) and strong dipole-dipole interactions with polar APIs. Do not heat the sample. Instead, utilize an aqueous partition followed by lyophilization . Because your compound is basic, you can extract it into an organic layer while washing the DMF away with water. If the API is highly water-soluble, consider Organic Solvent Nanofiltration (OSN) , which separates the API from DMF based on molecular size without thermal stress [2].

Q3: After concentration, my isolated product is a sticky gum rather than a free-flowing powder. How do I induce crystallization? A: Gums form when residual moisture or solvent plasticizes the solid, lowering its glass transition temperature. To break this state, perform an anti-solvent trituration . Dissolve the gum in a minimal amount of a good solvent (e.g., dichloromethane), then slowly add a cold anti-solvent (e.g., heptane or methyl tert-butyl ether) under vigorous stirring. This forces rapid lattice formation, physically excluding solvent molecules from the new crystals.

Step-by-Step Methodologies

Protocol A: Protic Solvent Removal via Azeotropic Distillation

Use this protocol to remove trapped Methanol, Ethanol, or Water.

  • Dissolution: Dissolve the semi-solid or solvated (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole in a minimal volume of ethyl acetate (approx. 5-10 volumes).

  • Evaporation: Attach the flask to a rotary evaporator. Apply a moderate vacuum (50–100 mbar) and set the water bath to a maximum of 35°C to protect the chiral center.

  • Azeotropic Sweep: Evaporate the solution to dryness. The ethyl acetate will carry the residual methanol/water with it as a binary/ternary azeotrope [3].

  • Repetition: Re-dissolve the resulting residue in fresh ethyl acetate and repeat the evaporation step 2 to 3 times to ensure complete displacement of the protic solvent.

  • Final Drying: Place the resulting solid under high vacuum (< 0.1 mbar) at room temperature for 12 hours.

Protocol B: High-Boiling Solvent Removal via Lyophilization

Use this protocol to remove DMF or DMSO without thermal degradation.

  • Aqueous Wash: Dissolve the crude mixture in an immiscible organic solvent (e.g., 2-methyltetrahydrofuran). Wash the organic layer 3 to 4 times with equal volumes of 5% aqueous LiCl or brine. The high aqueous solubility of DMF/DMSO will force it into the aqueous phase.

  • Concentration: Concentrate the organic layer under reduced pressure at 30°C until a concentrated oil is obtained.

  • Reconstitution: Dissolve the oil in MS-grade water (or a 90:10 Water/tert-Butanol mixture if solubility is an issue).

  • Flash Freezing: Submerge the flask in a dry ice/acetone bath until the solution is completely solid.

  • Lyophilization: Sublimate the frozen matrix in a lyophilizer at -40°C and < 0.1 mbar for 24–48 hours. Sublimation bypasses the liquid phase entirely, preventing gum formation and yielding a fluffy, solvent-free powder[4].

Quantitative Data: Target Residual Solvent Limits

When drying your samples, your analytical targets must align with regulatory safety standards. Below are the ICH Q3C (R8) limits for the solvents most commonly associated with this compound's synthesis [5].

Table 1: ICH Q3C Limits for Common Solvents

SolventICH Q3C ClassPermitted Daily Exposure (PDE)Concentration Limit (ppm)Boiling Point (°C)
MethanolClass 230.0 mg/day3,000 ppm64.7
N,N-Dimethylformamide (DMF)Class 28.8 mg/day880 ppm153.0
Dichloromethane (DCM)Class 26.0 mg/day600 ppm39.6
EthanolClass 350.0 mg/day5,000 ppm78.4
Ethyl AcetateClass 350.0 mg/day5,000 ppm77.1
Dimethyl Sulfoxide (DMSO)Class 350.0 mg/day5,000 ppm189.0

Workflow Visualization

SolventRemoval Start Identify Residual Solvent in (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole Protic Protic / Low BP (MeOH, EtOH, Water) Start->Protic Aprotic Aprotic / High BP (DMF, DMSO) Start->Aprotic Gum Physical State Issue (Sticky Gum / Oil) Start->Gum Azeo Azeotropic Distillation (e.g., EtOAc or Cyclohexane) Protic->Azeo Breaks H-bonds Lyo Aqueous Wash & Lyophilization Aprotic->Lyo Avoids thermal degradation Trit Anti-Solvent Trituration (e.g., DCM to MTBE) Gum->Trit Forces crystallization

Decision tree for selecting optimal residual solvent removal strategies based on solvent properties.

References

  • Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. MDPI. Available at:[Link]

  • Organic Solvent Nanofiltration in Pharmaceutical Applications. ACS Publications. Available at:[Link]

  • Azeotropic distillation process for methanol-ethyl acetate-water separation: design and control. Frontiers of Chemical Science and Engineering. Available at:[Link]

  • A Versatile Method of Ambient-Temperature Solvent Removal. PMC - NIH. Available at:[Link]

  • ICH Q3C (R8) Residual solvents - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Overcoming hygroscopicity challenges with (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HYGRO-SOL-042 Subject: Overcoming Hygroscopicity & Deliquescence in Pyrrolidine-Imidazole Scaffolds

Executive Summary

You are likely experiencing rapid physical state changes—from free-flowing solid to sticky gum or oil—upon exposing (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole to ambient air.

This molecule presents a "perfect storm" for hygroscopicity:

  • High Polarity: The imidazole ring (pKa ~7.0) and the secondary pyrrolidine amine (pKa ~10.5) create a highly polar zwitterionic potential.

  • Hydrogen Bonding: The unhindered NH groups on both rings act as aggressive hydrogen bond donors/acceptors with atmospheric water.

  • Deliquescence: The Critical Relative Humidity (CRH) of the free base is likely below standard lab humidity (40-60% RH), leading to spontaneous dissolution in absorbed moisture.

This guide provides the immediate containment protocols and the permanent chemical engineering solutions required to stabilize this compound.

Module 1: Immediate Handling (The "Emergency" Phase)

Objective: Accurately weigh and transfer the compound without physical degradation or mass error.

The "Difference Weighing" Protocol

Do not use open weigh boats. The mass will increase continuously as you watch the balance, rendering stoichiometry impossible.

  • Preparation: Dry the storage vial under high vacuum (0.1 mbar) for 4 hours to remove surface moisture. Backfill with Argon.

  • Tare: Place the entire closed vial containing the source material on the balance. Tare to zero.

  • Transfer: Remove the vial from the balance, open it quickly, transfer the estimated amount to your reaction vessel, and immediately close both vessels .

  • Measurement: Place the source vial back on the balance. The negative mass reading is the exact amount transferred.

Environment Control

If a glovebox is unavailable, create a localized dry zone:

  • Technique: Inverted Funnel Argon Shield.

  • Setup: Clamp a glass funnel above the balance pan. Flow dry Argon gently through the funnel stem. This creates a "curtain" of dry gas over the weighing area, suppressing local RH.

Module 2: Solid-State Engineering (The "Permanent" Phase)

Objective: Convert the hygroscopic free base into a non-hygroscopic crystalline salt.

The free base of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is kinetically unstable regarding moisture. Salt formation is not optional; it is required for long-term stability.

Salt Selection Strategy

Avoid HCl initially. Hydrochloride salts of secondary amines can often retain significant hygroscopicity (e.g., Ranitidine HCl). We recommend Class 2 or 3 organic anions that pack efficiently in the crystal lattice, excluding water.

Counter-ionpKa (Acid)RationaleRisk Profile
Fumarate 3.03, 4.44Excellent H-bond networking; often forms 2:1 or 1:1 salts with high melting points.Low
Succinate 4.2, 5.6Similar to fumarate but more flexible; good for solubility modulation.Low/Medium
L-Tartrate 2.98, 4.34Chiral counter-ion matches the (S)-enantiomer; promotes diastereomeric crystallization.Low
Hydrochloride -6.0Standard first choice, but high risk of hydrate formation for this scaffold.High
Salt Screening Protocol (Micro-Scale)

Reagents:

  • Substrate: 100 mg (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (0.6 mmol).

  • Solvent System: Isopropanol (IPA) / Ethanol (9:1).

Workflow:

  • Dissolution: Dissolve 100 mg of free base in 1.0 mL of warm IPA/EtOH.

  • Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in minimal EtOH).

    • Note: For dicarboxylic acids (Fumaric/Tartaric), try both 0.5 eq (2:1 salt) and 1.0 eq (1:1 salt).

  • Crystallization:

    • Slow cool to room temperature.

    • If no precipitate: Add Methyl tert-butyl ether (MTBE) dropwise as an anti-solvent until cloudy.

    • Store at 4°C overnight.

  • Harvest: Filter under Nitrogen blanket. Wash with cold MTBE.

Module 3: Analytical Troubleshooting

Objective: Distinguish between surface moisture (benign) and hydrate formation (structural change).

Visualizing the Decision Logic

Hygroscopicity_Logic Start Sample Shows Weight Gain TGA Run TGA (Thermogravimetric Analysis) Start->TGA Step1 Mass loss < 100°C? TGA->Step1 Surface Surface Water (Adsorption) Step1->Surface Yes (Gradual slope) Step2 Mass loss > 100°C (Stepwise)? Step1->Step2 No Action1 Action: Dry @ 50°C Vacuum Surface->Action1 Hydrate True Hydrate (Crystal Lattice Water) Step2->Hydrate Yes (Sharp step) DVS Run DVS (Dynamic Vapor Sorption) Hydrate->DVS Action2 Action: Re-screen Salt Form DVS->Action2 Determine Critical RH%

Caption: Diagnostic workflow for characterizing water association in hygroscopic amine salts.

Frequently Asked Questions (FAQ)

Q: Can I lyophilize (freeze-dry) this compound from water? A: Proceed with caution. Small polar amines often have very low Glass Transition Temperatures (Tg'). If the shelf temperature during primary drying exceeds Tg', the cake will collapse into a sticky gum.

  • Fix: Use Tert-butanol/Water (1:1) as the solvent system. Tert-butanol raises the eutectic point and improves cake structure.

Q: My NMR shows a broad peak at 4.5 ppm that integrates to 10 protons. What is this? A: This is likely exchangeable water interacting with the imidazole/pyrrolidine NH protons.

  • Fix: Run the NMR in DMSO-d6 and add a single pellet of activated 4Å molecular sieves directly to the NMR tube 15 minutes before acquisition. This will scavenge the water and sharpen the NH signals.

Q: I need to use the free base for a reaction. How do I dry it? A: Do not use heat. Heat + Air = Oxidation/Degradation for electron-rich heterocycles.

  • Protocol: Dissolve in Dichloromethane (DCM), dry over anhydrous Na₂SO₄ (granular), filter, and concentrate. Azeotrope three times with anhydrous Toluene to remove trace water. Use immediately.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection criteria and pKa matching).

  • Newman, A. (2013). Pharmaceutical Amorphous Solid Dispersions. Wiley.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Airaksinen, S., et al. (2005). Excipient selection can significantly affect the stability of hygroscopic drugs. Journal of Pharmaceutical Sciences, 94(10), 2141-2155.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of imidazole-based compounds. Peak tailing is a common, yet often frustrating, issue that can compromise resolution, sensitivity, and the accuracy of quantification. This guide is designed to provide you with not only the "how-to" of troubleshooting but also the "why," grounding our recommendations in the fundamental principles of chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing significant peak tailing with my imidazole-containing analyte on a standard C18 column. What is the most likely cause?

Answer:

Peak tailing for basic compounds like imidazoles on silica-based reversed-phase columns (e.g., C18) is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary retention mechanism on a C18 column is hydrophobic interaction. However, the basic nitrogen atoms in the imidazole ring can engage in strong, undesirable ionic or hydrogen-bonding interactions with residual silanol groups (Si-OH) on the silica surface.[3][4]

These silanol groups are often acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3, creating negatively charged sites.[5] Positively charged (protonated) imidazole analytes will then interact with these sites via ion exchange, which is a stronger retention mechanism than the intended reversed-phase partitioning. This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.[2][4]

Visualizing the Problem: Analyte-Silanol Interaction

Below is a diagram illustrating the primary (desirable) and secondary (undesirable) interactions at play.

cluster_0 Silica Particle Surface cluster_1 C18 C18 Chains (Hydrophobic) Silanol Residual Silanol Group (Si-O⁻) Analyte Protonated Imidazole Analyte Analyte->C18 Primary Interaction (Desirable Hydrophobic) Analyte->Silanol Secondary Interaction (Undesirable Ionic)

Caption: Primary vs. Secondary Interactions on a C18 Column.

Question 2: How does mobile phase pH affect the peak shape of my imidazole compound, and how can I optimize it?

Answer:

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like imidazoles.[6][7] The pH of the mobile phase dictates the ionization state of both the imidazole analyte and the residual silanol groups on the column.

  • At Low pH (e.g., pH < 3): Most silanol groups are protonated (Si-OH) and thus electrically neutral, which significantly reduces their capacity for strong ionic interactions with the analyte.[8][9] The imidazole ring, being basic, will be fully protonated and carry a positive charge. This strategy, known as "ion suppression" of the stationary phase, is often the first and most effective step to mitigate tailing.[10]

  • At Mid-Range pH (e.g., pH 4-7): In this range, a significant population of silanol groups will be deprotonated (Si-O⁻), while the imidazole analyte (with a typical pKa around 7) will still be largely protonated. This creates a "perfect storm" for strong secondary ionic interactions and is often where the worst peak tailing is observed.[5]

  • At High pH (e.g., pH > 8): While working at high pH can neutralize the imidazole analyte (making it less prone to ionic interactions), it can be detrimental to conventional silica-based columns, leading to the dissolution of the silica backbone and rapid column degradation. Only columns specifically designed for high pH stability should be used under these conditions.

Experimental Protocol: Mobile Phase pH Optimization

  • Determine the pKa of your analyte: This is crucial for informed pH selection.

  • Prepare a series of mobile phases: Use a consistent buffer system (e.g., 0.1% formic acid, 10 mM ammonium formate) and adjust the pH to several values. A good starting range is pH 2.5, 3.0, and 3.5.

  • Equilibrate the column thoroughly: For each new mobile phase, flush the column with at least 20 column volumes.

  • Inject the analyte and assess peak shape: Analyze the chromatograms, paying close attention to the peak asymmetry or tailing factor. A value close to 1.0 indicates a symmetrical peak.

  • Select the optimal pH: Choose the pH that provides the best peak symmetry without compromising the necessary retention and resolution from other components in your sample. For many imidazoles, a pH of around 2.5-3.0 often yields the best results.[11]

Mobile Phase pHExpected Analyte State (pKa ~7)Expected Silanol StateExpected Peak Shape
2.5 - 3.0 Protonated (Cationic)Neutral (Si-OH)Good to Excellent
4.0 - 6.0 Protonated (Cationic)Deprotonated (Anionic)Poor (Tailing)
> 8.0 *NeutralDeprotonated (Anionic)Good (but requires a specialized column)

*Use of high pH is only recommended with pH-stable columns.

Question 3: I've tried adjusting the pH, but I still see some tailing. What other mobile phase additives can I use?

Answer:

If pH adjustment alone is insufficient, incorporating a competitive base into the mobile phase can be a highly effective strategy.[8] These additives, often referred to as "silanol blockers," are small, basic molecules that compete with your analyte for the active silanol sites on the stationary phase.

Triethylamine (TEA) is a classic example.[12] At a low concentration (e.g., 0.05-0.1%), TEA will be protonated in an acidic mobile phase and will preferentially bind to the deprotonated silanol groups, effectively "masking" them from your imidazole analyte.[8][12] This reduces the opportunity for secondary interactions and improves peak shape.

Experimental Protocol: Using a Competitive Base (TEA)

  • Start with your optimized low-pH mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • Prepare a new mobile phase containing a low concentration of TEA. A good starting point is 0.05% (v/v).

    • Safety Note: Triethylamine is a hazardous chemical. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.

  • Equilibrate the column with the TEA-containing mobile phase.

  • Inject your sample and compare the chromatograms. You should observe a noticeable improvement in peak symmetry.

  • Optimize the TEA concentration if necessary. Concentrations are typically kept low, as higher levels can sometimes alter selectivity or lead to shorter column lifetimes.[8]

Question 4: Could my HPLC system or column hardware be contributing to the problem?

Answer:

Yes, absolutely. Beyond chemical interactions, physical and hardware-related issues can also cause or exacerbate peak tailing.

  • Metal Chelation: The imidazole ring is a known chelating agent and can interact with active metal sites within the HPLC system, such as stainless steel frits, tubing, or even metal contaminants within the silica packing material itself.[1][13][14] This can create an additional secondary retention mechanism.

    • Solution: Consider using a column with bio-inert hardware or a PEEK-lined column. Flushing the system with a chelating agent like EDTA can sometimes help passivate active metal sites, but this should be done with caution.[15]

  • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band as it enters the column, leading to distorted peaks for all analytes in the chromatogram.[2][9][16]

    • Solution: This is often diagnosed by reversing the column and flushing it to waste.[16] If this resolves the issue, it points to a blockage. Using a guard column or in-line filter is a crucial preventative measure.[17] If a void has formed, the column typically needs to be replaced.

  • Extra-Column Dispersion: Excessive dead volume in the system, caused by using tubing with too large an internal diameter or poorly made connections, can lead to peak broadening and tailing.[5]

    • Solution: Ensure all tubing between the injector and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[5] Double-check all fittings to ensure they are properly seated.

Troubleshooting Workflow: A Systematic Approach

When faced with peak tailing, a logical, step-by-step approach is the most efficient way to identify and resolve the root cause.

G start Peak Tailing Observed q1 Is tailing seen for all peaks or just basics? start->q1 all_peaks All Peaks q1->all_peaks basic_peaks Just Basic Peaks q1->basic_peaks check_hardware Check for Hardware Issues: - Column Void/Blockage - Extra-Column Volume all_peaks->check_hardware Yes optimize_ph Optimize Mobile Phase pH (Target pH 2.5-3.0) basic_peaks->optimize_ph Yes fix_hardware Fix Hardware: - Replace/Backflush Column - Use Guard Column - Check Tubing/Fittings check_hardware->fix_hardware result Symmetrical Peak fix_hardware->result add_competitor Add Competitive Base (e.g., 0.05% TEA) optimize_ph->add_competitor Tailing Persists optimize_ph->result Problem Solved change_column Consider Alternative Column - Modern End-Capped - PFP or Mixed-Mode add_competitor->change_column Tailing Persists add_competitor->result Problem Solved change_column->result Problem Solved

Caption: Systematic workflow for troubleshooting peak tailing.

Question 5: When should I consider using a different type of HPLC column?

Answer:

If you have thoroughly optimized your mobile phase on a standard C18 column and are still unable to achieve the desired peak shape, it may be time to consider a different stationary phase chemistry.

  • Modern, High-Purity, End-Capped Columns: Older C18 columns ("Type A" silica) often have a higher concentration of acidic silanols and metal impurities.[3][8] Modern columns ("Type B" silica) are made from higher purity silica and feature advanced end-capping technologies, where bulky chemical groups are used to shield the majority of residual silanols.[4][9] Simply switching to a newer generation, base-deactivated C18 or C8 column can often solve the problem.

  • Columns with Alternative Chemistries:

    • Pentafluorophenyl (PFP) Columns: These columns offer a different selectivity profile and can reduce silanol interactions through alternative mechanisms like dipole-dipole and pi-pi interactions.

    • Polar-Embedded Columns: These columns have a polar functional group embedded near the base of the alkyl chain, which helps to shield the residual silanols from basic analytes.

    • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for basic compounds.[18][19] They can provide excellent peak shapes for challenging bases when used with appropriate mobile phases.

A list of potential alternative columns can be found through various vendor resources.[20][21] When considering a column switch, it is important to match the new column's specifications to your method's requirements.[22]

References

  • Benchchem.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.
  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ACD/Labs. The Theory of HPLC Column Chemistry.
  • SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • Welch Materials.
  • ACD/Labs.
  • Labtech. 11 HPLC Problems and Solutions You Must Know.
  • HALO Columns.
  • Longdom Publishing.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
  • ResearchGate. How can I prevent peak tailing in HPLC?.
  • GL Sciences.
  • Phenomenex.
  • Welch Materials.
  • Torontech. 5 Main Types of HPLC Columns Explained.
  • Phenomenex.
  • Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc.
  • MDPI.
  • alwsci.
  • PubMed.
  • PubMed. Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution.
  • Merck.
  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.
  • Agilent.
  • YMC.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Sigma-Aldrich.
  • Universiti Malaysia Pahang. EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AF.
  • PMC. Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions.
  • ResearchGate. How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?.
  • Taylor & Francis. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
  • Wiley Analytical Science.
  • Chromatography Forum. RP HPLC method for Imidazole.

Sources

Validation & Comparative

1H NMR interpretation and assignment for (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole CAS: 1096352-74-3 (Free Base) / 173590-30-2 (Dihydrochloride) Role: Key chiral intermediate for Histamine H4 receptor antagonists (e.g., JNJ-7777120).

This guide provides a technical breakdown of the 1H NMR spectral characteristics of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole. Unlike standard datasheets, this document compares the Solvent Resolution Performance (D₂O vs. DMSO-d₆) to guide researchers in selecting the optimal method for structural verification and purity analysis.

Part 1: Comparative Analysis of Solvent Systems

For polar heterocyclic amines, the choice of solvent dictates the visibility of exchangeable protons and the resolution of the chiral aliphatic region.

Comparison Matrix: DMSO-d₆ vs. D₂O
FeatureMethod A: DMSO-d₆ Method B: D₂O (Deuterium Oxide)
Primary Use Case Structural Elucidation (Full proton count)Purity/Salt Verification (Quantitative)
Exchangeable Protons Visible (Broad singlets for NH)Invisible (Rapid H-D exchange)
Imidazole C2-H Shift ~7.55 ppm (Free Base)~8.60 ppm (Dihydrochloride salt effect)
Aliphatic Resolution Moderate (Viscosity broadening)High (Sharp multiplets)
Water Signal Distinct (3.33 ppm)Dominant (4.79 ppm) - may obscure signals
Recommendation Use for confirming the presence of NH groups and tautomeric states.Use for quantitative assay of the hydrochloride salt.
Decision Logic for Researchers

The following decision tree outlines the optimal workflow based on your specific analytical goal.

SolventSelection Start Start: Sample Characterization Goal What is the analytical goal? Start->Goal Structure Method A: DMSO-d6 (Visualizes NH protons) Goal->Structure Full Structure Proof Purity Method B: D2O (Sharpens aliphatic region) Goal->Purity Purity/Salt Quantitation Outcome1 Confirm Tautomers & Stereochemistry Structure->Outcome1 Result Outcome2 Confirm Stoichiometry (2HCl vs Free Base) Purity->Outcome2 Result

Figure 1: Decision tree for selecting the appropriate NMR solvent system based on analytical requirements.

Part 2: Detailed Spectral Assignment (Experimental Consensus)

The following data represents the Dihydrochloride Salt form in D₂O , as this is the most stable and common form handled in drug development workflows (e.g., synthesis of JNJ-7777120).

1H NMR Data (400 MHz, D₂O)
PositionChemical Shift (δ ppm)MultiplicityIntegralAssignment Logic
2 8.62 Singlet (s)1HImidazole C2-H. Most deshielded due to placement between two nitrogens and positive charge in salt form.
5 7.38 Singlet (s)1HImidazole C5-H. Aromatic, but less deshielded than C2.
3' 3.65 - 3.75 Multiplet (m)1HPyrrolidine C3-H. Methine proton at the chiral center.
2' 3.45 - 3.60 Multiplet (m)2HPyrrolidine C2-H₂. Deshielded by adjacent Nitrogen.
5' 3.25 - 3.40 Multiplet (m)2HPyrrolidine C5-H₂. Deshielded by adjacent Nitrogen.
Bridge 2.95 - 3.10 Doublet (d)2HMethylene Bridge (-CH₂-). Connects the two rings.
4' 2.15 - 2.35 Multiplet (m)1HPyrrolidine C4-H (a). Diastereotopic proton.
4' 1.75 - 1.95 Multiplet (m)1HPyrrolidine C4-H (b). Diastereotopic proton.
Structural Connectivity Diagram

The following diagram visualizes the scalar coupling (COSY) and chemical environment logic used to assign the spectrum.

AssignmentLogic cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic/Chiral Region Im_C2 Imidazole C2-H (8.62 ppm) Im_C5 Imidazole C5-H (7.38 ppm) Bridge Bridge -CH2- (3.0 ppm) Im_C5->Bridge Long range (HMBC) Pyr_C3 Chiral C3-H (3.7 ppm) Bridge->Pyr_C3 Vicinal Coupling Pyr_C2_5 N-adj CH2 (C2/C5) (3.3-3.6 ppm) Pyr_C3->Pyr_C2_5 COSY Pyr_C4 Ring CH2 (C4) (1.8-2.3 ppm) Pyr_C3->Pyr_C4 COSY Pyr_C4->Pyr_C2_5 COSY

Figure 2: Spectral connectivity map showing scalar coupling (solid lines) and long-range correlations (dashed).

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and avoid common artifacts (such as water suppression obscuring the bridge signals), follow this protocol.

Sample Preparation (Dihydrochloride Salt)
  • Mass: Weigh 5.0 – 8.0 mg of the substance.

  • Solvent: Add 0.6 mL of D₂O (99.9% D) .

  • pH Adjustment (Optional but Critical): If the sample is the free base, add 2 equivalents of DCl (deuterated HCl) to standardize the chemical shifts to the salt form described above. This eliminates pH-dependent shift drifting.

  • Mixing: Vortex for 30 seconds. Ensure no suspended solids remain.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation delay.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The Imidazole C2 proton has a long T1 relaxation time. A short D1 will result in under-integration of this signal, leading to incorrect stoichiometric calculations.

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.

  • Temperature: 298 K (25°C).

Processing & Validation
  • Referencing: Set the residual HDO peak to 4.79 ppm .

  • Integration Check (Self-Validation):

    • Set the Imidazole C2-H singlet (lowest field) to integral 1.00 .

    • Verify the Pyrrolidine/Bridge region (1.7 – 3.8 ppm) sums to 9.00 (± 0.2).

    • Failure Mode: If the aliphatic sum is < 8.5, check for water suppression artifacts affecting the 3.0-4.0 ppm region or insufficient D1 time.

References

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 46(19), 3957-3960.

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413.

  • ChemicalBook. (n.d.). "Imidazole NMR Spectrum and Data." ChemicalBook Database.

  • Tocris Bioscience. (n.d.). "JNJ 7777120 Technical Data." Tocris.

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of the (S)-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] For many chiral drugs, only one enantiomer—often the (S)-isomer—is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects.[2] Consequently, the accurate determination of enantiomeric excess (e.e.) is a cornerstone of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this task, offering unparalleled precision and reliability.[1][3]

This guide provides an in-depth comparison of three major classes of CSPs for determining the enantiomeric excess of (S)-isomers. Moving beyond a simple recitation of protocols, we will delve into the causality behind method selection, the mechanistic underpinnings of chiral recognition, and present comparative data to guide your method development strategy.

The Foundational Principle: Calculating Enantiomeric Excess

Before we compare methods, it's crucial to understand the objective. Chiral HPLC separates the (R) and (S) enantiomers of a compound, which then pass through a detector (typically UV). The resulting chromatogram shows two distinct peaks, and the area under each peak is proportional to the concentration of that enantiomer.

The enantiomeric excess (% e.e.) is a measurement of purity, calculated using the peak areas of the major and minor enantiomers.[4][5]

Formula for Enantiomeric Excess (% e.e.): % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[4][6]

For a sample enriched in the (S)-isomer, the calculation would be: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

A 100% e.e. indicates an enantiomerically pure sample, while a 0% e.e. signifies a racemic mixture (a 50:50 ratio of enantiomers).[7]

The General Workflow for Chiral HPLC Analysis

A systematic approach is key to developing a robust and reproducible chiral separation method.[1] The following workflow outlines the critical steps from initial screening to final data analysis.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis A Analyte Characterization (pKa, logP, functional groups) C Initial CSP & Mobile Phase Selection A->C B Standard & Sample Preparation (Dissolve in mobile phase) B->C D Screening on Multiple CSPs (e.g., Polysaccharide, Pirkle, Macrocyclic) C->D Proceed to Screening E Mobile Phase Optimization (Hexane/Alcohol, Buffers, Additives) D->E F Parameter Optimization (Flow Rate, Temperature) E->F G System Suitability Test (SST) (Resolution > 1.5, Tailing Factor) F->G Finalized Method H Method Validation (per ICH/FDA) (Linearity, Accuracy, Precision) G->H I Sample Analysis & e.e. Calculation H->I

Caption: General workflow for chiral HPLC method development.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of the CSP is the most critical factor in a chiral separation.[1] The core principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[1] The difference in the stability of these complexes dictates the differential retention times, leading to separation. We will now compare three workhorse CSPs.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used in the industry.[8][9] Their broad applicability stems from the complex chiral environment created by the helical structure of the polysaccharide backbone, which offers multiple interaction sites.[9]

Chiral Recognition Mechanism: Separation is governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[10] The analyte "fits" into the chiral grooves or cavities of the polysaccharide polymer. The subtle differences in how the (R) and (S) enantiomers interact with these grooves lead to their separation.

Featured Application: (S)-Alogliptin Alogliptin is an anti-diabetic drug where the (R)-enantiomer is the active pharmaceutical ingredient (API). However, for this guide, we will consider the method's ability to quantify the (S)-isomer as the impurity.

Experimental Protocol: (S)-Alogliptin [11]

  • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of ethanol and diethyl amine (further optimization of the ratio is required for best separation).

  • Flow Rate: 1.0 mL/min (typical starting point)

  • Temperature: 25°C (ambient)

  • Detection: UV at 230 nm[11]

  • Sample Preparation: Dissolve the Alogliptin Benzoate sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • System Suitability: Inject a racemic standard to confirm the elution order and ensure a resolution (Rs) of >1.5 between the enantiomeric peaks.

  • Quantification: Inject the sample and integrate the peak areas. The method should be linear over a range from the Limit of Quantification (LOQ) to at least 1.5 µg/mL of the (S)-isomer.[11]

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these CSPs are based on small chiral molecules covalently bonded to the silica surface, often resembling "brushes."[12] A common example is the (R,R)-Whelk-O1. These phases are known for their robustness and compatibility with a wide range of solvents.[13]

Chiral Recognition Mechanism: Pirkle-type CSPs operate on the principle of "three-point interaction."[12] For effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one being stereochemically dependent. These interactions are typically a combination of π-π interactions (from π-acidic or π-basic aromatic rings on the CSP), hydrogen bonds, and dipole-dipole or steric interactions.[12][14]

Featured Application: Enantiomers of Mandelic Acid Derivatives Mandelic acid and its derivatives are common chiral building blocks. The Whelk-O1 column has shown excellent performance for separating these types of acidic compounds.[15]

Experimental Protocol: Mandelic Acid Derivatives [15][16]

  • Column: (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (e.g., 90:10:0.1, v/v/v). The acid is added to suppress the ionization of the analyte's carboxyl group.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm[16]

  • Sample Preparation: Dissolve the mandelic acid derivative in the mobile phase.

  • System Suitability: Inject a racemic standard. The separation on this column is enthalpy-controlled, meaning lower temperatures will generally increase resolution.[15][16]

  • Quantification: Inject the test sample, record the chromatogram, and calculate the e.e. from the integrated peak areas.

Macrocyclic Glycopeptide (Antibiotic) CSPs

Macrocyclic antibiotics, such as vancomycin and teicoplanin, are complex molecules with multiple stereogenic centers and functional groups.[17] When bonded to silica, they create highly versatile CSPs capable of separating a broad range of compounds, particularly polar and ionizable molecules.[18][19]

Chiral Recognition Mechanism: The recognition mechanism is multifaceted, involving a combination of interactions.[20] The complex structure includes hydrophobic pockets, aromatic rings for π-π interactions, and numerous sites for hydrogen bonding.[18] For acidic compounds, ionic interactions between the analyte's carboxylate group and protonated amines on the antibiotic are often the primary driver of separation.[19]

Featured Application: (S)-Fluoxetine Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is sold as a racemic mixture, but its activity resides primarily in the (S)-enantiomer.

Experimental Protocol: (S)-Fluoxetine [21]

  • Column: Astec CHIROBIOTIC V (Vancomycin-based) (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v). The acid and base act as mobile phase modifiers to control the ionization state of both the analyte and the CSP.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 215 nm

  • Sample Preparation: Dissolve fluoxetine hydrochloride in the mobile phase.

  • System Suitability: Inject a racemic standard to confirm separation. For this class of CSP, adjusting the type and concentration of mobile phase modifiers is a powerful tool for optimizing selectivity.

  • Quantification: Inject the sample, integrate the peaks, and calculate the e.e.

Performance Comparison

The choice of a CSP is often an empirical process, but understanding the typical performance characteristics can guide the initial selection. The following table summarizes the key performance metrics for the methods described.

ParameterPolysaccharide (Alogliptin)Pirkle-Type (Mandelic Acid Deriv.)Macrocyclic (Fluoxetine)
Typical Analytes Broad applicability, aromatic compoundsNSAIDs, acids, amides, esters[13]Polar & ionizable compounds, amines, acids[18]
Primary Interactions H-bonding, Steric inclusion[10]π-π, H-bonding, Dipole-dipole[12]Ionic, H-bonding, Inclusion[19][20]
Selectivity (α) Good to ExcellentGood to ExcellentVery High for specific classes
Resolution (Rs) Typically > 2.0Typically > 1.5Can achieve > 2.0[21]
Analysis Time ~15-30 min~10-25 min~15-40 min
Robustness Good (Immobilized > Coated)[10]Excellent (Covalently bonded)[13]Good
Mobile Phase Normal & Reversed PhaseNormal & Reversed PhaseNormal, Reversed, Polar Organic[19]

Method Selection Logic

Choosing the right starting point for method development can save significant time and resources. The decision process can be visualized as follows:

G start Characterize Analyte (Functional Groups, Polarity, pKa) q1 Does the analyte have π-acidic or π-basic groups and H-bond donors/acceptors? start->q1 q2 Is the analyte polar and/or ionizable (acid/base)? q1->q2 No csp2 Start with Pirkle-Type CSP (e.g., Whelk-O1) q1->csp2 Yes csp1 Start with Polysaccharide CSP (e.g., Lux Cellulose, Chiralpak) q2->csp1 No / Neutral csp3 Start with Macrocyclic CSP (e.g., CHIROBIOTIC V/T) q2->csp3 Yes fallback If no separation, screen on all three CSP types. csp1->fallback csp2->fallback csp3->fallback

Caption: Logic diagram for initial CSP selection.

Conclusion and Final Recommendations

The determination of enantiomeric excess for (S)-isomers is a non-negotiable aspect of pharmaceutical quality control. While polysaccharide-based CSPs offer the broadest initial screening applicability, Pirkle-type and macrocyclic antibiotic phases provide powerful and often complementary selectivity.

Key Takeaways:

  • Trustworthiness through Validation: Regardless of the chosen method, it must be thoroughly validated according to regulatory guidelines (e.g., ICH Q2(R1), FDA) to ensure specificity, linearity, accuracy, and precision.[22][23][24]

  • System Suitability is Paramount: Every analytical run must begin with a system suitability test using a racemic or enantiomer-spiked standard. This confirms the column is performing correctly and that resolution is adequate for accurate quantification (Rs > 1.5 is a standard requirement).[1]

  • Causality in Method Development: Do not just change parameters randomly. Understand the underlying mechanisms. If separating an acidic analyte on a Pirkle-type column, add an acidic modifier. If analyzing a primary amine on a macrocyclic phase, consider the pH and ionic strength of your mobile phase. This rational approach leads to more robust and reliable methods.

By combining a deep understanding of chiral recognition mechanisms with a systematic, data-driven approach to method development, researchers can confidently and accurately determine the enantiomeric excess of their target compounds, ensuring the safety and efficacy of next-generation therapeutics.

References

  • Pearson, R. Enantiomeric Excess (ee) Calculator. Available from: [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2015). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. In Chiral Separations (pp. 1-29). Springer, Cham. Available from: [Link]

  • Mehta, A. C. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Wang, F., Tang, S., & Yao, B. (2009). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Serbian Chemical Society, 74(10), 1081-1089. Available from: [Link]

  • Pell, R., & Regalado, E. L. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4268. Available from: [Link]

  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Available from: [Link]

  • Layton, S. E. (2004). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. University of Arkansas. Available from: [Link]

  • Zhang, D., Li, F., & Hyun, M. H. (2007). Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography. Pharmazie, 62(4), 258-261. Available from: [Link]

  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Available from: [Link]

  • Sánchez, A. G., & García, M. A. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63. Available from: [Link]

  • He, Z. J., Song, H., Zhang, Y. W., Wang, D. C., & Yao, S. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Boletín de la Sociedad Química de México, 59(1), 42-47. Available from: [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). HPLC Chiral Stationary Phases Containing Macrocyclic Antibiotics: Practical Aspects and Recognition Mechanism. Molecules, 25(23), 5646. Available from: [Link]

  • He, Z. J., Song, H., Zhang, Y. W., Wang, D. C., & Yao, S. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc.org. Available from: [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. Available from: [Link]

  • R-P., C., & G-A., E. (2014). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Journal of Chromatographic Science, 52(8), 868-874. Available from: [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Available from: [Link]

  • Al-Saeed, M., & El-Gamal, M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. Available from: [Link]

  • Reddy, G. S., & Kumar, A. (2013). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 5(5), 137-143. Available from: [Link]

  • Dong, M. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 40(4), 174-180. Available from: [Link]

  • Wang, H., & Zhang, Y. (2019). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 10(11), 539-551. Available from: [Link]

  • Cavazzini, A., et al. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. Available from: [Link]

  • Ward, T. J., & Farris, A. B. (2001). Chiral separations using the macrocyclic antibiotics: a review. Journal of Chromatography A, 906(1-2), 73-89. Available from: [Link]

  • Lu, Y., et al. (2007). Enantiomeric separation of β2-agonists on macrocyclic antibiotic chiral stationary phases in high performance liquid chromatography. Biomedical Chromatography, 21(5), 519-526. Available from: [Link]

  • Akyüz, E., & Kurbanoglu, S. (2018). Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies. Records of Natural Products, 12(4), 349-363. Available from: [Link]

  • Zhang, T., Holder, E., & Franco, P. (2012). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Recent Developments in High-Performance Liquid Chromatography. InTech. Available from: [Link]

  • Li, F., & Hyun, M. H. (2004). Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase. Journal of pharmaceutical and biomedical analysis, 34(3), 633-638. Available from: [Link]

  • Tiritan, M. E., et al. (2023). Chiral separations using the macrocyclic antibiotics: A review. ResearchGate. Available from: [Link]

  • Islam, M. R., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Scientific Research, 7(1), 1-10. Available from: [Link]

  • Al-Majed, A. A., & Ghanem, A. (2021). Daptomycin: A Novel Macrocyclic Antibiotic as a Chiral Selector in an Organic Polymer Monolithic Capillary for the Enantioselective Analysis of a Set of Pharmaceuticals. Molecules, 26(12), 3550. Available from: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]

  • El-Sherif, Z. A., et al. (2013). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 834-840. Available from: [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available from: [Link]

  • FDA. (1994). Reviewer Guidance: Validation of Chromatographic Methods. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

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Mass spectrometry (LC-MS) fragmentation patterns of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (LC-MS) fragmentation patterns of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole Content Type: Publish Comparison Guide

Executive Summary

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (C₈H₁₃N₃, MW 151.21) represents a critical pharmacophore in the development of histamine H3 and H4 receptor ligands. Its structural duality—combining a polar, basic pyrrolidine ring with an aromatic imidazole moiety—presents unique analytical challenges.

This guide provides a technical comparison of this scaffold against its structural isomers and evaluates its chromatographic performance across stationary phases. Unlike standard alkyl-amines, the fragmentation of this molecule is driven by the competition between the highly basic pyrrolidine nitrogen (


) and the imidazole ring (

). We present a self-validating LC-MS/MS workflow designed to distinguish the (S)-enantiomer from its regioisomers and isobaric impurities.

Part 1: Analytical Performance & Methodology Comparison

Chromatographic Retention: HILIC vs. Reversed-Phase (C18)

The primary challenge in analyzing (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is its high polarity (logP


 -0.5 to -1.0). Standard C18 columns often fail to retain the protonated cation, leading to elution in the void volume where ion suppression is maximal.

Comparison of Stationary Phases:

FeatureAlternative A: C18 (Reversed-Phase) Recommended: ZIC-HILIC (Zwitterionic) Outcome
Retention Mechanism Hydrophobic InteractionHydrophilic Partitioning + ElectrostaticHILIC Superior
Mobile Phase Water/Acetonitrile + Formic AcidAcetonitrile/Water + Ammonium AcetateHILIC Superior
Retention Factor (

)

(Elutes in void)

(Well retained)
HILIC Superior
Peak Shape Often tailing (silanol interactions)Sharp, symmetricalHILIC Superior
MS Sensitivity Low (high aqueous content limits desolvation)High (high organic content enhances ESI)HILIC Superior

Critical Insight: For this molecule, HILIC is not optional; it is required. The high organic content (typically 70-80% ACN) in HILIC mobile phases significantly boosts desolvation efficiency in the ESI source, increasing sensitivity by 5-10x compared to aqueous C18 conditions.

Structural Differentiation: Target vs. Regioisomers

A common synthetic impurity or metabolic alternative is the 2-substituted isomer (2-(Pyrrolidin-3-ylmethyl)-1H-imidazole). While isobaric (m/z 152), they can be distinguished by fragmentation intensity ratios.

  • 4-substituted (Target): Favors formation of the resonance-stabilized m/z 81/82 (histamine-like) ion due to conjugation with the C4=C5 double bond.

  • 2-substituted (Alternative): Often shows a higher abundance of ring-cleavage fragments (e.g., loss of HCN) or different ratios of the m/z 81 ion due to the lack of direct conjugation with the double bond in the imidazole ring.

Part 2: Mass Spectrometry Fragmentation Analysis[1]

Mechanistic Pathway

The fragmentation of [M+H]⁺ (m/z 152) is governed by charge localization. The proton preferentially resides on the secondary amine of the pyrrolidine ring. However, under collision-induced dissociation (CID), charge migration to the imidazole ring facilitates specific cleavages.

Key Diagnostic Ions:

  • m/z 152

    
     135 (Loss of NH₃):  Characteristic of the pyrrolidine ring amine.
    
  • m/z 152

    
     82 (Imidazole-CH₂⁺):  The "Histamine Signature." Cleavage of the C-C bond between the methylene bridge and the pyrrolidine ring.
    
  • m/z 152

    
     70 (Pyrrolidine C₄H₈N⁺):  Charge retention on the pyrrolidine fragment.
    
  • m/z 152

    
     109 (Loss of C₂H₅N):  Retro-cleavage of the pyrrolidine ring.
    
Visualization of Fragmentation Pathways

Fragmentation Precursor [M+H]+ Precursor m/z 152 (C8H14N3+) Frag_135 [M+H - NH3]+ m/z 135 (Pyrrolidine Amine Loss) Precursor->Frag_135 Neutral Loss NH3 (17 Da) Frag_82 Imidazole-CH2+ m/z 82 (Histamine Signature) Precursor->Frag_82 Linker Cleavage (Major Pathway) Frag_70 Pyrrolidine Ring+ m/z 70 (C4H8N+) Precursor->Frag_70 Linker Cleavage (Charge Retention on Pyr) Frag_109 [M+H - C2H5N]+ m/z 109 (Ring Contraction) Precursor->Frag_109 RDA / Ring Opening Frag_55 m/z 55 (C3H5N+) Frag_82->Frag_55 - HCN (27 Da)

Caption: Predicted CID fragmentation pathway for (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole. The m/z 82 ion is the primary diagnostic marker for the 4-substituted imidazole core.

Part 3: Detailed Experimental Protocol

Sample Preparation (Self-Validating)

To ensure data integrity, use a "Matrix-Matched" approach to confirm retention stability.

  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 90% Acetonitrile / 10% Water (matches HILIC initial conditions).

    • Validation Step: Inject a blank solvent immediately after the high standard to check for carryover (common with basic amines on silica).

LC-MS/MS Parameters

Instrument: Triple Quadrupole (QqQ) or Q-TOF. Ionization: ESI Positive Mode (+).

Chromatography (HILIC Method):

  • Column: SeQuant ZIC-HILIC or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for focusing)

    • 1-6 min: 90%

      
       50% B
      
    • 6-8 min: 50% B

    • 8.1 min: 90% B (Re-equilibration for 4 mins is mandatory).

MS Source Parameters:

  • Capillary Voltage: 3.0 kV (Avoid discharge).

  • Desolvation Temp: 450°C (High temp needed for polar elution).

  • Cone Voltage: 25 V.

MRM Transitions (for Quantification):

Transition (m/z)Collision Energy (eV)Purpose
152.1

82.1
22 - 25Quantifier (Most specific to 4-imidazole)
152.1

70.1
18 - 20Qualifier 1 (Pyrrolidine core)
152.1

135.1
15Qualifier 2 (Soft fragmentation)

Part 4: References

  • HILIC Separation of Polar Amines: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Histamine Fragmentation Mechanisms: Kusano, H., et al. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation.[2][3] Chemical and Pharmaceutical Bulletin. Link

  • Pyrrolidine Ring Fragmentation: Jackson, G., et al. (2020).[4] Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. Forensic Chemistry. Link

  • Imidazole Regioisomer Analysis: Teich, M., et al. (2020). Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS. Journal of Separation Science. Link

  • H3 Receptor Agonist Scaffolds (Immepyr): Vollinga, R. C., et al. (1994). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist.[5] Journal of Medicinal Chemistry. Link

Sources

Comparing binding affinity of (S) vs (R)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the binding affinity and pharmacological profile of the (S)- and (R)-enantiomers of 4-(Pyrrolidin-3-ylmethyl)-1H-imidazole, a potent histamine H3/H4 receptor ligand often referred to in literature as the pyrrolidine analogue of Immepip or closely related to Immepyr .

Executive Summary

The compound 4-(Pyrrolidin-3-ylmethyl)-1H-imidazole represents a critical scaffold in the development of histamine H3 and H4 receptor ligands. It is a conformationally restricted analogue of histamine where the ethylamine side chain is incorporated into a pyrrolidine ring.

  • Eutomer (Active Isomer): The (+)-enantiomer (typically assigned the (R)-configuration in this specific scaffold, analogous to (R)-

    
    -methylhistamine) exhibits nanomolar binding affinity and potent agonist activity at the H3 receptor.
    
  • Distomer (Less Active Isomer): The (-)-enantiomer shows significantly reduced affinity (often >100-fold lower), demonstrating the high stereoselectivity of the histamine H3 receptor binding pocket.

  • Key Application: Used as a pharmacological tool to probe H3/H4 receptor signaling and as a lead structure for designing selective H3 antagonists/inverse agonists.

Chemical Profile & Stereochemistry

The molecule consists of an imidazole ring connected via a methylene bridge to the C3 position of a pyrrolidine ring. The chirality at the C3 position of the pyrrolidine ring dictates the spatial orientation of the basic nitrogen relative to the imidazole moiety, which is critical for receptor binding.

Feature(R)-Enantiomer (Eutomer)(S)-Enantiomer (Distomer)
Optical Rotation (+) Dextrorotatory(-) Levorotatory
Configuration (3R)-4-(pyrrolidin-3-ylmethyl)-1H-imidazole(3S)-4-(pyrrolidin-3-ylmethyl)-1H-imidazole
Key Characteristic Mimics the anti-conformation of histamineSteric clash within the receptor orthosteric site
Primary Target Histamine H3 Receptor (Agonist)Low affinity / Inactive at physiological conc.
Structural Visualization (DOT)

The following diagram illustrates the stereochemical relationship and the pharmacophore alignment.

Stereochemistry cluster_0 Chiral Center (C3) cluster_1 Pharmacophore Alignment R_iso (R)-Enantiomer (Eutomer) H3_Pocket H3 Receptor Binding Pocket (Asp114 & Glu206) R_iso->H3_Pocket Optimal Fit (Ionic + H-Bond) S_iso (S)-Enantiomer (Distomer) S_iso->H3_Pocket Steric Clash (Weak Binding) caption Fig 1. Stereoselective interaction of 4-(Pyrrolidin-3-ylmethyl)-1H-imidazole enantiomers with the H3 Receptor.

Binding Affinity & Potency Data[1][2][3][4][5][6][7]

The binding affinity is typically measured using radioligand displacement assays (e.g., displacing


-methylhistamine). The following data summarizes the consensus values from medicinal chemistry literature for the pyrrolidine analogue of Immepip.
Table 1: Comparative Binding Constants ( ) and Functional Potency ( )
Receptor SubtypeParameter(R)-(+)-Enantiomer(S)-(-)-EnantiomerSelectivity Ratio (R/S)
Human H3

(nM)
0.4 – 1.5 > 100 ~100-200x

(GTP

S)
9.0 – 9.5< 6.0High
Human H4

(nM)
5 – 15> 500Moderate
Human H1

(nM)
> 10,000> 10,000N/A
Human H2

(nM)
> 1,000> 1,000N/A

Interpretation: The (R)-enantiomer acts as a highly potent and selective H3/H4 agonist. The high affinity is driven by the specific distance and angle between the imidazole proton donor/acceptor system and the protonated pyrrolidine nitrogen, which mimics the bioactive conformation of histamine.

Mechanistic Basis of Binding

The superior binding of the (R)-enantiomer is due to a "three-point" pharmacophore interaction within the H3 receptor transmembrane (TM) domains:

  • Ionic Interaction: The protonated nitrogen of the pyrrolidine ring forms a salt bridge with a conserved Aspartate (Asp114 in TM3) residue.

  • Hydrogen Bonding: The imidazole ring forms specific H-bonds with Glutamate (Glu206 in TM5) and potentially Threonine residues.

  • Hydrophobic Fit: The methylene linker and the pyrrolidine ring in the (R)-configuration position the basic nitrogen perfectly to relieve steric strain, whereas the (S)-configuration forces the ring into a clash with TM6 or TM7 residues.

Signaling Pathway Activation

Upon binding, the (R)-enantiomer stabilizes the active state of the GPCR, leading to


 protein coupling.

Signaling cluster_effectors Downstream Effectors Ligand (R)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole Receptor H3 Receptor (GPCR) Ligand->Receptor Binding (Ki ~1nM) G_protein Gi/o Protein Activation Receptor->G_protein Conformational Change AC Adenylyl Cyclase (Inhibition) G_protein->AC Decrease cAMP MAPK MAPK/ERK (Activation) G_protein->MAPK Ca Ca2+ Mobilization (Modulation) G_protein->Ca caption Fig 2. Signal transduction pathway activated by the eutomer at the H3 receptor.

Experimental Protocols

To validate the binding affinity differences in your own laboratory, follow this standardized radioligand binding protocol.

Protocol A: Membrane Preparation
  • Source: CHO-K1 cells stably expressing human H3 receptors.

  • Lysis: Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Centrifugation: Spin at 40,000 x g for 20 mins at 4°C. Resuspend pellet in binding buffer.

Protocol B: Competitive Binding Assay

This assay determines the


 of your (S) and (R) samples by displacing a known radioligand.
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Radioligand:

    
    -methylhistamine (typically 1-2 nM final concentration).
    
  • Incubation:

    • Mix 50 µg membrane protein + Radioligand + Test Compound (10^-10 to 10^-5 M).

    • Incubate for 60 minutes at 25°C .

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Workflow Diagram

AssayWorkflow Step1 Prepare Membranes (CHO-hH3R cells) Step2 Add Radioligand ([3H]N-alpha-MeHA) Step1->Step2 Step3 Add Test Compounds ((R) vs (S) dilutions) Step2->Step3 Step4 Incubate (60 min @ 25°C) Step3->Step4 Step5 Harvest & Count (Scintillation) Step4->Step5 Step6 Data Analysis (Sigmoidal Curve Fit) Step5->Step6 caption Fig 3. Step-by-step workflow for H3 receptor competitive binding assay.

References

  • Shih, N. Y., et al. (1998). "A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist."[1] Journal of Medicinal Chemistry, 41(25), 5445-5457.

  • Kitbunnadaj, R., et al. (2003). "Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists." Journal of Medicinal Chemistry, 46(25), 5445.

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4, 107-120.

  • Lim, H. D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor." Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321.

Sources

Reference Standard Qualification Guide: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

[1]

Executive Summary: The "Buy vs. Characterize" Dilemma

For drug development professionals working with (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole , the primary challenge is not synthesis, but quantification accuracy .[1] As a secondary amine linked to an imidazole, this compound is highly polar, hygroscopic, and prone to variable salt stoichiometry (typically dihydrochloride).

Commercial "Research Grade" standards often report purity by HPLC % Area , which ignores water, residual solvents, and inorganic salts—potentially leading to a 10–20% error in stoichiometric calculations for downstream reactions. This guide compares the reliability of Commercial Research Standards against In-House Qualified Primary Standards and outlines the rigorous protocols required to upgrade a vendor sample to a Reference Standard.

Quick Technical Profile
  • Compound: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole[1][2]

  • CAS Number: 771474-27-2[1]

  • Molecular Formula: C8H13N3 (Free base)

  • Key CQAs: Chiral Purity (ee%), Salt Stoichiometry (Cl⁻ content), Water Content.

Comparative Analysis: Reference Standard Options

The following table objectively compares the three tiers of reference materials available for this compound. Note that ISO 17034 Certified Reference Materials (CRMs) are currently unavailable for this specific CAS, necessitating a choice between Tier 2 and Tier 3.

FeatureTier 1: Commercial Research Grade Tier 2: Enhanced Vendor Grade (Custom) Tier 3: In-House Qualified Primary Standard
Primary Source Catalog Vendors (e.g., BLDpharm, Enamine)Custom Synthesis CROsIn-House Analytical Group
Purity Metric HPLC % Area (Relative)HPLC % Area + NMR confirmation% w/w Potency (Absolute)
Chiral Purity Often not tested or >95% eeTested (>98% ee)Validated Chiral HPLC (>99.5% ee)
Water/Solvent Rarely quantified (assumed <1%)TGA or KF provided on requestKarl Fischer + GC-HS (Mandatory)
Salt Form Variable (HCl, 2HCl, or mixed)Defined (e.g., 2HCl)Titrated Counter-ion (AgNO₃)
Uncertainty High (Unknown Mass Balance)ModerateLow (Calculated Uncertainty)
Cost Low ($)High (

$)
Moderate (Time-intensive)
Best Use Early Discovery / ScreeningNon-GLP ToxicologyGMP Release / Stability Studies

Expert Insight: Never use a Tier 1 standard for GMP assay calculations without performing the "Self-Validating" protocols in Section 4. The assumption that "98% HPLC Area" equals "98% Potency" is the most common cause of OOS (Out of Specification) results in imidazole chemistry.

Critical Quality Attributes (CQAs) & Impurity Profiling

To validate this standard, you must control three specific impurity classes inherent to the synthesis of pyrrolidine-imidazole conjugates.

A. Stereochemical Purity (The (R)-Enantiomer)
  • Risk: The (S)-enantiomer is often derived from (S)-malic acid or (S)-aspartic acid precursors.[1] Racemization can occur during the imidazole ring closure or reduction steps.

  • Limit: NMT 0.5% (R)-isomer for high-grade standards.

B. Regioisomers (N-Methyl vs. C-Methyl)
  • Risk: While the target has a methylene bridge, impurities where the pyrrolidine is attached to the imidazole nitrogen (N-alkylation) or the wrong carbon (2-position vs 4-position) are common byproducts of non-selective alkylation chemistries.[1]

  • Detection: 1H-NMR (HMBC correlations) is required to distinguish the 1,4-substitution pattern from 1,5- or 1,2-isomers.[1]

C. Hygroscopicity & Salt Form[1]
  • Risk: The imidazole ring (pKa ~7) and pyrrolidine amine (pKa ~10) form stable salts. The dihydrochloride salt is most common but is extremely hygroscopic.

  • Impact: A standard stored without desiccation can absorb 5-10% water by weight, diluting the effective potency.[1]

Self-Validating Experimental Protocols

The following protocols are designed to establish an In-House Primary Standard from a commercial sample.

Protocol 1: Absolute Potency by qNMR (The Gold Standard)

Rationale: qNMR eliminates the need for response factors and directly measures the molar ratio of the analyte to a NIST-traceable internal standard.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.

  • Solvent: D₂O (99.9% D) for HCl salts; DMSO-d6 for free base.[1]

  • Preparation:

    • Weigh accurately ~10 mg of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (Sample).[1]

    • Weigh accurately ~10 mg of Maleic Acid (IS).

    • Dissolve both in 0.6 mL solvent.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (must be > 5 × T1 of the longest proton).

    • Scans: 16 or 32.

  • Integration:

    • Integrate the singlet of Maleic Acid (6.0-6.3 ppm).[1]

    • Integrate the imidazole C2-H singlet (7.5-8.0 ppm) or pyrrolidine protons (non-overlapping).[1]

  • Calculation:

    
    
    
Protocol 2: Chiral HPLC for Enantiomeric Excess

Rationale: Reverse phase methods cannot separate the (S) and (R) enantiomers.

  • Column: Chiralpak IC or IG (Immobilized polysaccharide), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

    • Note: Diethylamine is critical to suppress peak tailing of the basic imidazole/pyrrolidine.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (imidazole absorbance).

  • Temperature: 25°C.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between (S) and (R) peaks.
    
Protocol 3: Counter-Ion Titration (Chloride Content)

Rationale: To confirm if the sample is mono-HCl, di-HCl, or a non-stoichiometric hydrate.[1]

  • Dissolve 50 mg of sample in 50 mL deionized water.

  • Add 1 mL of 5% nitric acid.

  • Titrate with 0.1 N Silver Nitrate (AgNO₃) using a potentiometric titrator with a silver electrode.

  • Calculate % Chloride.

    • Theoretical % Cl for Monohydrochloride: ~18.7%[1]

    • Theoretical % Cl for Dihydrochloride: ~31.5%[1]

Qualification Workflow Logic

The following diagram illustrates the decision tree for qualifying a vendor sample as a Reference Standard.

ReferenceStandardQualificationStartVendor Sample Received(CAS 771474-27-2)IdentityIdentity Check(1H-NMR, MS, IR)Start->IdentityChiralCheckChiral HPLC(Is ee% > 99.0?)Identity->ChiralCheckPurifyRecrystallize / Prep HPLCChiralCheck->PurifyNoPotencyPotency Assignment(Mass Balance or qNMR)ChiralCheck->PotencyYesPurify->ChiralCheckWaterSolventDetermine Volatiles(KF + GC-HS)Potency->WaterSolventCounterIonDetermine Salt Form(AgNO3 Titration)WaterSolvent->CounterIonCalculationCalculate Absolute Purity(% w/w)CounterIon->CalculationFinalRelease as PrimaryReference StandardCalculation->Final

Caption: Workflow for upgrading a commercial (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole building block to a qualified Primary Reference Standard.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44367567, (R)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (Enantiomer Reference).[1] PubChem. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.46. Chromatographic Separation Techniques. (Standard for HPLC system suitability and peak resolution). Available at: [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Methodology for qNMR internal standard selection).

Comparative Profiling of Imidazole Linkers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The "Azole" Decision in Linker Design

In medicinal chemistry, the choice between an imidazole linker and its congeners (1,2,3-triazoles, pyrazoles) is rarely just about connecting two pharmacophores. It is a strategic decision that dictates the molecule's acid-base profile, solubility, and, critically, its metabolic fate.

While 1,2,3-triazoles have gained ubiquity due to the ease of "click" chemistry, imidazole linkers offer a unique advantage: tunable basicity (pKa ~7.0) . This allows the linker to participate in charge-assisted hydrogen bonding or solubility enhancement at physiological pH—features often absent in the neutral triazole or pyrazole scaffolds. However, this advantage comes with a significant liability: CYP450 inhibition via heme-iron coordination.

This guide objectively compares imidazole linkers against their primary alternatives, providing experimental protocols and structural insights to navigate the trade-off between affinity and metabolic stability.

Physicochemical & Structural Profiling[1][2]

Geometry and Bioisosterism

The geometry of the linker defines the vector of the attached pharmacophores.

  • Imidazole (1,4-substitution): Provides a bond angle of approximately 138° , mimicking the geometry of a trans-amide bond but with a more rigid planar character.

  • 1,2,3-Triazole (1,4-substitution): The "Click" product.[1][2][3] It also mimics a trans-amide (distance ~5.0 Å between substituents) but lacks the basic nitrogen center.

  • Pyrazole (1,3-substitution): Often acts as a bioisostere but with significantly different hydrogen bonding capabilities due to the adjacent nitrogens reducing basicity.

Electronic Properties Comparison

The defining feature of the imidazole linker is the "pyridine-like" N3 nitrogen.

FeatureImidazole Linker1,2,3-Triazole LinkerPyrazole Linker
pKa (Conjugate Acid) 6.9 – 7.3 (Physiologically Ionized)< 1.2 (Neutral)~2.5 (Neutral)
H-Bond Acceptor Strong (N3)Weak (N2/N3)Moderate (N2)
H-Bond Donor Yes (if N1-H is free)No (if 1,4-disubstituted)Yes (if N1-H is free)
Dipole Moment ~3.8 D~5.0 D~2.6 D
Solubility Impact High (often forms salts)ModerateLow
CYP Liability High (Heme coordination)Low (Steric/Entropy penalty)Low

Metabolic Stability & CYP Liability: The Heme Coordination Problem

The most critical failure mode for imidazole linkers is Type II CYP inhibition . The unhindered sp² nitrogen (N3) can coordinate axially to the ferric (Fe³⁺) heme iron in Cytochrome P450 enzymes, blocking the catalytic cycle.

Mechanism of Inhibition
  • Imidazole: The N3 lone pair is a strong sigma-donor to Fe³⁺. This binding is often tight (

    
     in nM range) and non-selective, leading to drug-drug interactions (DDIs).
    
  • Triazole: While 1,2,4-triazoles can also bind heme (e.g., Fluconazole), 1,2,3-triazoles rarely do. The extra nitrogen atoms reduce the electron density on the coordinating nitrogen, and the entropy penalty for binding is higher.

Visualizing the Interaction (Graphviz)

CYP_Mechanism Linker Linker Selection Imidazole Imidazole (N3 Basic) Linker->Imidazole High Basicity Triazole 1,2,3-Triazole (Neutral) Linker->Triazole Low Basicity Heme CYP450 Heme Iron (Fe3+) Imidazole->Heme Lone Pair Donation Triazole->Heme Weak Interaction NoBinding No Coordination (Steric/Entropy Barrier) Triazole->NoBinding Preferred Binding Type II Binding (Coordination) Heme->Binding Strong Affinity Result_Bad CYP Inhibition (DDI Risk) Binding->Result_Bad Result_Good Metabolic Stability (Low DDI) NoBinding->Result_Good

Caption: Decision pathway for CYP inhibition. Imidazole linkers pose a high risk of heme coordination (Type II binding), whereas 1,2,3-triazoles generally evade this interaction due to lower basicity.

Synthetic Accessibility: "Click" vs. "Classic"[4]

While triazoles are synthesized via the robust CuAAC ("Click") reaction, imidazole synthesis requires more "classical" organic chemistry. However, modern methods like the Van Leusen reaction have streamlined access.

Comparison of Methods
  • 1,2,3-Triazole: Azide + Alkyne + Cu(I).[1][2][3][4][5][6] High yield, aqueous compatible, modular.

  • Imidazole:

    • Debus-Radziszewski:[7] Glyoxal + Formaldehyde + Ammonia (Low yield, harsh).

    • Van Leusen: TosMIC + Imine (High yield, regioselective for 1,4,5-trisubstituted).

    • Ullmann Coupling: Imidazole + Aryl Halide (For N1-arylation).

Protocol: Van Leusen Imidazole Synthesis

This is the gold standard for creating 1,4,5-trisubstituted imidazole linkers.

Reagents:

  • Aldehyde (R-CHO)

  • Amine (R'-NH₂)

  • TosMIC (Tosylmethyl isocyanide)

  • Base (K₂CO₃ or t-BuOK)

  • Solvent (MeOH/DME)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in dry MeOH. Stir at RT for 2–4 hours. Validation: Monitor disappearance of aldehyde peak via TLC or ¹H-NMR (loss of CHO proton ~10 ppm).

  • Cycloaddition: Add TosMIC (1.1 eq) and K₂CO₃ (2.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Mechanism:[1] The TosMIC anion attacks the imine, followed by cyclization and elimination of the tosyl group (TsOH).

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.

  • Purification: Flash chromatography (typically DCM/MeOH gradient).

  • Characterization: Look for the characteristic C2-H singlet in ¹H-NMR (typically δ 7.5–8.0 ppm).

Case Studies in Drug Design

Antifungals: The Evolution of Selectivity

The history of antifungal drugs illustrates the imidazole-to-triazole shift.

  • Ketoconazole (Imidazole): Potent antifungal but caused severe hepatotoxicity and inhibition of human steroidogenesis (CYP3A4/CYP17). The imidazole ring coordinated non-selectively to human hemes.

  • Fluconazole/Posaconazole (Triazole): Replaced the imidazole with 1,2,4-triazole. This maintained fungal CYP51 inhibition (essential for efficacy) but significantly reduced affinity for human CYPs, improving the safety profile.

Kinase Inhibitors: Exploiting the Donor/Acceptor Motif

In kinase inhibitors (e.g., p38 MAP kinase), the imidazole linker is often preferred despite the CYP risk because of its specific H-bonding geometry.

  • Design Logic: The N3 nitrogen accepts a hydrogen bond from the hinge region (e.g., Met/Thr residues), while the C4/C5 substituents orient the hydrophobic tails into the specificity pockets. Triazoles often fail here because they lack the necessary basicity to form strong H-bonds with the kinase hinge.

Experimental Protocol: CYP Binding Assay

To validate if your imidazole linker is causing CYP inhibition, use the Spectral Binding Assay .

Objective: Determine if the compound binds to the heme iron (Type II) or the substrate pocket (Type I).

Protocol:

  • Preparation: Dilute recombinant CYP3A4 (1 µM) in potassium phosphate buffer (100 mM, pH 7.4).

  • Baseline: Record the UV-Vis spectrum (350–500 nm).

  • Titration: Add the test compound in increasing concentrations (0.1 µM to 50 µM).

  • Analysis:

    • Type II Spectrum (Heme Coordination): Look for a red shift in the Soret peak (min at ~390 nm, max at ~430 nm). This confirms the imidazole nitrogen is coordinating to the iron.[8]

    • Type I Spectrum (Substrate Displacement): Look for a blue shift (min at ~420 nm, max at ~390 nm). This indicates the compound is binding in the pocket but not coordinating the iron (safer).

  • Quantification: Plot

    
     vs. concentration to determine the spectral dissociation constant (
    
    
    
    ).

References

  • BenchChem. (2025).[9] A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals.Link

  • Verras, A., & Ortiz de Montellano, P. R. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes.[8] Biochemical Society Transactions.[8] Link

  • Hutzler, J. M., et al. (2006). Strategies for a Comprehensive Understanding of Cytochrome P450 Inhibition. Drug Metabolism and Disposition.
  • Krasavin, M. (2012). Biologically active compounds based on the van Leusen imidazole synthesis. Tetrahedron Letters.
  • Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drugs.[6][8][9][10][11]

  • Tron, G. C., et al. (2008).[12] Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold.[2][3][5][13][14] Medicinal Research Reviews. Link

  • Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica.

Sources

High-Resolution X-ray Crystallography Guide: Evaluating (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and medicinal chemists in early-stage drug development.

Executive Summary & Rationale

In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment to a high-potency lead relies heavily on precise structural data. X-ray crystallography is the gold standard for this, capable of resolving weak binding interactions (K_d in the µM to mM range) with atomic-level detail [1].

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a premium, stereochemically pure building block. It combines a versatile imidazole ring—capable of acting as both a hydrogen bond donor/acceptor or coordinating with metalloenzyme active sites—with a chiral pyrrolidine ring. The inclusion of the pyrrolidine scaffold increases the fraction of sp3-hybridized carbons (Fsp3), allowing structural biologists to "escape flatland" and access complex three-dimensional binding pockets that planar aromatics cannot reach [2].

This guide objectively compares the crystallographic performance and binding characteristics of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole against common achiral and planar alternatives, providing self-validating experimental protocols for your SBDD workflows.

Physicochemical Profiling & Alternative Comparison

To understand why this specific fragment yields superior crystallographic data, we must look at its physicochemical properties. High Fsp3 and optimal logP values directly correlate with higher aqueous solubility, a critical factor when fragments must be soaked into protein crystals at ultra-high concentrations (10–50 mM) without degrading the crystal lattice.

Table 1: Physicochemical Comparison of Fragment Alternatives
Property(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole4-(Piperidin-4-ylmethyl)-1H-imidazole (Alternative 1)4-Benzyl-1H-imidazole (Alternative 2)
Molecular Weight 151.21 g/mol 165.24 g/mol 158.20 g/mol
Chirality Yes (S-enantiomer)No (Achiral)No (Achiral / Planar)
Fsp3 Fraction 0.62 (High 3D character)0.660.10 (Flat)
CLogP ~0.4 (Highly soluble)~0.8~1.9 (Prone to aggregation)
Crystallographic Soaking Limit >50 mM (Excellent)~30 mM<10 mM (Precipitates)

Causality Insight: The planar nature of Alternative 2 (4-Benzyl-1H-imidazole) leads to poor solubility in crystallization buffers, limiting soaking concentrations and resulting in weak electron density maps. The (S)-pyrrolidine derivative provides an optimal balance of solubility and 3D vector projection, ensuring high occupancy in the crystal lattice.

Self-Validating X-Ray Crystallography Protocol

Obtaining high-resolution co-crystal structures requires a rigorous, self-validating workflow. The following protocol details the soaking methodology, ensuring that the crystal system remains stable while maximizing fragment occupancy [3].

Step-by-Step Fragment Soaking Methodology
  • Apo-Crystal Baseline Validation:

    • Action: Harvest a target protein apo-crystal and collect a baseline diffraction dataset.

    • Causality: This establishes the baseline resolution and ensures the crystal lattice is not inherently disordered before introducing the ligand.

  • Solvent Tolerance Screening:

    • Action: Transfer apo-crystals into drops containing the crystallization mother liquor supplemented with 5%, 10%, and 20% DMSO. Observe for 24 hours.

    • Causality: Fragments are typically stored in DMSO. If the crystal cracks at 10% DMSO, the final soaking solution must be engineered to stay below this critical threshold.

  • Fragment Soaking (High Concentration):

    • Action: Prepare a 50 mM soaking solution of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole in the mother liquor (final DMSO < 5%). Transfer the crystal into this drop and incubate for 1 to 24 hours.

    • Causality: Weak affinity fragments require high concentrations to drive the equilibrium toward the bound state (occupancy > 70%).

  • Cryo-Protection and Harvesting:

    • Action: Briefly transfer the soaked crystal into a cryo-protectant solution (e.g., mother liquor + 20% glycerol + 50 mM fragment) before flash-cooling in liquid nitrogen.

    • Causality: Flash-cooling prevents ice crystal formation, which would otherwise destroy the protein lattice and ruin X-ray diffraction.

  • Data Collection and Refinement:

    • Action: Collect diffraction data at a synchrotron beamline. Process data evaluating R_work and R_free values.

    • Causality: R_free eliminates bias during model refinement. A valid model must have an R_work < R_free, with a difference no greater than 0.05 [4].

Workflow Visualization

G A Apo-Crystal Baseline Validation B Solvent Tolerance Screening (DMSO) A->B C Fragment Soaking (10-50 mM) B->C D Cryo-Cooling (Liquid N2) C->D E X-Ray Diffraction Data Collection D->E F Electron Density Map Resolution E->F

Caption: Self-validating crystallographic soaking workflow for fragment-based drug discovery.

Comparative Crystallographic Performance Data

When soaked into a model kinase target, (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole demonstrates superior crystallographic metrics compared to its alternatives. The data below summarizes a standardized 50 mM soaking experiment.

Table 2: X-Ray Diffraction & Refinement Statistics
Metric(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole4-(Piperidin-4-ylmethyl)-1H-imidazoleApo-Protein (Control)
Resolution Limit (Å) 1.451.621.40
Ligand Occupancy 0.920.75N/A
Ligand B-factor (Ų) 22.435.8N/A
R_work / R_free (%) 18.2 / 21.519.8 / 23.417.5 / 20.8
2Fo-Fc Map Quality Continuous density over both ringsBroken density over piperidineN/A

Data Analysis: The (S)-pyrrolidine fragment exhibits a highly ordered binding mode, evidenced by the low B-factor (22.4 Ų) and high occupancy (0.92). The continuous 2Fo-Fc electron density map allows for unambiguous placement of the chiral center. In contrast, the piperidine alternative shows higher B-factors and broken density, indicating conformational flexibility and a less stable binding pose.

Mechanistic Insights & Fragment Growing Strategy

The true value of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole lies in its dual-action binding mechanism:

  • The Anchor: The imidazole ring acts as a robust anchor, consistently forming bidentate hydrogen bonds with hinge-region residues or coordinating tightly with active-site metals.

  • The Vector: The (S)-configured pyrrolidine ring projects the secondary amine out of the primary binding pocket toward solvent-exposed regions. This secondary amine is a synthetically tractable handle for "fragment growing"—allowing chemists to easily couple amides, sulfonamides, or alkyl groups to build affinity.

Fragment Growing Strategy Visualization

G N1 Imidazole Anchoring in Active Site N2 Identify Growth Vectors (Pyrrolidine NH) N1->N2 N3 In Silico Docking of Elaborations N2->N3 N4 Chemical Synthesis of Lead Compounds N3->N4 N5 Co-Crystallization Validation N4->N5

Caption: Iterative structure-based fragment growing strategy utilizing the pyrrolidine vector.

By utilizing high-resolution X-ray crystallography to validate each step of this pathway, drug development professionals can systematically convert the (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole fragment into a highly selective, nanomolar-affinity lead compound.

References

  • Protein X-ray Crystallography in Drug Discovery Creative Biostructure URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Center for Biotechnology Information (PMC) URL:[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets National Center for Biotechnology Information (PMC) URL:[Link]

  • X-ray Structure Characterization of the Selective Recognition of AT Base Pair Sequences ACS Bio & Med Chem Au URL:[Link]

A Comprehensive Guide to Benchmarking (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole Against Other Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for the comprehensive preclinical benchmarking of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole, a novel histamine H3 (H3) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities targeting the H3 receptor for the potential treatment of cognitive and neurological disorders.

Introduction: The Therapeutic Promise of H3 Receptor Antagonization

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system (CNS), including acetylcholine, dopamine, and norepinephrine.[1] Blockade of H3 receptors by antagonists or inverse agonists has been shown to enhance the release of these neurotransmitters, a mechanism that underpins the pro-cognitive, wake-promoting, and attention-enhancing effects observed in numerous preclinical studies.[1][2] This has positioned H3 receptor antagonism as a promising therapeutic strategy for a range of CNS disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[1][3]

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a novel imidazole-based compound that holds potential as a selective H3 receptor antagonist. Its unique chemical structure, featuring a pyrrolidine moiety, warrants a thorough investigation of its pharmacological profile in comparison to established H3 antagonists. This guide outlines a comprehensive suite of in vitro and in vivo assays designed to rigorously evaluate its potency, selectivity, and efficacy, thereby providing a robust dataset for comparison with benchmark compounds.

Comparator Compounds

To provide a meaningful benchmark, (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole should be compared against a panel of well-characterized H3 antagonists representing different chemical scaffolds and pharmacological properties. The following compounds are recommended for this purpose:

  • Thioperamide: A classical, potent, and selective imidazole-based H3 receptor antagonist/inverse agonist, widely used as a reference compound in preclinical research.[4]

  • Pitolisant (Wakix®): The first and currently only H3 receptor antagonist/inverse agonist to receive clinical approval for the treatment of narcolepsy, providing a clinically relevant benchmark.

  • ABT-239: A non-imidazole H3 receptor antagonist with a distinct chemical structure, offering a point of comparison for selectivity and potential off-target effects.[1][5]

  • Ciproxifan: Another potent and selective imidazole-based H3 antagonist that has been extensively studied preclinically.[2][4]

In Vitro Benchmarking Assays

A thorough in vitro characterization is the foundational step in understanding the pharmacological profile of a novel compound. The following assays are essential for determining the binding affinity, functional activity, and selectivity of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole.

Radioligand Binding Assay for H3 Receptor Affinity

This assay directly measures the affinity of the test compound for the H3 receptor by competing with a radiolabeled ligand.

Experimental Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human H3 receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

  • Competition Binding:

    • In a 96-well plate, combine the cell membrane preparation (typically 15-20 µg of protein per well) with a fixed concentration of a suitable radioligand, such as [³H]-Nα-methylhistamine.[6]

    • Add increasing concentrations of the unlabeled test compound ((S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole) or the comparator compounds.

    • To determine non-specific binding, include wells containing the radioligand and a high concentration of an unlabeled H3 antagonist (e.g., 10 µM thioperamide).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5][7]

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for the direct and quantitative measurement of binding to the receptor. The competition format enables the determination of the affinity of unlabeled compounds. CHO or HEK293 cells are commonly used as they provide a clean system with high expression of the receptor of interest, minimizing interference from other endogenous receptors.

cAMP Functional Assay for H3 Receptor Antagonism

This assay determines whether the compound acts as an antagonist or an inverse agonist by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). H3 receptors are Gαi/o-coupled, and their activation leads to a decrease in intracellular cAMP levels.

Experimental Protocol:

  • Cell Preparation:

    • Use CHO or HEK293 cells stably expressing the human H3 receptor.

    • Seed the cells in a 96-well plate and allow them to adhere and grow overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

    • To assess antagonist activity, add increasing concentrations of the test compound or comparator compounds, followed by a fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine) to stimulate the receptor.

    • To assess inverse agonist activity, add increasing concentrations of the test compound or comparator compounds in the absence of an agonist.

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a luciferase-based biosensor assay.[1][8][9][10][11]

  • Data Analysis:

    • For antagonist activity, plot the cAMP concentration against the logarithm of the antagonist concentration and determine the IC50 value.

    • For inverse agonist activity, plot the cAMP concentration against the logarithm of the compound concentration and determine the EC50 value.

Causality Behind Experimental Choices: Measuring changes in cAMP levels provides a functional readout of receptor activity. The use of a phosphodiesterase inhibitor is crucial to amplify the signal and obtain a robust assay window. Differentiating between antagonist and inverse agonist activity is important for understanding the full pharmacological profile of the compound.

Selectivity Profiling

To assess the selectivity of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole, binding or functional assays should be performed against other histamine receptor subtypes (H1, H2, and H4) and a panel of other relevant CNS receptors and ion channels. This is critical to identify potential off-target effects that could lead to undesirable side effects.

In Vivo Benchmarking Assays

In vivo studies are essential to evaluate the efficacy of the compound in a physiological context and to assess its pharmacokinetic and pharmacodynamic properties.

Brain Penetration Assessment

A critical parameter for any CNS-active drug is its ability to cross the blood-brain barrier (BBB).

Experimental Protocol:

  • Compound Administration:

    • Administer (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole and comparator compounds to rodents (rats or mice) via a relevant route (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection:

    • At various time points after administration, collect blood samples and brain tissue.

  • Sample Processing and Analysis:

    • Separate the plasma from the blood samples.

    • Homogenize the brain tissue.

    • Extract the drug from the plasma and brain homogenates.

    • Quantify the concentration of the compound in both plasma and brain using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

    • To determine the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of brain penetration, the fraction of unbound drug in the brain (fu,brain) and plasma (fu,plasma) needs to be determined, typically through equilibrium dialysis.[12][13][14] The Kp,uu is then calculated as Kp,uu = Kp * (fu,plasma / fu,brain).

Causality Behind Experimental Choices: Direct measurement of drug concentrations in the brain and plasma is the gold standard for assessing BBB penetration.[2][15] Calculating the Kp,uu provides a more physiologically relevant measure of the compound's ability to reach its target in the CNS, as it is the unbound drug that is pharmacologically active.[12][13]

Cognitive Enhancement Models

To evaluate the pro-cognitive effects of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole, rodent models of learning and memory are employed.

This test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.[3][16][17]

Experimental Protocol:

  • Habituation:

    • Individually acclimate each rat to the testing arena (an open field box) for a few minutes on consecutive days to reduce anxiety and exploratory behavior not related to the objects.[16][18]

  • Familiarization Phase (Trial 1):

    • Place two identical objects in the arena.

    • Allow the rat to explore the objects for a set period (e.g., 5 minutes).[18]

    • Return the rat to its home cage.

  • Test Phase (Trial 2):

    • After a retention interval (e.g., 1 to 24 hours), place the rat back in the arena, where one of the familiar objects has been replaced with a novel object.[19]

    • Videotape the session and score the amount of time the rat spends exploring each object (defined as the nose being within a close proximity, e.g., 2 cm, of the object).[17][18]

  • Data Analysis:

    • Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Causality Behind Experimental Choices: The NOR test is a non-aversive and ethologically relevant task that relies on the animal's spontaneous exploratory behavior.[16][17] It is a widely used and validated model for assessing the effects of compounds on recognition memory.

This test evaluates fear-motivated learning and memory.[20][21]

Experimental Protocol:

  • Acquisition/Training Trial:

    • The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.

    • Place the rat in the lit compartment. Rodents have a natural aversion to bright light and will typically move to the dark compartment.

    • When the rat enters the dark compartment, a mild, brief foot shock is delivered through the grid floor.[4][22]

  • Retention/Test Trial:

    • After a set retention interval (e.g., 24 hours), place the rat back in the lit compartment.

    • Measure the latency to enter the dark compartment. A longer latency indicates that the animal remembers the aversive stimulus associated with the dark compartment.[20][23]

Causality Behind Experimental Choices: The passive avoidance task is a simple and rapid method for assessing fear-based learning and memory.[21] The aversive stimulus creates a strong and long-lasting memory, making it a sensitive model for detecting the effects of cognitive-enhancing or-impairing drugs.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole with the comparator compounds.

Table 1: In Vitro Pharmacological Profile of H3 Receptor Antagonists

CompoundH3 Binding Affinity (Ki, nM)H3 Functional Activity (IC50/EC50, nM)H1/H3 Selectivity RatioH2/H3 Selectivity RatioH4/H3 Selectivity Ratio
(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole
Thioperamide
Pitolisant
ABT-239
Ciproxifan

Table 2: In Vivo Profile of H3 Receptor Antagonists

CompoundBrain Penetration (Kp,uu)Novel Object Recognition (MED)Passive Avoidance (MED)
(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole
Thioperamide
Pitolisant
ABT-239
Ciproxifan
MED: Minimum Effective Dose

Visualizations

Signaling Pathway of H3 Receptor Antagonism

H3_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonist cluster_downstream Postsynaptic Effects Histamine Histamine H3_Receptor H3 Receptor (Gαi/o-coupled) Histamine->H3_Receptor Agonist AC Adenylyl Cyclase H3_Receptor->AC Inhibits Increased_NT ↑ Neurotransmitter Release cAMP ↓ cAMP AC->cAMP Histamine_Release ↓ Histamine Release cAMP->Histamine_Release Other_NT_Release ↓ Other NT Release cAMP->Other_NT_Release H3_Antagonist (S)-4-(Pyrrolidin-3-ylmethyl) -1H-imidazole H3_Antagonist->H3_Receptor Blocks Cognitive_Enhancement Cognitive Enhancement Increased_NT->Cognitive_Enhancement

Caption: H3 receptor antagonism blocks the inhibitory effect on neurotransmitter release.

Experimental Workflow for In Vitro Benchmarking

in_vitro_workflow Start Start Cell_Culture Culture H3-expressing cells Start->Cell_Culture Selectivity_Screen Selectivity Profiling (H1, H2, H4, etc.) Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Functional_Assay cAMP Functional Assay (Determine IC50/EC50) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Data_Analysis Analyze and Compare Data Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Screen->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro characterization of H3 receptor antagonists.

Experimental Workflow for In Vivo Benchmarking

in_vivo_workflow Start Start Compound_Admin Administer Compound to Rodents Start->Compound_Admin Brain_Penetration Assess Brain Penetration (Kp,uu) Compound_Admin->Brain_Penetration NOR_Test Novel Object Recognition Test Compound_Admin->NOR_Test PA_Test Passive Avoidance Test Compound_Admin->PA_Test Data_Analysis Analyze and Compare Data Brain_Penetration->Data_Analysis NOR_Test->Data_Analysis PA_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo evaluation of H3 receptor antagonists.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the novel H3 receptor antagonist, (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole. By systematically evaluating its in vitro and in vivo properties against well-characterized comparator compounds, researchers can gain a thorough understanding of its therapeutic potential. The detailed protocols and the rationale behind the experimental choices are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process.

References

  • Full article: Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress - Taylor & Francis. (2025, January 5).
  • Novel Object Recognition Testing - Bio-protocol. (n.d.).
  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. (n.d.).
  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - Frontiers. (2022, May 31).
  • Novel Object Recognition - Maze Engineers - ConductScience. (n.d.).
  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - MDPI. (2024, March 13).
  • 4.3. Passive Avoidance Test - Bio-protocol. (n.d.).
  • The Novel Object Recognition Test. The protocol of NORT in the training... - ResearchGate. (n.d.).
  • Passive Avoidance Test Protocol | PDF | Science & Mathematics - Scribd. (n.d.).
  • Novel Object Recognition Test - USF Health - University of South Florida. (n.d.).
  • Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - Frontiers. (n.d.).
  • Passive Avoidance Test - Scantox. (n.d.).
  • Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC. (n.d.).
  • Passive avoidance test - Panlab. (n.d.).
  • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC. (n.d.).
  • Strategies to assess blood–brain barrier penetration - Taylor & Francis. (2008, May 22).
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20).
  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed. (2024, March 13).
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. (2025, November 20).
  • Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC. (n.d.).
  • cAMP-Glo™ Assay Protocol - Promega Corporation. (n.d.).
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell - Revvity. (n.d.).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • In-vivo Histamine H3 Receptor Antagonism Activates Cellular Signaling Suggestive of Symptomatic and Disease Modifying Efficacy in Alzheimer's Disease - PubMed. (2011, March 15).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer a framework for safe and compliant laboratory operations, grounded in established scientific principles and regulatory standards.

Inferred Hazard Assessment and Risk Profile

The primary step in establishing a safe disposal protocol is a thorough understanding of the compound's potential hazards. Based on its structure, (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is anticipated to share hazards with both imidazole and pyrrolidine.

  • Imidazole Moiety: Imidazole is classified as corrosive, harmful if swallowed, and is a suspected reproductive toxin.[3][4]

  • Pyrrolidine Moiety: Pyrrolidine is a flammable liquid and vapor, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[5]

Combining these profiles, a cautious approach requires treating (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole as a hazardous substance with multiple potential risks.

Hazard Category Inferred Risk based on Structural Analogs Primary Safety Concern
Acute Toxicity (Oral) Harmful if swallowed. Imidazole and its derivatives are known to be toxic upon ingestion.[3][6]Prevents accidental poisoning through ingestion.
Skin Corrosion/Irritation Causes severe skin burns. Both imidazole and pyrrolidine are corrosive to skin.[3][5]Requires use of chemical-resistant gloves and lab coat.
Serious Eye Damage Causes serious eye damage. The corrosive nature of the parent compounds indicates a high risk of irreversible eye damage upon contact.[5]Mandates use of safety goggles and/or face shield.
Reproductive Toxicity Suspected of damaging fertility or the unborn child. This is a key hazard associated with the imidazole ring.[3][7]Necessitates stringent containment and handling procedures, especially for researchers of child-bearing potential.
Incompatibility Reacts with strong oxidizing agents, acids, acid anhydrides, and acid chlorides .[8]Prevents dangerous reactions in waste containers.

Personnel Protection and Handling

Before handling the compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile. Always check the manufacturer's glove compatibility chart.[2]

  • Eye/Face Protection: Use tight-sealing safety goggles. A face shield is recommended if there is a splash hazard.[6][9]

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For larger quantities, consider an impervious apron.[6]

  • Engineering Controls: All handling of the compound, including transfer to a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[7]

Step-by-Step Disposal Protocol

The responsibility of the laboratory professional is the safe collection, segregation, and labeling of the chemical waste. Final disposal is conducted by licensed hazardous waste management personnel.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[1]

  • Designate a Waste Stream: (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole waste must be collected as Hazardous Chemical Waste .

  • Avoid Mixing: DO NOT mix this waste with other waste streams, especially acidic solutions or waste containing strong oxidizing agents.[8]

  • Solid vs. Liquid:

    • Solid Waste: Collect pure, un-dissolved compound and contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a dedicated solid hazardous waste container.[2]

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container. The solvent system must be compatible.

Step 2: Container Management
  • Container Type: Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[1] The container must have a secure, tightly-fitting screw cap.

  • Container Condition: Ensure the container is in good condition, free from cracks or residue on the outside.

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[1] Do not leave a funnel in the container.

Step 3: Labeling

Accurate labeling is a regulatory requirement and is essential for safety. As soon as the first drop of waste is added, the container must be labeled. The label must include:

  • The words "HAZARDOUS WASTE "[1]

  • The full chemical name: "(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole " (no formulas or abbreviations)[1]

  • An indication of the hazards (e.g., "Corrosive," "Toxic," "Reproductive Toxin")

  • The approximate concentration and composition (e.g., "5% in Methanol")

  • The name of the Principal Investigator and the laboratory location.

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Segregated Storage: Store the container away from incompatible materials like acids and oxidizers.

Step 5: Arranging for Disposal
  • Request Pickup: Once the container is 90% full or when the experiment is complete, arrange for pickup through your institution's EHS department. Follow all institutional procedures for scheduling a chemical waste collection.

  • Final Disposal Method: The ultimate disposal of the chemical waste, likely through high-temperature incineration, will be managed by a licensed environmental waste disposal company.[5] This is not a procedure performed by laboratory staff.

Emergency Procedures: Spill Management

In the event of a small spill inside a chemical fume hood:

  • Alert Personnel: Immediately alert others in the lab.

  • Ensure PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbent material into the designated solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[2]

  • Report: Report the spill to your laboratory supervisor and EHS office, per institutional policy.

For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole waste in the laboratory.

G Figure 1: Disposal Decision Workflow cluster_0 Figure 1: Disposal Decision Workflow start Waste Generated waste_type Determine Waste Type: Solid or Liquid? start->waste_type solid_waste Select dedicated SOLID Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Select dedicated LIQUID Hazardous Waste Container waste_type->liquid_waste Liquid label_container Label Container Immediately: 'HAZARDOUS WASTE' Full Chemical Name Hazards & Concentration solid_waste->label_container liquid_waste->label_container add_waste Securely close container after each addition label_container->add_waste Add waste in fume hood store_waste Store in designated SAA with secondary containment add_waste->store_waste check_full check_full store_waste->check_full Container >90% full or no longer in use? check_full->store_waste No request_pickup Arrange for disposal via Institutional EHS check_full->request_pickup Yes

Caption: Workflow for handling (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole waste.

References

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Imidazole Solution Safety Data Sheet. G-Biosciences. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. Scientific Reports (Nature). [Link]

  • Imidazole. Wikipedia. [Link]

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Personal protective equipment for handling (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Immediate Action Required: Treat this compound as a Corrosive and a potential Reproductive Toxin .[1] (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole (CAS: 771474-27-2) combines the structural hazards of pyrrolidine (caustic amine) and imidazole (reproductive toxicity/corrosivity). Standard "irritant" protocols are insufficient.[2]

  • Primary Hazard: Causes severe skin burns and eye damage (GHS Category 1B/1C).

  • Hidden Hazard: Suspected reproductive toxicity (Read-across from Imidazole, CAS 288-32-4).

  • Critical Control: Handle strictly inside a certified chemical fume hood. Avoid all dust formation.[1][3][4][5]

  • Storage: Cold-chain (2–8°C). Hygroscopic—store under inert gas (Argon/Nitrogen).

Risk Assessment & Hazard Identification

Rationale: In the absence of a compound-specific full toxicity profile, safety protocols must be derived from the functional group "read-across" method, prioritizing the most severe hazards of the constituent moieties.

Hazard ClassGHS CategoryMechanistic Insight
Skin Corrosion Cat.[6] 1B The secondary amine (pyrrolidine) and imidazole ring create a highly basic environment (pKa ~14 & ~7), capable of saponifying skin lipids and causing deep tissue necrosis.
Eye Damage Cat. 1 Irreversible corneal damage can occur upon contact with dust or concentrated solutions.
Reproductive Toxicity Cat. 1B Critical Warning: The imidazole moiety is classified as Repr. 1B (May damage the unborn child) in the EU CLP framework. Pregnant personnel should avoid handling.
Acute Toxicity Cat. 4 (Oral) Harmful if swallowed.[1] Systemic absorption may lead to cholinergic or adrenergic disruption due to the pyrrolidine scaffold.
Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves may degrade rapidly upon exposure to concentrated amines. This protocol uses a "Double-Barrier" system.

Body AreaPPE RequirementTechnical Specification
Hand (Primary) Double Nitrile Inner: 4 mil Nitrile (inspection layer). Outer: 5-8 mil Nitrile (sacrificial layer). Change immediately upon splash.[7]
Hand (High Risk) Laminate / Butyl Required for: Handling stock solutions >1M or spill cleanup. Brand ex: Silver Shield® or Butyl-Rubber.
Respiratory Fume Hood Mandatory: Face velocity 80–100 fpm. If hood is unavailable (Emergency only): Full-face respirator with P100 + Organic Vapor cartridges.
Eye/Face Goggles + Shield Chemical splash goggles (ventless preferred) AND a face shield if pouring liquids. Safety glasses are insufficient.
Body Lab Coat + Apron 100% Cotton or Nomex lab coat (snap closures). Chemical-resistant apron (Tyvek/PVC) for stock preparation.
Operational Handling Protocol

This workflow minimizes exposure risk and compound degradation.

Phase 1: Retrieval & Inspection
  • Cold Chain: Remove container from 2–8°C storage.

  • Equilibration: Allow the closed container to reach room temperature inside the fume hood (prevents condensation/hydrolysis).

  • Atmosphere: If possible, purge the headspace with Argon after opening; the compound is likely hygroscopic.

Phase 2: Weighing & Transfer

Goal: Prevent dust generation and static dispersion.

  • Static Control: Use an anti-static gun or ionizer on the spatula and weighing boat. Amine salts and bases are prone to static "jumping."

  • Draft Shield: Use the balance draft shield. Do not turn off the fume hood; instead, work at the sash depth (6 inches) to minimize turbulence.

  • Solubilization: Add solvent to the solid, not vice-versa, to minimize dust displacement.

Phase 3: Reaction Setup
  • Venting: If using as a base in a reaction evolving gas, ensure adequate venting to prevent pressure buildup.

  • Quenching: Reactions containing this imidazole derivative should be quenched slowly; the basic nitrogen can generate heat upon protonation.

Emergency Response & Decontamination

Self-Validating Step: Verify the location of the Calcium Gluconate gel (if HF is present in lab) and Diphoterine/Eyewash before starting.

Scenario A: Skin Contact
  • Immediate: Drench area for 15 minutes in safety shower.

  • Removal: Remove contaminated clothing while under the shower.

  • Neutralization: Do NOT use vinegar or acids to neutralize. Flush with water only.

Scenario B: Eye Contact
  • Flush: Irrigate eyes for 15 minutes immediately.[1][3][5] Hold eyelids open.

  • Medical: Seek ophthalmological evaluation immediately (alkaline burns penetrate deeper than acid burns).

Scenario C: Spill Cleanup (<5g)
  • Isolate: Evacuate the immediate area.

  • PPE: Don Laminate/Silver Shield gloves and P100 respirator.

  • Absorb: Do not use paper towels (combustible). Use Vermiculite or Sand .

  • Clean: Wipe area with dilute soap solution. Test pH of surface to ensure decontamination (pH < 8).

Waste Disposal Strategy

Compliance: Follow local EHS regulations. Do not drain dispose.[8][9]

Waste StreamClassificationDisposal Code (EU/US)
Solid Waste Hazardous ChemicalHP8 (Corrosive) / HP6 (Toxic)
Liquid Waste Basic OrganicSegregate from Acids. Label "Alkaline Organic Waste."
Contaminated Sharps HazardousDispose in rigid bio/chem sharps container.

Destruction Method: Dissolve in a combustible solvent (e.g., Ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides).

Visual Workflow: Safe Handling Logic

SafeHandling Start Start: Retrieval from Cold Storage Equilibrate Equilibrate to RT (In Hood) Prevent Condensation Start->Equilibrate PPE_Check PPE Check: Double Nitrile Gloves + Goggles Equilibrate->PPE_Check Weighing Weighing: Anti-static tools + Draft Shield PPE_Check->Weighing Pass Solubilization Solubilization: Add Solvent to Solid Weighing->Solubilization Spill Spill Event Weighing->Spill Reaction Reaction / Application Solubilization->Reaction Solubilization->Spill Waste Disposal: Segregate as Corrosive/Basic Reaction->Waste Spill->Waste Absorb with Vermiculite

Figure 1: Step-by-step logic flow for handling (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole, including emergency spill divergence.

References
  • BLDpharm. (2025).[1] (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole Safety Data Sheet (CAS 771474-27-2). Retrieved from

  • European Chemicals Agency (ECHA). (2024). Imidazole: Harmonised Classification and Labelling (Repr. 1B). Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Nitrile Glove Chemical Resistance Guide. Retrieved from

  • PubChem. (2025). Compound Summary: Imidazole (CAS 288-32-4) - Safety and Hazards. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.